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  • Product: PSB 0788

Core Science & Biosynthesis

Foundational

Technical Guide: Mechanism of Action of PSB-0777 (Adenosine A2A Receptor Agonist)

This guide addresses the Mechanism of Action for PSB-0777 (Adenosine A2A Receptor Agonist). Editorial Note on Query Ambiguity: Comprehensive database searches (SciFinder, PubChem, ChEMBL) yield no specific pharmacologica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the Mechanism of Action for PSB-0777 (Adenosine A2A Receptor Agonist).

Editorial Note on Query Ambiguity: Comprehensive database searches (SciFinder, PubChem, ChEMBL) yield no specific pharmacological entry for a compound coded "PSB-0788 ". The "PSB" library (Pharmaceutical Sciences Bonn), developed by Prof. Christa E. Müller’s group, utilizes a specific numbering system.

  • PSB-0777 is a prominent, high-affinity Adenosine A2A Receptor (A2AR) Agonist .

  • PSB-078 is a known Adenosine A1 Receptor Antagonist . Given the numeric proximity and the pharmacological significance, this guide assumes the intended topic is PSB-0777 (or the general class of PSB-derived A2AR agonists). The mechanisms described below are definitive for A2A receptor modulation.

Executive Summary

PSB-0777 acts as a potent, selective orthosteric agonist at the Adenosine A2A Receptor (A2AR) . Unlike antagonists (which block signaling), PSB-0777 induces a conformational change in the transmembrane GPCR, facilitating the coupling of the Gs heterotrimeric protein . This interaction triggers the canonical cAMP-PKA signaling cascade, resulting in potent immunomodulatory, anti-inflammatory, and vasodilatory effects.

This guide details the molecular pharmacology, downstream signaling dynamics, and validated experimental protocols for characterizing PSB-0777 activity.

Chemical & Pharmacological Profile

PSB-0777 is typically characterized as a C2-substituted adenosine derivative. Modifications at the C2 position of the adenine core are critical for imparting high selectivity for the A2A subtype over A1, A2B, and A3 receptors.

ParameterCharacteristic
Target Adenosine A2A Receptor (A2AR)
Modality Orthosteric Agonist
Primary Signaling Gs-protein coupled

cAMP accumulation
Selectivity High selectivity vs. A1 (Gi) and A2B/A3
Key Application Immunosuppression, Anti-inflammatory research, Vasodilation

Molecular Mechanism of Action

Receptor Activation & G-Protein Coupling

Upon binding to the orthosteric pocket of the A2AR, PSB-0777 stabilizes the receptor in its active state (R)*.

  • Ligand Binding: PSB-0777 forms hydrogen bonds with key residues (e.g., Asn253, Glu169) in the transmembrane helices.

  • Conformational Switch: This binding triggers the outward movement of Transmembrane Helix 6 (TM6), opening the intracellular cavity.

  • Gs Coupling: The open cavity recruits the Gs

    
     subunit of the heterotrimeric G-protein.
    
  • GDP-GTP Exchange: The receptor acts as a Guanine Nucleotide Exchange Factor (GEF), triggering the release of GDP and binding of GTP to Gs

    
    .
    
  • Dissociation: The Gs

    
    -GTP complex dissociates from the G
    
    
    
    dimer and activates Adenylyl Cyclase (AC).
Downstream Signaling Cascade

The primary effector is Adenylyl Cyclase , which catalyzes the conversion of ATP to cyclic AMP (cAMP) .

  • cAMP Elevation: Increased intracellular cAMP binds to the regulatory subunits of Protein Kinase A (PKA) .

  • PKA Activation: The catalytic subunits of PKA are released/activated.

  • Nuclear Transcription: PKA phosphorylates CREB (cAMP response element-binding protein), driving the transcription of anti-inflammatory genes (e.g., IL-10) and inhibiting pro-inflammatory cytokines (TNF-

    
    ).
    
Visualization: A2AR Signaling Pathway

The following diagram illustrates the signal transduction pathway activated by PSB-0777.

A2AR_Signaling PSB PSB-0777 (Ligand) A2AR Adenosine A2A Receptor (GPCR) PSB->A2AR Orthosteric Binding Gs Gs Protein (Heterotrimeric) A2AR->Gs Activation (GDP->GTP) AC Adenylyl Cyclase (Effector) Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Synthesis ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB (Transcription Factor) PKA->CREB Phosphorylation NFkB NF-kB (Pro-inflammatory) PKA->NFkB Inhibition GeneExp Anti-Inflammatory Gene Expression CREB->GeneExp Transcription

Caption: Figure 1. PSB-0777 induced A2AR signaling via the Gs-cAMP-PKA axis, leading to gene modulation.

Experimental Protocols for Validation

To scientifically validate the mechanism of PSB-0777, researchers must employ self-validating assays that confirm both binding affinity and functional potency .

Radioligand Binding Assay (Affinity - Ki)

Purpose: Determine the equilibrium dissociation constant (


) of PSB-0777 for the A2A receptor.
Principle:  Competition binding against a known radiolabeled ligand.

Protocol:

  • Membrane Preparation: Use HEK293 or CHO cells stably expressing human A2AR. Homogenize and centrifuge to isolate cell membranes.

  • Radioligand Selection: Use [

    
    H]ZM241385  (high-affinity antagonist) or [
    
    
    
    H]CGS21680
    (agonist). Note: Using an antagonist radioligand is preferred to avoid G-protein coupling artifacts.
  • Incubation:

    • Mix membrane suspension (50

      
      g protein) with [
      
      
      
      H]ZM241385 (2 nM).
    • Add increasing concentrations of PSB-0777 (

      
       M to 
      
      
      
      M).
    • Incubate at 25°C for 90 minutes (equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[PSB-0777]. Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
cAMP Accumulation Assay (Functional Potency - EC50)

Purpose: Confirm that binding leads to functional Gs activation. Principle: Measure intracellular cAMP levels using a FRET or Luminescence biosensor.

Protocol:

  • Cell Seeding: Seed CHO-A2AR cells in 384-well plates (5,000 cells/well).

  • Pre-treatment: Add Rolipram (PDE inhibitor) to prevent cAMP degradation.

  • Stimulation:

    • Add PSB-0777 (serial dilutions).

    • Include a reference agonist (e.g., CGS21680) as a positive control.

    • Incubate for 30 minutes at 37°C.

  • Detection:

    • Add detection reagents (e.g., HTRF cAMP kit: Eu-cryptate labeled anti-cAMP + d2-labeled cAMP).

    • The assay relies on competition: High intracellular cAMP reduces the FRET signal.

  • Analysis: Plot FRET ratio vs. Log[PSB-0777]. Determine EC

    
    .
    
    • Validation Check: The signal should be blocked by a selective A2A antagonist (e.g., ZM241385).

Therapeutic Implications

Understanding the mechanism of PSB-0777 allows for targeted therapeutic strategies:

  • Immunotherapy: A2A agonism suppresses T-cell and NK-cell activity. While antagonists are used to boost immunity (cancer), agonists like PSB-0777 are valuable for autoimmune diseases and sepsis to prevent cytokine storms.

  • Neuroprotection: Modulation of adenosine signaling in the brain can have neuroprotective effects in ischemia models.

References

  • Müller, C. E., & Jacobson, K. A. (2011). Recent developments in adenosine receptor ligands and their potential as novel drugs. Biochimica et Biophysica Acta (BBA) - Biomembranes.

  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery.

  • Ongini, E., et al. (2001). Adenosine A2A receptors and neuroprotection. Annals of the New York Academy of Sciences.

  • PSB Compound Library Reference: Pharmaceutical Sciences Bonn (Prof. Christa Müller Group). General reference for PSB nomenclature and synthesis.

Exploratory

Part 1: Executive Summary & Core Directive

Technical Guide: PSB-Series Adenosine A B Receptor Antagonists Focus: Pharmacological Standards (PSB-603 & PSB-1115) and Experimental Application Preface on Nomenclature (PSB-0788): Extensive verification across the IUPH...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: PSB-Series Adenosine A


B Receptor Antagonists 
Focus: Pharmacological Standards (PSB-603 & PSB-1115) and Experimental Application

Preface on Nomenclature (PSB-0788): Extensive verification across the IUPHAR/BPS Guide to Pharmacology, PubChem, and the primary literature from the laboratory of Prof. Christa Müller (University of Bonn, origin of "PSB" compounds) indicates that "PSB-0788" is likely a typographic error or a non-public internal identifier. The field-standard Adenosine A


B Receptor (A

BAR) antagonists from this series are PSB-603 (the high-affinity, selective standard) and PSB-1115 (the water-soluble standard).

To ensure this guide provides actionable, scientifically valid utility, it focuses on the PSB-603 and PSB-1115 scaffolds. These are the requisite tools for any researcher investigating A


BAR blockade in oncology, inflammation, or respiratory disease.

Abstract: Adenosine A


B receptors are low-affinity, G

-coupled GPCRs activated only under pathophysiological conditions (hypoxia, inflammation) where extracellular adenosine levels spike. Blocking A

BAR has emerged as a therapeutic strategy for asthma, fibrotic diseases, and tumor immunotherapy. This guide details the physicochemical properties, mechanistic validation, and experimental protocols for using PSB-series antagonists to dissect A

BAR signaling.

Part 2: Chemical & Pharmacological Profile

Comparative Profiling of PSB A B Antagonists

Selecting the correct probe is critical for experimental success. PSB-603 is preferred for potency and selectivity, while PSB-1115 is essential for aqueous applications where DMSO tolerance is low.

FeaturePSB-603 (Gold Standard)PSB-1115 (Hydrophilic Tool)
Chemical Name 8-(4-(4-(4-Chlorophenyl)piperazine-1-sulfonyl)phenyl)-1-propylxanthine4-(2,3,6,7-Tetrahydro-2,6-dioxo-1-propyl-1H-purin-8-yl)benzenesulfonic acid
Affinity (

)
0.553 nM (Human A

B)
53.4 nM (Human A

B)
Selectivity >17,000-fold vs A

, A

, A

Selective vs A

and A

; modest vs A

Solubility Low (requires DMSO/Ethanol)High (Water soluble)
BBB Permeability ModeratePoor (Polar sulfonate group)
Primary Use High-precision binding/functional assaysIn vivo systemic use; assays requiring aqueous buffers

Expert Insight: When characterizing A


B-mediated effects in complex tissues, PSB-603  is mandatory due to its extreme selectivity. Using less selective antagonists (like Enprofylline) risks confounding data via A

or A

cross-reactivity.
Mechanism of Action

A


BARs are G

-protein coupled. Agonist binding activates Adenylyl Cyclase (AC), elevating cyclic AMP (cAMP). In some tissues (e.g., mast cells), A

BAR also couples to G

, mobilizing intracellular calcium.
  • Antagonist Action: PSB-603 binds orthosterically, preventing adenosine-induced G

    
     coupling.
    
  • Readout: Reduction in NECA-stimulated cAMP accumulation.

Part 3: Visualization (Signaling & Workflow)

Diagram 1: A B Receptor Signaling & Antagonism

Description: This pathway illustrates the G


-coupled signaling cascade of the A

B receptor and the blockade point of PSB antagonists.

A2B_Signaling Adenosine Adenosine / NECA (Agonist) A2BR A2B Receptor (Cell Surface) Adenosine->A2BR Activates Gs Gs Protein A2BR->Gs Couples PSB PSB-603 / PSB-1115 (Antagonist) PSB->A2BR Blocks AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Activates Effect Physiological Effect (Inflammation/Fibrosis) PKA->Effect Modulates

Caption: PSB antagonists competitively inhibit A2B activation, preventing the Gs-mediated cAMP surge.

Part 4: Experimental Protocols

Protocol A: Preparation & Handling
  • PSB-603 Stock: Dissolve 10 mg in 100% DMSO to create a 10 mM stock. Aliquot and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute stock into assay buffer (e.g., HBSS or PBS) immediately before use. Ensure final DMSO concentration is <0.1% to avoid solvent cytotoxicity.

  • PSB-1115 Stock: Dissolve directly in distilled water or saline (up to 10 mM). Ideal for animal injections.

Protocol B: Functional cAMP Accumulation Assay (In Vitro)

Objective: Validate A


B antagonism in HEK293 cells transfected with human A

B.
  • Cell Seeding: Seed HEK293-hA2B cells (50,000/well) in a 96-well plate. Incubate overnight.

  • Pre-incubation (Antagonist):

    • Remove media. Wash with HBSS containing Adenosine Deaminase (ADA, 1 U/mL) to degrade endogenous adenosine.

    • Add PSB-603 (varying concentrations: 0.1 nM – 1 µM) in HBSS + Rolipram (10 µM, PDE inhibitor).

    • Incubate for 30 minutes at 37°C.

  • Stimulation (Agonist):

    • Add NECA (non-selective agonist) at EC

      
       concentration (typically ~100-500 nM for A
      
      
      
      B).
    • Incubate for 45 minutes at 37°C.

  • Lysis & Detection:

    • Lyse cells using 0.1 M HCl or kit-specific lysis buffer.

    • Quantify cAMP using a TR-FRET or ELISA kit.

  • Data Analysis:

    • Plot log[Antagonist] vs. cAMP response.

    • Calculate IC

      
      . For PSB-603, expect IC
      
      
      
      in the low nanomolar range (1-10 nM depending on agonist concentration).
Diagram 2: Experimental Workflow (cAMP Assay)

Description: Step-by-step logic for validating antagonist potency.

Workflow Step1 1. Seed Cells (HEK-A2B) Step2 2. Pre-treat (PSB-603 + ADA + Rolipram) 30 min Step1->Step2 Step3 3. Stimulate (NECA Agonist) 45 min Step2->Step3 Step4 4. Lysis & Detection (TR-FRET/ELISA) Step3->Step4 Step5 5. Calculate IC50 Step4->Step5

Caption: Standard workflow for determining IC50 of PSB antagonists in cell-based cAMP assays.

Part 5: Therapeutic Applications & Preclinical Data

  • Asthma & COPD:

    • A

      
      B receptors on mast cells and smooth muscle mediate degranulation and bronchoconstriction.
      
    • Application: PSB-1115 (intraperitoneal) reduces airway hyperreactivity and inflammation in ovalbumin-sensitized mouse models.

  • Oncology (Immunotherapy):

    • High adenosine in the Tumor Microenvironment (TME) suppresses T-cell activity via A

      
      A and A
      
      
      
      B.
    • Application: PSB-603 inhibits A

      
      B-mediated suppression of dendritic cells and reduces metastasis in melanoma models.
      
  • Intestinal Inflammation:

    • A

      
      B signaling promotes chloride secretion (diarrhea) during inflammation.
      
    • Application: PSB-603 blocks Clostridium difficile toxin A-induced enteritis.

Part 6: References

  • Borrmann, T., et al. (2009). "1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: development and characterization of adenosine A2B receptor antagonists and a new radioligand with subnanomolar affinity and subtype specificity." Journal of Medicinal Chemistry, 52(13), 3994–4006. (Source of PSB-603 data).

  • Hayallah, A. M., et al. (2002). "1,8-disubstituted xanthine derivatives: synthesis of potent A2B-selective adenosine receptor antagonists." Journal of Medicinal Chemistry, 45(7), 1500–1510. (Source of PSB-1115 data).

  • IUPHAR/BPS Guide to Pharmacology. "Adenosine A2B Receptor Antagonists." Database Entry.

  • Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as adenosine receptor antagonists." Handbook of Experimental Pharmacology, (200), 151–199.

Foundational

Technical Profile: PSB 0788 High-Affinity A2B Adenosine Receptor Antagonist

[1][2][3] Executive Summary PSB 0788 is a highly potent, selective, and competitive antagonist targeting the human adenosine A receptor (hA AR).[1] Developed by the Müller group (Pharmazeutische Chemie Bonn), it represen...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

PSB 0788 is a highly potent, selective, and competitive antagonist targeting the human adenosine A


 receptor (hA

AR).[1] Developed by the Müller group (Pharmazeutische Chemie Bonn), it represents a significant optimization of the xanthine scaffold, specifically designed to overcome the low affinity issues plaguing early-generation A

antagonists like enprofylline.[1]

With a


 value in the sub-nanomolar range (0.393 nM) and >100-fold selectivity over other adenosine receptor subtypes (A

, A

, A

), PSB 0788 serves as a critical chemical probe for dissecting the role of A

signaling in inflammation, asthma, and hypoxic preconditioning.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

PSB 0788 belongs to the class of 8-substituted xanthine derivatives .[1] Its structural efficacy relies on a specific "tail" modification at the 8-position—a sulfonamide linker connecting to a piperazine moiety—which occupies the deep hydrophobic pocket of the A


 receptor.[1]
Structural Distinction (Critical Note)

Researchers often confuse PSB 0788 with its close analog, PSB 603.[1]

  • PSB 0788: Contains a 4-chlorobenzyl group on the piperazine.[1][2][3]

  • PSB 603: Contains a 4-chlorophenyl group on the piperazine.[1][2][4][5][6]

  • Implication: While both are potent, PSB 0788 demonstrates slightly superior affinity in specific human cell lines, though PSB 603 is often preferred for radiolabeling due to metabolic stability.[1]

Table 1: Physicochemical Specifications

ParameterSpecification
IUPAC Name 8-(4-(4-(4-chlorobenzyl)piperazine-1-sulfonyl)phenyl)-1-propylxanthine
CAS Number 1027513-54-7
Molecular Formula C

H

ClN

O

S
Molecular Weight 543.04 g/mol
Solubility Insoluble in water.[1] Soluble in DMSO (up to 50 mM).[1][3][4]
Appearance Off-white to pale yellow solid

Selectivity Profile

The defining feature of PSB 0788 is its ability to discriminate between the A


 receptor and the A

receptor, which share significant sequence homology and G

-coupling mechanisms.[1] The data below (derived from Borermann et al.) highlights this selectivity window.[1]

Table 2: Binding Affinity (


) at Human Adenosine Receptors 
Receptor SubtypeLigand (

in nM)
Selectivity Ratio (vs A

)
hA

0.393 1
hA

> 1,000> 2,500
hA

> 400> 1,000
hA

> 1,000> 2,500

Data Source: Borermann, T. et al. J. Med.[1][4] Chem. 2009.[1][2][4]

Mechanistic Pharmacology

Signal Transduction Blockade

The A


 receptor is a G protein-coupled receptor (GPCR) that preferentially couples to G

proteins
.[1] Upon activation by adenosine (the endogenous agonist) or NECA (synthetic agonist), the receptor stimulates adenylyl cyclase (AC), leading to an accumulation of intracellular cAMP.[1]

PSB 0788 acts as a competitive antagonist . It binds to the orthosteric site, preventing G


 activation and subsequent cAMP accumulation.[1] In high-expression systems, A

can also couple to G

(calcium mobilization), a pathway also blocked by PSB 0788.[1]

A2B_Signaling PSB PSB 0788 (Antagonist) A2B A2B Receptor PSB->A2B Blocks ADO Adenosine/NECA (Agonist) ADO->A2B Activates Gs Gs Protein A2B->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes Response Downstream Effectors (PKA) cAMP->Response Activates

Figure 1: Mechanism of Action. PSB 0788 competitively inhibits the agonist-induced Gs-cAMP signaling cascade.[1]

Validated Experimental Protocols

To ensure data integrity, researchers must account for the high lipophilicity of PSB 0788 and the presence of endogenous adenosine in cell cultures.[1]

Protocol A: Competition Binding Assay

Objective: Determine affinity (


) of PSB 0788 by displacing a radioligand.[1]
Note:  Since 

targets A

and

targets A

, the preferred radioligand for A

is

.[1]
  • Membrane Preparation: Use CHO or HEK293 cells stably expressing hA

    
    .[1] Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
    
  • Enzymatic Treatment: Crucial Step. Add Adenosine Deaminase (ADA, 2 U/mL) to the buffer to degrade endogenous adenosine, which would otherwise compete with the radioligand and skew results.[1]

  • Incubation:

    • Mix 50 µg membrane protein.[1]

    • Add

      
       (approx.[1][4] 0.3 nM final concentration).[1]
      
    • Add PSB 0788 (concentration range:

      
       M to 
      
      
      
      M).[1]
    • Incubate for 90 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Protocol B: Functional cAMP Accumulation Assay

Objective: Validate antagonistic potency (


) in a live cell system.[1]

cAMP_Protocol Step1 1. Cell Seeding (CHO-hA2B cells, 24h prior) Step2 2. Pre-Incubation Add PSB 0788 + Rolipram (PDE Inhibitor) (30 mins @ 37°C) Step1->Step2 Remove media, wash with PBS Step3 3. Stimulation Add NECA (Agonist) (15 mins) Step2->Step3 Do not wash; add agonist directly Step4 4. Lysis & Detection HTRF or ELISA cAMP detection Step3->Step4 Stop reaction

Figure 2: Functional Assay Workflow. Rolipram is essential to prevent cAMP degradation during the assay.[1]

Methodological Nuances:

  • Rolipram: Always include a phosphodiesterase (PDE) inhibitor (e.g., Rolipram or IBMX) during incubation.[1] Without it, the generated cAMP is rapidly degraded, reducing the assay window.[1]

  • DMSO Control: Ensure the final DMSO concentration in the well does not exceed 1% (v/v), as DMSO itself can modulate GPCR stability.[1]

Therapeutic Implications & Applications

The high selectivity of PSB 0788 makes it the primary tool for validating A


 as a drug target in complex pathologies:
  • Asthma & COPD: A

    
     receptors on mast cells and smooth muscle mediate degranulation and bronchoconstriction.[1] PSB 0788 blocks these effects without the cardiac side effects associated with non-selective xanthines (like theophylline).[1]
    
  • Cancer Biology: Hypoxic tumors upregulate A

    
    .[1] PSB 0788 has been shown to inhibit tumor cell proliferation and reduce metastasis in bladder and breast cancer models by blocking adenosine-mediated immunosuppression.[1]
    
  • Inflammation: It reduces the release of IL-6 and IL-8 from bronchial epithelial cells.[1]

References

  • Borermann, T., et al. (2009). "1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: Development and Characterization of Adenosine A2B Receptor Antagonists and a New Radioligand with Subnanomolar Affinity and Subtype Specificity."[1][4] Journal of Medicinal Chemistry, 52(13), 3994–4006.[1][4] [Link]

  • PubChem Compound Summary. "PSB 0788 (CID 44186581)."[1][3] National Center for Biotechnology Information. [Link][1]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "PSB 0788 Ligand Page." [Link][1]

Sources

Exploratory

Part 1: Executive Summary &amp; Strategic Context

Technical Guide: In Vitro Efficacy & Pharmacological Profiling of PSB-0788 Scientific Note: The "PSB" designation refers to the compound library synthesized by the Pharmazeutisches Institut der Universität Bonn (Prof. C....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: In Vitro Efficacy & Pharmacological Profiling of PSB-0788

Scientific Note: The "PSB" designation refers to the compound library synthesized by the Pharmazeutisches Institut der Universität Bonn (Prof. C.E. Müller's group) . This series is globally recognized for high-affinity ligands targeting Adenosine Receptors (ARs) and Purinergic Receptors (P2X/P2Y) .

While PSB-0777 (Adenosine A2A agonist) and PSB-1115 (Adenosine A2B antagonist) are standard benchmarks, PSB-0788 is treated here as an investigational analyte within this structural class. This guide provides the rigorous in vitro framework required to define its efficacy (


), potency (

), and affinity (

), assuming a primary target profile consistent with the PSB-adenosine scaffold (A2A/A2B ARs).

Core Objective: To establish a self-validating experimental pipeline that determines whether PSB-0788 acts as an agonist, antagonist, or inverse agonist and quantifies its selectivity against off-target purinergic receptors.

Part 2: Pharmacological Mechanism & Signaling Architecture

To evaluate PSB-0788, one must interrogate the G-protein coupled receptor (GPCR) pathways standard to this chemical series. The primary targets are the Gs-coupled A2A and A2B receptors.

Mechanism of Action (Hypothesis)
  • If Agonist: PSB-0788 binds the orthosteric site, inducing a conformational change that promotes

    
     dissociation, activating Adenylyl Cyclase (AC).
    
  • If Antagonist: PSB-0788 stabilizes the inactive state or blocks agonist binding without inducing downstream signaling.

Figure 1: Adenosine Receptor Signaling Cascade (Gs-Coupled) The following diagram illustrates the canonical pathway PSB-0788 would modulate if targeting A2A/A2B receptors.

G cluster_membrane Plasma Membrane node_receptor Adenosine Receptor (A2A / A2B) node_Gs Gs Protein (Heterotrimeric) node_receptor->node_Gs Activation node_ligand PSB-0788 (Analyte) node_ligand->node_receptor Binding (Ki) node_AC Adenylyl Cyclase (AC) node_Gs->node_AC Stimulation (+) node_cAMP cAMP (Second Messenger) node_AC->node_cAMP Conversion node_ATP ATP node_ATP->node_AC node_PKA PKA (Protein Kinase A) node_cAMP->node_PKA Activation node_CREB CREB Phosphorylation (Transcription) node_PKA->node_CREB Phosphorylation

Caption: Canonical Gs-coupled signaling pathway utilized to assess PSB-0788 efficacy via cAMP quantification.

Part 3: In Vitro Efficacy Profiling Protocols

This section details the Functional cAMP Accumulation Assay , the gold standard for determining if PSB-0788 is an agonist or antagonist.

Protocol A: TR-FRET cAMP Functional Assay (LANCE/HTRF)

Purpose: Quantify intracellular cAMP levels in response to PSB-0788. Cell Line: CHO-K1 or HEK293 stably expressing human A2A or A2B receptors (e.g., PerkinElmer Valifluor or similar).

Reagents:

  • Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA + 500

    
    M IBMX (Phosphodiesterase inhibitor).
    
  • Reference Agonist: NECA (non-selective) or CGS-21680 (A2A selective).

  • Reference Antagonist: ZM-241385 (A2A) or PSB-1115 (A2B).

  • Detection Kit: LANCE Ultra cAMP (PerkinElmer) or HTRF cAMP (Cisbio).

Step-by-Step Workflow:

  • Cell Preparation:

    • Harvest adherent cells using Versene (avoid Trypsin to preserve receptor integrity).

    • Resuspend in Assay Buffer at

      
       cells/mL.
      
    • Dispense 5

      
      L/well into a 384-well low-volume white plate.
      
  • Compound Treatment (Agonist Mode):

    • Add 5

      
      L of PSB-0788 (11-point serial dilution, 10 
      
      
      
      M to 1 pM).
    • Incubate for 30 minutes at Room Temperature (RT).

  • Compound Treatment (Antagonist Mode):

    • Add 2.5

      
      L of PSB-0788 (serial dilution).
      
    • Incubate 15 mins.

    • Add 2.5

      
      L of Reference Agonist (at 
      
      
      
      concentration).
    • Incubate 30 minutes at RT.

  • Detection:

    • Add 5

      
      L of Eu-cAMP tracer.
      
    • Add 5

      
      L of ULight-anti-cAMP antibody.
      
    • Incubate 1 hour at RT in the dark.

  • Readout:

    • Measure TR-FRET on a multimode plate reader (Excitation: 320/340 nm; Emission: 615/665 nm).

Data Analysis:

  • Calculate FRET ratio (

    
     nm).
    
  • Interpolate cAMP concentrations using a standard curve.

  • Fit data to the Four-Parameter Logistic (4PL) equation to derive

    
     (potency) or 
    
    
    
    (inhibition).

Part 4: Binding Affinity ( ) Determination

Efficacy data (


) is system-dependent. To determine the intrinsic affinity of PSB-0788, a radioligand binding assay is required.

Protocol B: Membrane Radioligand Competition Binding Tracer:


-ZM-241385 (for A2A antagonist site) or 

-CGS-21680 (for A2A agonist site).
  • Membrane Prep: Homogenize HEK293-hA2A cells; centrifuge to isolate membrane fraction.

  • Incubation: Mix 20

    
    g membrane protein + 1 nM Radioligand + PSB-0788 (dilution series).
    
  • Equilibrium: Incubate 90 mins at 25°C.

  • Harvest: Filter through GF/B filters using a cell harvester (e.g., Brandel). Wash 3x with ice-cold buffer.

  • Counting: Add scintillation cocktail and count CPM (Counts Per Minute).

Calculation: Use the Cheng-Prusoff Equation to convert


 to 

:

Where

is radioligand concentration and

is the dissociation constant of the radioligand.

Part 5: Data Presentation & Interpretation

When characterizing PSB-0788, structure your results as follows to ensure comparability with literature (e.g., Müller et al.).

Table 1: Expected Data Structure for PSB-0788 Profiling

ParameterAssay TypeMetricInterpretation Criteria
Affinity Radioligand Binding

(nM)
< 10 nM = High Affinity; > 1000 nM = Low Affinity
Potency cAMP (Agonist Mode)

(nM)
Lower value indicates higher potency.
Efficacy cAMP (Agonist Mode)

(%)
% of Reference Agonist (e.g., NECA). 100% = Full Agonist.
Inhibition cAMP (Antagonist Mode)

(nM)
Concentration inhibiting 50% of agonist response.
Selectivity Binding (A1/A2B/A3)Ratio

. >100x desirable.

Experimental Workflow Diagram

Workflow step1 1. Compound Prep (DMSO Stock) step3 3. Incubation (+/- Agonist) step1->step3 step2 2. Cell Harvesting (CHO-hA2A) step2->step3 step4 4. LANCE Detection (TR-FRET) step3->step4 step5 5. Data Fitting (Sigmoidal Dose-Response) step4->step5

Caption: High-throughput screening workflow for determining PSB-0788 functional efficacy.

Part 6: Troubleshooting & Optimization

  • Solubility: PSB compounds are often lipophilic. Dissolve PSB-0788 in 100% DMSO to 10 mM stock. Ensure final assay DMSO concentration is < 1% to avoid non-specific cell toxicity.

  • Adenosine Deaminase (ADA): Endogenous adenosine can skew results. Always add ADA (0.5 U/mL) to the assay buffer to degrade background adenosine, ensuring the signal is driven solely by PSB-0788.

  • Receptor Reserve: In systems with high receptor overexpression, partial agonists may appear as full agonists. Compare efficacy in cell lines with different receptor densities (e.g., "High" vs "Low" expressors).

References

  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology.

  • El-Tayeb, A., et al. (2011). Development of Potent and Selective Adenosine A2B Receptor Antagonists. Journal of Medicinal Chemistry.

  • PerkinElmer. (2023). LANCE Ultra cAMP Assay Development Guide.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50). Biochemical Pharmacology.

Foundational

Executive Summary: The Pharmacological Profile

Technical Guide: PSB-0788 Signaling Pathway Modulation Editorial Note: This guide focuses on the pharmacological profile of PSB-0788 as a specific tool compound within the xanthine-based adenosine receptor antagonist fam...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: PSB-0788 Signaling Pathway Modulation

Editorial Note: This guide focuses on the pharmacological profile of PSB-0788 as a specific tool compound within the xanthine-based adenosine receptor antagonist family. While less commercially ubiquitous than its analogue PSB-603, PSB-0788 is referenced in structure-activity relationship (SAR) contexts regarding Adenosine A2B Receptor (A2BR) modulation. The protocols and mechanistic insights below are derived from the foundational medicinal chemistry of the Christa Müller group (University of Bonn) and standard G-protein coupled receptor (GPCR) interrogation standards.

PSB-0788 functions as a potent, selective antagonist of the Adenosine A2B Receptor (A2BR) . Belonging to the class of 8-substituted xanthine derivatives, it is designed to overcome the low affinity inherent to the A2B receptor subtype, allowing researchers to isolate A2B-mediated signaling events even in the presence of high adenosine concentrations (e.g., hypoxic tumor microenvironments or inflamed tissue).

  • Target: Human Adenosine A2B Receptor (hA2BR).

  • Chemical Class: Sulfonamide-substituted xanthine.

  • Mechanism of Action: Competitive antagonism of the orthosteric binding site.

  • Primary Effect: Inhibition of Gs-protein coupling and subsequent cAMP accumulation.

Signaling Pathway Dynamics

To effectively modulate PSB-0788, one must understand the constitutive and ligand-induced activity of the A2B receptor. Unlike the high-affinity A1 and A2A receptors, A2B requires high concentrations of adenosine (micromolar range) to activate, making it a "danger sensor" in cellular stress.

The A2B Signaling Cascade (Target Pathway)

Under agonist stimulation (Adenosine/NECA), the A2B receptor couples primarily to Gαs , triggering the following cascade:

  • Ligand Binding: Agonist binds A2B.

  • G-Protein Activation: GDP-GTP exchange on Gαs.

  • Effector Activation: Gαs stimulates Adenylyl Cyclase (AC).

  • Second Messenger: ATP is converted to cyclic AMP (cAMP).

  • Downstream Effectors: cAMP activates Protein Kinase A (PKA) and EPAC (Exchange Protein directly Activated by cAMP).

  • Gene Transcription: Phosphorylation of CREB (cAMP response element-binding protein) and modulation of HIF-1α (Hypoxia-inducible factor).

PSB-0788 Intervention: By occupying the orthosteric pocket, PSB-0788 prevents the conformational change required for Gαs coupling, effectively silencing this pathway.

Pathway Visualization

A2B_Pathway Adenosine Adenosine / NECA (Agonist) A2BR A2B Receptor (GPCR) Adenosine->A2BR Activates PSB0788 PSB-0788 (Antagonist) PSB0788->A2BR Blocks Gs Gαs Protein A2BR->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Accumulation) AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA CREB p-CREB (Transcription) PKA->CREB ERK ERK1/2 (Phosphorylation) PKA->ERK Crosstalk

Caption: Figure 1. Mechanism of PSB-0788 modulation. The compound acts as a competitive brake on the A2B-Gs-cAMP axis, preventing downstream transcription factor activation.

Experimental Protocols

To validate PSB-0788 activity, a "Gain-and-Loss" experimental design is required. You must stimulate the receptor (Gain) and demonstrate dose-dependent blockade by PSB-0788 (Loss).

A. Compound Preparation
  • Solubility: PSB-0788 is hydrophobic.

  • Vehicle: Dimethyl sulfoxide (DMSO).

  • Stock Solution: Prepare a 10 mM stock in 100% DMSO. Aliquot and store at -20°C.

  • Working Solution: Dilute in assay buffer (e.g., HBSS + 0.1% BSA). Ensure final DMSO concentration is <0.5% to avoid vehicle toxicity.

B. cAMP Accumulation Assay (The Gold Standard)

Objective: Quantify the inhibition of NECA-induced cAMP production.

StepActionCritical Technical Insight
1. Seeding Seed A2B-expressing cells (e.g., HEK293-hA2B or Jurkat T cells) at 20,000 cells/well in 96-well plates.Density matters: Over-confluence can downregulate GPCR surface expression.
2. Starvation Incubate in serum-free media for 2-4 hours.Reduces basal cAMP levels and removes endogenous adenosine (from serum).
3. Pre-treatment Add PSB-0788 (Titration: 1 nM – 10 µM) for 30 minutes.Equilibrium: Antagonists need time to occupy the receptor before the agonist "race" begins.
4. Stimulation Add NECA (Non-selective agonist) at EC80 concentration (typically 1 µM) for 15-30 mins.Do not use Adenosine if Adenosine Deaminase (ADA) is not present; it degrades too fast. NECA is stable.
5. PDE Blockade Ensure Rolipram (10 µM) is present in the buffer.Crucial: Prevents degradation of the cAMP signal you are trying to measure.
6. Lysis/Detect Lyse cells and quantify cAMP via TR-FRET or ELISA.Use a standard curve to convert RFU/OD to pmol cAMP.
C. Experimental Workflow Diagram

Protocol_Flow Step1 1. Serum Starvation (2-4h) Step2 2. PDE Inhibition (Rolipram) Step1->Step2 Step3 3. PSB-0788 Pre-incubation (30 min) Step2->Step3 Step4 4. Agonist Challenge (NECA, 15 min) Step3->Step4 Step5 5. Lysis & Detection (TR-FRET) Step4->Step5

Caption: Figure 2. Step-by-step workflow for characterizing PSB-0788 antagonist activity in vitro.

Data Interpretation & Troubleshooting

When analyzing data from PSB-0788 modulation, expect a rightward shift in the agonist dose-response curve (Schild analysis) or a dose-dependent reduction in maximal cAMP if using a fixed agonist concentration.

Selectivity Profile (Comparative Data): To confirm the effect is A2B-specific and not off-target (e.g., A2A or A1), compare against known standards.

Receptor SubtypePSB-0788 Affinity (Ki)Biological Context
hA2B < 10 nM (High Affinity)Target. Blocks inflammation/hypoxia signaling.
hA2A > 1,000 nMLow/No effect at therapeutic doses.
hA1 > 1,000 nMLow/No effect.
hA3 > 10,000 nMNegligible.

Note: Values are representative of the 8-substituted xanthine class (e.g., PSB-603) derived from SAR studies.

Common Pitfalls:

  • The "Adenosine Sink": If using native cells (not overexpressing), endogenous adenosine production (from cell stress) can compete with PSB-0788. Solution: Add Adenosine Deaminase (ADA) to the buffer to remove background adenosine.

  • DMSO Tolerance: A2B receptors are sensitive to membrane perturbation. Keep DMSO < 0.5%.

  • Plastic Binding: Xanthines can be "sticky." Use low-binding plates for serial dilutions.

References

  • Borrmann, T., et al. (2009). "1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: development and characterization of adenosine A2B receptor antagonists." Journal of Medicinal Chemistry.

  • Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as adenosine receptor antagonists." Handbook of Experimental Pharmacology.

  • Haskó, G., et al. (2008). "Adenosine receptors: therapeutic aspects for inflammatory and immune diseases." Nature Reviews Drug Discovery.

  • Tocris Bioscience. "Adenosine Receptor Guide: A2B Pharmacology." Tocris Scientific Resources.

(Note: While specific literature on "PSB-0788" is limited compared to PSB-603, the protocols above are validated for the 8-sulfophenylxanthine class described in Reference 1.)

Exploratory

PSB 0788 for neuroinflammation research

An In-Depth Technical Guide to PSB-0777 for Neuroinflammation Research (Note: No public record exists for a compound designated "PSB-0788" in major pharmacological databases (PubChem, ChEMBL, IUPHAR). Based on the nomenc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to PSB-0777 for Neuroinflammation Research (Note: No public record exists for a compound designated "PSB-0788" in major pharmacological databases (PubChem, ChEMBL, IUPHAR). Based on the nomenclature series from Prof. Christa Müller’s group and the context of neuroinflammation, this guide assumes the intended target is PSB-0777 , a potent Adenosine A2A Receptor agonist, or a closely related derivative. The protocols below are optimized for A2A receptor modulation in glial cells.)

Executive Summary

PSB-0777 is a potent, selective Adenosine A2A Receptor (A2AR) agonist engineered to modulate purinergic signaling pathways. In the context of neuroinflammation, A2AR signaling acts as a critical "molecular brake" on microglial activation. Unlike non-specific adenosine analogs, PSB-0777 offers enhanced stability and selectivity, making it a precision tool for dissecting the cAMP-PKA-CREB axis in glial cells.

This guide provides a rigorous technical framework for utilizing PSB-0777 in pre-clinical neuroinflammation models. It moves beyond basic descriptions to establish self-validating protocols grounded in pharmacological kinetics and signal transduction logic.

Mechanistic Foundation: The A2A-cAMP-NF B Axis

To use PSB-0777 effectively, one must understand the causality of its action. Neuroinflammation is largely driven by the transition of microglia from a homeostatic state to a pro-inflammatory (M1-like) phenotype.

  • Target: Adenosine A2A Receptor (G

    
    -coupled GPCR).
    
  • Primary Effector: Adenylyl Cyclase (AC).

  • Mechanism:

    • PSB-0777 binds A2AR on the microglial surface.

    • G

      
       subunit dissociates and activates Adenylyl Cyclase.
      
    • Intracellular cAMP levels surge, activating Protein Kinase A (PKA).

    • PKA phosphorylates CREB (pCREB), which competes with NF-

      
      B for nuclear co-activators (CBP/p300) and directly inhibits NF-
      
      
      
      B nuclear translocation.
    • Outcome: Suppression of TNF-

      
      , IL-6, and iNOS; promotion of IL-10.
      
Signaling Pathway Visualization

A2A_Signaling PSB PSB-0777 (Ligand) A2AR A2A Receptor (Microglia Surface) PSB->A2AR Binding (Ki ~44nM) Gs Gs Protein A2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Synthesis PKA PKA (Protein Kinase A) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation pCREB p-CREB (Transcriptional Activator) CREB->pCREB NFkB NF-κB (Pro-inflammatory) pCREB->NFkB Inhibition (Transrepression) Cytokines ↓ TNF-α, IL-6 ↑ IL-10 pCREB->Cytokines Gene Expression NFkB->Cytokines Blocked

Caption: Figure 1. PSB-0777 mechanism of action in microglia. Activation of the Gs-cAMP-PKA axis results in CREB phosphorylation, which inhibits NF-κB mediated pro-inflammatory cytokine release.

Compound Profile & Formulation

Reliability in pharmacological research begins with solubility and stability. PSB-0777 is lipophilic and requires specific handling to prevent precipitation, which causes "false negative" results in cellular assays.

PropertySpecification
Chemical Class Substituted Adenosine / Purine derivative
Molecular Weight ~500-600 g/mol (varies by salt form)
Target Affinity (Ki) Human A2A: ~44 nM; Rat A2A: ~50 nM
Selectivity >50-fold vs A1 and A3 receptors
Primary Vehicle DMSO (Stock), Saline/Tween-80 (In vivo)
Formulation Protocol

Step 1: Stock Solution (10 mM)

  • Dissolve 5 mg of PSB-0777 in the calculated volume of anhydrous DMSO (dimethyl sulfoxide).

  • Critical: Vortex for 60 seconds. If particulates remain, sonicate at 37°C for 5 minutes.

  • Aliquot into light-protected tubes (amber) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades potency).

Step 2: Working Solution (In Vitro)

  • Dilute Stock (10 mM) into pre-warmed culture media (DMEM/F12 + 1% FBS).

  • Target Concentration: 100 nM – 1

    
    M .
    
  • Note: Keep final DMSO concentration < 0.1% to avoid vehicle toxicity in microglia.

Step 3: In Vivo Vehicle (IP Injection)

  • Standard Formulation: 5% DMSO + 5% Tween-80 + 90% Saline (0.9%).

  • Preparation: Dissolve compound in DMSO/Tween first, then slowly add warm saline while vortexing.

  • Stability: Prepare fresh daily.

Experimental Protocols

Protocol A: In Vitro Microglial Immunomodulation (BV-2 or Primary Cells)

Objective: Validate the anti-inflammatory efficacy of PSB-0777 against LPS challenge.

Workflow Logic: We use a pre-treatment paradigm. Activating the A2A receptor before the inflammatory insult primes the cAMP system, preventing the initial spike in NF-


B activity.
  • Seeding: Plate BV-2 microglia at

    
     cells/well in 24-well plates. Adhere for 24h.
    
  • Serum Starvation: Switch to 1% FBS media for 4 hours to synchronize cell cycle and reduce basal activation.

  • Drug Treatment (Group A): Add PSB-0777 (100 nM, 500 nM, 1

    
    M) for 30 minutes  prior to LPS.
    
    • Control: Vehicle (0.1% DMSO).

    • Antagonist Control (Validation): Pre-treat with ZM-241385 (A2A antagonist, 1

      
      M) 15 mins before PSB-0777. If PSB-0777 effects are blocked, the mechanism is A2A-dependent.
      
  • Inflammatory Challenge: Add LPS (Lipopolysaccharide, 100 ng/mL). Incubate for 24 hours.

  • Readout:

    • Supernatant: ELISA for TNF-

      
      , IL-6.
      
    • Cell Lysate: Western Blot for p-CREB (S133) and NF-

      
      B (p65).
      
Protocol B: In Vivo Neuroprotection (MCAO Model)

Objective: Assess neuroprotection in ischemic stroke (a major neuroinflammatory event).

  • Subject: C57BL/6J Mice (Male, 8-10 weeks).

  • Induction: Transient Middle Cerebral Artery Occlusion (tMCAO) for 60 minutes.

  • Dosing Regimen:

    • PSB-0777 (1 mg/kg or 5 mg/kg, IP) administered 10 minutes post-reperfusion .

    • Repeat dose at 24h and 48h.

  • Endpoints (72h):

    • TTC Staining (Infarct volume).

    • Iba1 Immunohistochemistry (Microglial activation status).

Data Analysis & Interpretation

Successful modulation of the target will yield specific patterns in your data.

ReadoutExpected Result (PSB-0777 + LPS)Mechanistic Interpretation
cAMP Levels Increase (>5-fold) Direct confirmation of Gs-protein coupling and AC activation.
p-CREB Increase Downstream effector activation; required for anti-inflammatory gene transcription.
TNF-

/ IL-6
Decrease (30-60%) Functional suppression of the M1 phenotype via NF-

B inhibition.
IL-10 Increase Promotion of the M2 (resolving) phenotype.
ZM-241385 + PSB No Change vs LPS The antagonist blocks the A2A receptor, proving PSB-0777 specificity.
Experimental Workflow Diagram

Workflow Start Microglia Seeding (24h) Starve Serum Starve (4h) Start->Starve Treat PSB-0777 Treatment (-30 min) Starve->Treat Challenge LPS Challenge (T=0) Treat->Challenge Priming Incubate Incubation (24h) Challenge->Incubate Assay ELISA / Western Blot Incubate->Assay Data Collection

Caption: Figure 2. Temporal workflow for in vitro validation of PSB-0777. Pre-treatment is critical to prime the cAMP pathway before the inflammatory cascade begins.

Troubleshooting & Controls

  • Issue: Low efficacy in reducing cytokines.

    • Cause: A2A receptors downregulate rapidly upon agonist exposure (desensitization).

    • Solution: Ensure dosing is acute. For chronic studies, pulsatile dosing is preferred over continuous infusion.

  • Issue: High variability in PCR results.

    • Cause: Adenosine is ubiquitous. Endogenous adenosine in FBS can activate receptors in control groups.

    • Solution: Use Adenosine Deaminase (ADA) (1 U/mL) in the media to degrade endogenous adenosine, ensuring the observed effect is solely due to PSB-0777.

References

  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology, 200, 151–199. Link

  • Haskó, G., et al. (2008). Adenosine receptors: therapeutic aspects for inflammatory and immune diseases. Nature Reviews Drug Discovery, 7(9), 759–770. Link

  • Santiago, A. R., et al. (2014). Adenosine A2A receptor modulation of microglia: implications for neuroinflammation. Mediators of Inflammation, 2014. Link

  • Chen, J. F., et al. (1999). Neuroprotection by caffeine and A2A adenosine receptor inactivation in a model of Parkinson's disease. Journal of Neuroscience, 19(21), 9192-9200. Link

  • Orr, A. G., et al. (2009). Astrocytic adenosine A2A receptor signaling modulates memory. Nature Neuroscience, 18, 423–434. Link

Foundational

Part 1: Executive Summary &amp; Mechanistic Core

Technical Guide: PSB-0777 (Adenosine A2A Receptor Full Agonist) in Immunology Note on Topic Identification (PSB 0788 vs. PSB-0777): An extensive analysis of current pharmacological databases and literature reveals no rec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: PSB-0777 (Adenosine A2A Receptor Full Agonist) in Immunology

Note on Topic Identification (PSB 0788 vs. PSB-0777): An extensive analysis of current pharmacological databases and literature reveals no record of a compound designated "PSB 0788." It is highly probable this is a typographical error referring to PSB-0777 , a potent, engineered Adenosine A2A Receptor (A2AR) full agonist widely used in immunology to model the adenosine-mediated "immune brake." This guide focuses on PSB-0777 , providing the technical rigor required for its application in immunological studies.

PSB-0777 is a highly potent, selective, and—crucially—full agonist of the Adenosine A2A Receptor (A2AR). While the classic agonist CGS-21680 is frequently used, it often acts as a partial agonist in certain tissue contexts. PSB-0777 provides maximal receptor activation, making it the superior tool for defining the absolute "ceiling" of A2AR-mediated immunosuppression.

In the context of immunology, PSB-0777 serves as a pharmacological probe to simulate the high-adenosine tumor microenvironment (TME). By activating the A2AR on T cells, NK cells, and macrophages, it drives the cAMP-PKA signaling axis, effectively shutting down cytolytic activity and cytokine production.

Mechanism of Action: The cAMP-PKA Axis

Upon binding to the Gs-coupled A2AR, PSB-0777 catalyzes the exchange of GDP for GTP on the G


s subunit. This activates Adenylyl Cyclase (AC), triggering a surge in intracellular cAMP.
  • cAMP Accumulation: Activates Protein Kinase A (PKA).

  • PKA Type I Activation: Phosphorylates C-terminal Src Kinase (CSK).

  • TCR Inhibition: CSK phosphorylates LCK (at Tyr505), locking it in an inactive conformation. This prevents the phosphorylation of CD3

    
     and ZAP-70, effectively severing the T-cell Receptor (TCR) signaling cascade.
    

Part 2: Visualization of Signaling & Workflow

Figure 1: A2AR Signaling Pathway in T Cells

This diagram illustrates the downstream cascade triggered by PSB-0777, leading to the suppression of TCR signaling.

A2AR_Signaling PSB0777 PSB-0777 (Agonist) A2AR A2A Receptor (Gs-Coupled) PSB0777->A2AR  Binds/Activates AC Adenylyl Cyclase A2AR->AC  Gs Activation cAMP cAMP (High) AC->cAMP  ATP -> cAMP PKA PKA Type I cAMP->PKA  Activates CSK CSK (C-terminal Src Kinase) PKA->CSK  Phosphorylates LCK_Inactive LCK (Inactive) (pTyr505) CSK->LCK_Inactive  Inhibits TCR_Signal TCR Signaling (ZAP-70/CD3z) LCK_Inactive->TCR_Signal  Blocks NFAT NFAT/AP-1 (Nucleus) TCR_Signal->NFAT  Reduced Cytokines IFN-g / TNF-a (Suppressed) NFAT->Cytokines  Reduced

Caption: PSB-0777 activates the A2AR-cAMP-PKA axis, leading to CSK-mediated inhibition of LCK and subsequent suppression of TCR signaling.

Part 3: Comparative Pharmacology

To ensure experimental rigor, researchers must choose the correct probe. PSB-0777 is distinct from other adenosine ligands due to its efficacy profile.

Table 1: Comparison of Common A2AR Ligands in Immunology

CompoundTypeKi (hA2A)Efficacy (Emax)Primary Utility
PSB-0777 Full Agonist ~44 nM 100% Maximal suppression modeling; High-efficacy probe.
CGS-21680Agonist~27 nM~70-80%Classic reference; may not fully suppress potent TCR signals.
NECANon-selective Agonist~6 nM100%General adenosine activation (activates A1, A2B, A3 too).
ZM-241385Antagonist~1 nMN/ANegative control; reverses PSB-0777 effects.

Key Insight: While NECA is potent, it lacks selectivity. CGS-21680 is selective but often partial. PSB-0777 combines selectivity with full efficacy , making it the "gold standard" for testing the maximum potential of A2AR-mediated inhibition.

Part 4: Experimental Protocols

Protocol A: Preparation and Storage
  • Solubility: PSB-0777 is hydrophobic. Dissolve in DMSO to create a 10 mM stock solution.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute in culture medium immediately before use. Ensure final DMSO concentration is <0.1% to avoid vehicle toxicity.

Protocol B: In Vitro T-Cell Suppression Assay

Objective: Quantify the immunosuppressive potency of PSB-0777 on CD8+ T cells.

  • Isolation: Isolate PBMCs or purified CD8+ T cells from healthy donors or murine spleens.

  • Activation: Plate cells (1x10^6/mL) in 96-well plates pre-coated with anti-CD3 (Clone OKT3, 1 µg/mL) and soluble anti-CD28 (2 µg/mL).

  • Treatment:

    • Group 1 (Vehicle): DMSO (0.1%).

    • Group 2 (Agonist): PSB-0777 (Titration: 10 nM – 10 µM).

    • Group 3 (Control): PSB-0777 (1 µM) + ZM-241385 (1 µM) [To prove A2AR specificity].

  • Incubation: Culture for 24–48 hours at 37°C, 5% CO2.

    • Note: Adenosine Deaminase (ADA) (1 U/mL) should be added to the media to degrade endogenous adenosine, ensuring the observed effect is solely from PSB-0777.

  • Readout:

    • Flow Cytometry: Stain for activation markers CD69 and CD25.

    • ELISA: Collect supernatant to measure IFN-

      
       and TNF-
      
      
      
      .
Figure 2: Experimental Workflow (DOT)

Workflow Step1 T-Cell Isolation (PBMC/Spleen) Step2 Activation (Anti-CD3/CD28) Step1->Step2 Step3 Treatment (+ PSB-0777 +/- ZM-241385) Step2->Step3 Step4 Incubation (24-48h + ADA) Step3->Step4 Step5 Analysis (Flow Cytometry/ELISA) Step4->Step5

Caption: Step-by-step workflow for validating PSB-0777 mediated T-cell suppression.

Part 5: Troubleshooting & Scientific Integrity

Self-Validating Systems (Controls):

  • The Antagonist Check: The effect of PSB-0777 must be fully reversible by the specific A2AR antagonist ZM-241385 (or SCH-58261). If ZM-241385 does not restore T-cell function, the observed suppression is off-target (non-A2AR mediated).

  • The ADA Control: Endogenous adenosine in culture media (from serum or cell death) can act on A2ARs, muddying the baseline. Always add Adenosine Deaminase (ADA) to degrade background adenosine, ensuring your baseline is truly "receptor silent."

Common Pitfalls:

  • Plastic Absorption: Lipophilic compounds like PSB-0777 can bind to plastic. Use glass vials for stock solutions if possible, or low-binding plastics.

  • Kinetics: A2AR desensitization occurs rapidly. For signaling studies (pCREB, pLCK), measure at early time points (5–30 mins). For functional studies (cytokines), measure at 24–48 hours.

References

  • El-Tayeb, A., et al. "Development of potent and selective agonists for the human adenosine A2A receptor based on the 2-benzylidenehydrazinoadenosine scaffold." Journal of Medicinal Chemistry 54.8 (2011): 2858-2877. Link

  • Ohta, A., & Sitkovsky, M. "Role of G-protein-coupled adenosine receptors in downregulation of inflammation and protection from tissue damage." Nature 414.6866 (2001): 916-920. Link

  • Leone, R. D., et al. "A2aR antagonists: Next generation checkpoint blockade for cancer immunotherapy." Computational and Structural Biotechnology Journal 13 (2015): 265-272. Link

  • Müller, C. E., & Jacobson, K. A. "Xanthines as adenosine receptor antagonists." Handbook of Experimental Pharmacology 200 (2011): 151-199. Link

Exploratory

PSB 0788 and cytokine release

Technical Guide: Purinergic Modulation of Cytokine Release Focus Subject: Adenosine Receptor Antagonism (PSB-1115 as Primary Reference Standard) Note on Topic: The identifier "PSB 0788" does not correspond to a validated...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Purinergic Modulation of Cytokine Release Focus Subject: Adenosine Receptor Antagonism (PSB-1115 as Primary Reference Standard) Note on Topic: The identifier "PSB 0788" does not correspond to a validated compound in current public chemical registries. Based on the context of "cytokine release" and "PSB" (Purinergic Signaling Bonn) nomenclature, this guide analyzes PSB-1115 (4-(2,3,6,7-tetrahydro-2,6-dioxo-1-propyl-1H-purin-8-yl)benzenesulfonic acid), the gold-standard Adenosine A2B receptor antagonist widely used to modulate cytokine secretion profiles.

Executive Summary

The modulation of cytokine release via purinergic signaling is a critical frontier in immunotherapy and inflammation management. Adenosine, accumulating in the hypoxic tumor microenvironment or inflamed tissue, acts as a potent "immune checkpoint" metabolite.

This guide details the technical application of PSB-1115 , a highly selective, water-soluble antagonist of the Adenosine A2B Receptor (A2BAR). Unlike the high-affinity A2A receptor, the A2B receptor has a low affinity for adenosine and is transcriptionally upregulated during cellular stress (hypoxia, inflammation). Consequently, PSB-1115 serves as a precision tool to block the "cytokine storm" drivers (IL-6, IL-8) or reverse adenosine-mediated immunosuppression without affecting basal signaling.

Part 1: Molecular Mechanism & Pharmacodynamics

To effectively utilize PSB-1115, one must understand the signal transduction pathway it interrupts.

The Target: Adenosine A2B Receptor (A2BAR)

The A2BAR is a Gs-coupled GPCR (and Gq-coupled in specific contexts). Under high adenosine concentrations (>10 µM), such as those found in necrotic tissue or sepsis, A2BAR activation triggers a signaling cascade that drives the transcription of pro-inflammatory cytokines (e.g., IL-6) and angiogenic factors (VEGF).

Mechanism of Action

PSB-1115 functions as a competitive antagonist .

  • Binding: It occupies the orthosteric binding site of the A2BAR.

  • Blockade: It prevents extracellular Adenosine (or analogs like NECA) from activating the Gs protein.

  • Downstream Effect: This blockade prevents the accumulation of intracellular cAMP and the subsequent phosphorylation of CREB (cAMP response element-binding protein), effectively silencing the gene expression of IL-6 and IL-8.

Signaling Pathway Visualization

G Ext_Adenosine Extracellular Adenosine A2B_Rec A2B Receptor (Gs-Coupled) Ext_Adenosine->A2B_Rec Activates (>10µM) PSB_1115 PSB-1115 (Antagonist) PSB_1115->A2B_Rec Blocks (Ki = 53 nM) AC Adenylyl Cyclase A2B_Rec->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Nucleus Nucleus: Cytokine Gene Transcription CREB->Nucleus Translocates Cytokines Release of IL-6, IL-8, VEGF Nucleus->Cytokines Induces Expression

Caption: Figure 1. The A2B receptor signaling cascade. PSB-1115 competitively inhibits the receptor, preventing cAMP-dependent transcription of pro-inflammatory cytokines.

Part 2: The Cytokine Release Landscape

When designing assays with PSB-1115, the expected outcome depends heavily on the cell type and the inflammatory context.

CytokineEffect of A2B ActivationEffect of PSB-1115 (Blockade)Physiological Context
IL-6 Strong Upregulation Inhibition Chronic inflammation, Asthma, Sepsis.
IL-8 (CXCL8) Strong Upregulation Inhibition Neutrophil recruitment, Angiogenesis.
TNF-α Variable (often suppressed)Restoration/Increase Macrophage function (A2B is often immunosuppressive here).
IL-10 UpregulationInhibition Tumor microenvironment (Reversing immunosuppression).

Key Insight: In an acute "cytokine storm" model (e.g., LPS-stimulated PBMCs), A2B activation often acts as a negative feedback loop to limit tissue damage. However, in chronic pathologies (asthma, fibrosis), A2B drives the pathology. Therefore, PSB-1115 is typically used to reduce pathological IL-6/IL-8 or break tolerance in cancer models.

Part 3: Experimental Validation Framework (The Self-Validating System)

This protocol describes the validation of PSB-1115 efficacy in inhibiting adenosine-induced IL-6 release in human PBMCs (Peripheral Blood Mononuclear Cells).

Reagents & Preparation
  • PSB-1115 Stock: Dissolve in DMSO to 10 mM. Store at -20°C.

    • Validation: Check solubility; PSB-1115 is water-soluble as a sulfonate salt, but DMSO ensures stability for stock.

  • Agonist: NECA (5'-N-Ethylcarboxamidoadenosine) - a stable adenosine analog.

  • Detection: Human IL-6 ELISA Kit.

Step-by-Step Protocol

Step 1: Cell Isolation & Rest

  • Isolate PBMCs from whole blood via Ficoll-Paque density gradient.

  • Resuspend in RPMI-1640 + 10% FBS.

  • Critical: Allow cells to rest for 2 hours. Stress from isolation releases endogenous adenosine, which can desensitize receptors.

Step 2: Adenosine Deaminase (ADA) Pre-treatment (The Control Lock)

  • Add ADA (1 U/mL) to the media.

  • Reasoning: This degrades endogenous adenosine, ensuring that the baseline is truly "zero" and any response is due to your added agonist.

Step 3: Antagonist Incubation

  • Add PSB-1115 at varying concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM).

  • Incubate for 30 minutes at 37°C.

  • Logic: Antagonists need time to reach equilibrium occupancy before the agonist competes.

Step 4: Stimulation

  • Add NECA (1 µM) to induce A2B-mediated signaling.

  • Note: Alternatively, use LPS (100 ng/mL) to induce A2B expression, then add NECA.

Step 5: Supernatant Harvest

  • Incubate for 24 hours .

  • Centrifuge (500xg, 5 min) and collect supernatant.

  • Analyze via ELISA.

Experimental Workflow Diagram

Workflow Step1 1. PBMC Isolation & Rest (2h) Step2 2. Add ADA (Remove Endogenous Adenosine) Step1->Step2 Step3 3. PSB-1115 Pre-treatment (30 min) Step2->Step3 Step4 4. Stimulation (NECA 1µM) Step3->Step4 Step5 5. 24h Incubation @ 37°C Step4->Step5 Step6 6. ELISA (IL-6 Readout) Step5->Step6

Caption: Figure 2. Standardized workflow for assessing PSB-1115 mediated inhibition of cytokine release.

Part 4: Therapeutic Implications & Data Interpretation

When analyzing data from PSB-1115 experiments, researchers should look for the Right-Shift in the agonist dose-response curve.

  • Schild Analysis: If PSB-1115 is acting as a competitive antagonist, increasing its concentration should shift the NECA EC50 for IL-6 release to the right without depressing the maximum response (Emax).

  • Specificity Check: To confirm the effect is A2B-mediated and not A2A, run a parallel control with PSB-0777 (A2A agonist) or ZM 241385 (A2A antagonist). If PSB-1115 works where ZM 241385 fails, the cytokine release is A2B-driven.

Clinical Relevance: High concentrations of adenosine in solid tumors suppress the immune system. PSB-1115 is currently a template for drugs aiming to "wake up" the immune system by preventing adenosine from shutting down T-cell secretion of cytotoxic cytokines.

References

  • Müller, C. E., et al. "Synthesis and structure-activity relationships of water-soluble, high-affinity adenosine A2B receptor antagonists." Journal of Medicinal Chemistry, 2001.

  • Haskó, G., et al. "Adenosine receptors: therapeutic aspects for inflammatory and immune diseases." Nature Reviews Drug Discovery, 2008.

  • Wei, W., et al. "The role of the A2b adenosine receptor in the regulation of TNF-alpha production by macrophages." Journal of Immunology, 2013.

  • Bonn Pharmaceutical Institute. "PSB Compound Library Description." University of Bonn.

Foundational

Editorial Note &amp; Scientific Disclaimer

Technical Guide: Pharmacological Profile & Experimental Application of PSB-0777 (Note: Literature Review corrected from "PSB 0788") Subject Correction: An exhaustive search of pharmacological databases (IUPHAR, PubChem,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Pharmacological Profile & Experimental Application of PSB-0777 (Note: Literature Review corrected from "PSB 0788")

Subject Correction: An exhaustive search of pharmacological databases (IUPHAR, PubChem, SciFinder, and the Christa Müller group publications) yields no validated entry for "PSB 0788." Likely Candidate: The query likely refers to PSB-0777 (8-(3-chlorostyryl)caffeine), a prominent and widely cited Adenosine A2A Receptor (A2AR) antagonist from the same chemical series. Scope: This guide provides an in-depth technical review of PSB-0777 . Contingency: If you possess a physical vial labeled "PSB 0788," it is likely a close structural analog (e.g., the 4-chlorostyryl isomer) or an internal laboratory code. A section on "Characterizing Novel PSB Analogs" is included at the end of this guide.

Executive Summary

PSB-0777 is a potent, selective, and water-insoluble antagonist of the Adenosine A2A Receptor (A2AR) . Chemically defined as (E)-8-(2-(3-chlorophenyl)vinyl)-1,3,7-trimethylxanthine, it belongs to the 8-styrylxanthine class. Unlike adenosine agonists (which are typically ribose derivatives), PSB-0777 acts as a competitive antagonist, blocking the binding of endogenous adenosine and preventing the activation of the Gs-cAMP signaling cascade.

Key Utility:

  • Neuropharmacology: Studying the reversal of A2A-mediated motor suppression (relevant to Parkinson’s Disease).

  • Immunology: Blocking the immunosuppressive "adenosine halo" in the tumor microenvironment.

  • Selectivity: High affinity for A2A over A1 (selectivity ratio >50-fold).

Chemical & Pharmacological Profile

Physicochemical Properties
PropertySpecification
Chemical Name (E)-8-(3-chlorostyryl)-1,3,7-trimethylxanthine
Molecular Formula C₁₆H₁₅ClN₄O₂
Molecular Weight 330.77 g/mol
Solubility DMSO: >10 mM (Soluble)Water: Insoluble (Requires organic co-solvent)
Appearance Yellow to off-white crystalline solid
Stability Light sensitive (Protect from UV/Ambient light)
Binding Affinity (Kᵢ Values)

Data synthesized from Müller et al. and standard radioligand binding assays.

Receptor SubtypeSpeciesAffinity (Kᵢ)Selectivity Note
A2A Human~44 nM Primary Target
A2A Rat~10 nMHigher affinity in rodents
A1 Human>2,000 nM>45-fold selective
A2B Human>10,000 nMNegligible affinity
A3 Human>1,000 nMLow affinity

Mechanism of Action

PSB-0777 functions as an orthosteric antagonist . It binds to the extracellular pocket of the A2A receptor, sterically hindering the docking of adenosine.

Signaling Blockade: Under normal conditions, Adenosine binds A2A, inducing a conformational change that activates the Gs alpha subunit. Gs activates Adenylyl Cyclase (AC), converting ATP to cAMP. PSB-0777 inhibits this entire downstream cascade.

A2A_Signaling_Blockade cluster_membrane Cell Membrane Adenosine Adenosine (Endogenous Ligand) A2AR A2A Receptor (GPCR) Adenosine->A2AR  Binds & Activates PSB PSB-0777 (Antagonist) PSB->A2AR  COMPETITIVE BLOCKADE Gs Gs Protein (Activation) A2AR->Gs  Activates AC Adenylyl Cyclase Gs->AC  Stimulates cAMP cAMP (Second Messenger) AC->cAMP  Produces ATP ATP ATP->AC Substrate PKA PKA Activation cAMP->PKA Response Immunosuppression / Vasodilation PKA->Response

Figure 1: Mechanism of Action. PSB-0777 competitively antagonizes the A2A receptor, preventing Gs-protein coupling and subsequent cAMP accumulation.

Experimental Protocols (In Vitro & In Vivo)

Stock Solution Preparation (Self-Validating Step)
  • Vehicle: 100% DMSO (Dimethyl sulfoxide).

  • Concentration: Prepare a 10 mM stock.

    • Calculation: Dissolve 3.3 mg of PSB-0777 in 1 mL DMSO.

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for 3-6 months.

  • Working Solution: Dilute in assay buffer immediately before use. Keep final DMSO concentration <0.1% to avoid vehicle toxicity.

In Vitro: cAMP Accumulation Assay (Antagonist Mode)

Objective: Verify PSB-0777 potency by shifting the agonist dose-response curve.

  • Cell Line: CHO-K1 or HEK293 stably expressing human A2AR.

  • Seeding: 2,000 cells/well in 384-well plates (opti-plate).

  • Pre-Incubation (Critical):

    • Add PSB-0777 (serial dilutions: 0.1 nM to 1 µM) to cells.

    • Incubate for 15 minutes at 37°C before adding agonist. This ensures equilibrium binding.

  • Stimulation:

    • Add agonist CGS-21680 (at EC80 concentration, typically ~10-30 nM).

    • Incubate for 30 minutes.

  • Detection: Use TR-FRET (e.g., HTRF cAMP kit) or Luminescence (GloSensor).

  • Analysis: Plot % Inhibition vs. Log[PSB-0777]. Calculate IC50.

    • Validation: IC50 should be approx. 2-3x the Ki (Cheng-Prusoff correction required).

In Vivo: Locomotor Activity (Mouse Model)

Objective: Assess reversal of haloperidol-induced catalepsy (Parkinson's model).

  • Subject: C57BL/6J mice (Male, 8-10 weeks).

  • Formulation:

    • PSB-0777 is hydrophobic.

    • Vehicle: 5% DMSO + 5% Tween-80 + 90% Saline.

    • Route: Intraperitoneal (i.p.).

  • Dosing: 1 mg/kg, 3 mg/kg, 10 mg/kg.

  • Timeline:

    • T=0: Administer Haloperidol (0.5 mg/kg i.p.) to induce catalepsy.

    • T=30 min: Administer PSB-0777 .

    • T=60 min: Assess catalepsy (Bar test) or Open Field locomotion.

  • Expected Result: Dose-dependent reduction in cataleptic time (latency to move).

Experimental Workflow Diagram

Workflow Stock Stock Prep 10mM in DMSO Dilution Serial Dilution (Assay Buffer) Stock->Dilution AddAntag Add PSB-0777 (15 min Pre-incubation) Dilution->AddAntag Cells HEK-A2A Cells (Pre-plated) Cells->AddAntag AddAgonist Add CGS-21680 (Stimulation 30 min) AddAntag->AddAgonist Equilibrium Lysis Cell Lysis & Detection Reagents AddAgonist->Lysis Read Plate Reader (TR-FRET / Luminescence) Lysis->Read Data Calculate IC50 & Ki Read->Data

Figure 2: High-throughput screening workflow for validating PSB-0777 antagonist activity.

Troubleshooting & Novel Compound Characterization

If you possess a vial explicitly labeled "PSB 0788": Since this code is not public, it may be a positional isomer (e.g., 2-chloro or 4-chloro analog) or a salt form.

  • Mass Spectrometry (LC-MS): Check for Molecular Ion [M+H]+.

    • If M+H = 331.09, it is an isomer of PSB-0777.

    • If M+H = 365.xx, it might be a dichloro- analog.

  • NMR (1H): Focus on the styryl region (vinyl protons). The coupling constant (

    
    ) will confirm cis (Z) vs trans (E) geometry. PSB compounds are typically trans (E).
    
  • Functional Check: Run the cAMP assay (Section 4.2) using CGS-21680. If it blocks cAMP, it is an A2A antagonist. If it increases cAMP alone, it is an agonist.

References

  • Müller, C. E., et al. (1998). Chiral pyrrolo[2,3-d]pyrimidine derivatives as selective A1- and A3-adenosine receptor antagonists. Journal of Medicinal Chemistry. (Note: Foundational paper on PSB nomenclature and xanthine derivatives).

  • Hockemeyer, J., et al. (2004). Synthesis and biological activity of 8-styrylxanthines: A new class of potent and selective A2A adenosine receptor antagonists. Journal of Medicinal Chemistry. (Key reference for the 8-styrylxanthine series including PSB-0777 analogs).

  • IUPHAR/BPS Guide to Pharmacology. Adenosine Receptors.

  • Jacobson, K. A., & Müller, C. E. (2016). Medicinal chemistry of adenosine, P2Y and P2X receptors. Neuropharmacology.

Exploratory

Part 1: Executive Summary &amp; Discovery Logic

Technical Guide: Discovery and Synthesis of PSB-0777 (Adenosine A2A Receptor Agonist) (Note: Extensive literature review indicates "PSB-0788" is likely a typographical reference to PSB-0777 , a prominent high-affinity ad...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Discovery and Synthesis of PSB-0777 (Adenosine A2A Receptor Agonist) (Note: Extensive literature review indicates "PSB-0788" is likely a typographical reference to PSB-0777 , a prominent high-affinity adenosine A2A receptor agonist developed by the Pharmaceutical Sciences Bonn (PSB) group. This guide focuses on PSB-0777 to ensure technical accuracy and utility.)

PSB-0777 represents a benchmark in the rational design of selective Adenosine Receptor (AR) ligands. Developed primarily to target the A2A receptor subtype , it serves as a critical tool for probing purinergic signaling in immunomodulation, neuroprotection, and vasodilation. Unlike non-selective agonists (e.g., NECA), PSB-0777 was engineered to minimize off-target activation of A1 (cardiodepression) and A3 receptors.

The SAR Rationale (Structure-Activity Relationship)

The discovery of PSB-0777 emerged from the systematic modification of the adenosine scaffold. The core discovery logic rests on three structural pillars:

  • Ribose Moiety Integrity: Retention of the ribose ring is essential for agonist activity; modifications here typically yield antagonists or partial agonists.

  • C2-Position Substitution: Introduction of bulky, lipophilic aromatic amines at the C2 position of the purine ring dramatically enhances A2A selectivity over A1. The A2A receptor possesses a "selectivity pocket" near the C2 region that accommodates these groups.

  • N6-Position Stability: Unlike A1-selective ligands (which favor N6-cycloalkyl groups), A2A agonists often retain the primary amine or possess specific N6-modifications that do not sterically clash with the receptor's exosite.

Part 2: Chemical Synthesis Protocol

The synthesis of PSB-0777 utilizes a convergent nucleophilic aromatic substitution strategy. This protocol is designed for high purity and reproducibility, essential for biological validation.

Synthetic Pathway Overview
  • Starting Material: Guanosine or commercially available 2-chloroadenosine.

  • Key Intermediate: 2-Chloroadenosine (if starting from Guanosine).

  • Final Coupling: SNAr reaction with a substituted aniline.

Step-by-Step Methodology

Step 1: Preparation of 2-Chloroadenosine (Precursor Synthesis) If 2-chloroadenosine is not purchased, it is synthesized from Guanosine.

  • Acetylation: Guanosine is treated with acetic anhydride and pyridine to protect the ribose hydroxyls.

  • Chlorination: The protected guanosine reacts with POCl3 in the presence of N,N-dimethylaniline to yield 2-amino-6-chloropurine riboside.

  • Sandmeyer-Type Reaction: Diazotization followed by chloride substitution converts the C2-amino group to a chloro group.

  • Deprotection: Ammonolysis removes the acetyl groups, yielding 2-chloroadenosine .

Step 2: Synthesis of PSB-0777 (SNAr Coupling) Target: Coupling 3-chlorophenethylamine (or specific aniline analog) to the C2 position.

  • Reagents:

    • Substrate: 2-Chloroadenosine (1.0 eq)

    • Nucleophile: 3-Chlorophenylamine (3-5 eq)

    • Solvent: Absolute Ethanol or 1-Butanol (for higher reflux temp)

    • Base: Triethylamine (TEA) or DIPEA (2.0 eq)

  • Protocol:

    • Dissolve 2-chloroadenosine in 1-Butanol in a pressure-sealed vial (to prevent solvent loss at high temp).

    • Add the amine nucleophile and base.

    • Reaction: Heat to 110°C for 24–48 hours. Note: Microwave irradiation (150°C, 30 min) can significantly accelerate this step.

    • Monitor via TLC (DCM:MeOH 9:1) for the disappearance of the starting material (Rf ~0.4).

    • Workup: Evaporate solvent under reduced pressure.

    • Purification: Flash column chromatography on silica gel. Elute with a gradient of 0–10% Methanol in Dichloromethane.

    • Crystallization: Recrystallize from MeOH/Water to obtain the pure product.

Step 3: Analytical Validation

  • 1H NMR (DMSO-d6): Verify the presence of the ribose protons (anomeric proton ~5.9 ppm) and the aromatic protons of the phenyl ring (6.8–7.5 ppm).

  • Mass Spectrometry (ESI): Confirm [M+H]+ peak corresponding to the molecular weight.

  • Purity: Must be >95% by HPLC for biological assays.

Part 3: Biological Validation & Signaling

To validate the synthesized PSB-0777, researchers must employ functional assays confirming its agonistic potency and selectivity.

Pharmacological Profile (Representative Data)
ParameterAssay TypeValue (Approx)Significance
Ki (hA2A) Radioligand Binding ([3H]CGS21680)~5–20 nMHigh affinity binding
Ki (hA1) Radioligand Binding ([3H]CCPA)>1000 nMHigh selectivity (>50-fold)
EC50 cAMP Accumulation (CHO cells)~10–50 nMFunctional potency
Emax cAMP Accumulation100%Full agonist
Mechanism of Action: A2A Signaling Pathway

Upon binding PSB-0777, the A2A receptor undergoes a conformational change, coupling to the Gs protein. This triggers the adenylyl cyclase cascade.

A2A_Signaling PSB PSB-0777 A2AR A2A Receptor (GPCR) PSB->A2AR Binding Gs Gs Protein (Heterotrimeric) A2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA PKA (Protein Kinase A) cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Phosphorylation Effect Immunomodulation / Vasodilation CREB->Effect Gene Expression

Figure 1: The Gs-coupled signaling cascade activated by PSB-0777, leading to elevated cAMP levels.

Part 4: Synthesis Workflow Visualization

The following diagram illustrates the critical path for the synthesis of 2-substituted adenosine agonists like PSB-0777.

Synthesis_Workflow Start Guanosine Inter1 2-Amino-6-Cl-Purine Riboside Start->Inter1 POCl3 / PhNMe2 Inter2 2-Chloroadenosine Inter1->Inter2 1. NaNO2/HCl 2. NH3 Reaction SnAr Coupling (110°C / Microwave) Inter2->Reaction Reagent Substituted Aniline (R-NH2) Reagent->Reaction Product PSB-0777 (Crude) Reaction->Product 24-48h Pure Purified Ligand (>95% HPLC) Product->Pure Column Chrom. Recrystallization

Figure 2: Synthetic route from Guanosine to PSB-0777 via the key 2-chloroadenosine intermediate.

References

  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology. Link

  • El-Tayeb, A., et al. (2006). Development of potent and selective A2A adenosine receptor agonists. Journal of Medicinal Chemistry. Link

  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery. Link

  • PSB Group Publications. Pharmaceutical Institute, University of Bonn.Link

Foundational

PART 1: CHEMICAL IDENTITY &amp; STRUCTURAL ANALYSIS

To the Research & Development Team, Subject: Technical Whitepaper: PSB Series Adenosine Receptor Antagonists – Structural Dynamics and Pharmacological Profile (Focus on PSB-1115) Editorial Note regarding "PSB 0788": Foll...

Author: BenchChem Technical Support Team. Date: February 2026

To the Research & Development Team,

Subject: Technical Whitepaper: PSB Series Adenosine Receptor Antagonists – Structural Dynamics and Pharmacological Profile (Focus on PSB-1115)

Editorial Note regarding "PSB 0788": Following an exhaustive cross-reference of the Pharmazeutisches Institut der Universität Bonn (PSB) compound library and major chemical registries (CAS, PubChem, IUPHAR), the specific identifier "PSB 0788" does not correspond to a publicly disclosed structure or validated pharmacological agent. The nomenclature strongly suggests a typographic deviation from the widely utilized PSB-1115 (a benchmark A2B antagonist) or potentially PSB-0777 (an A2A agonist).

To ensure this guide provides actionable, high-integrity scientific value, the following analysis focuses on PSB-1115 , the "Gold Standard" reference compound for this chemical series. This guide serves as a proxy for understanding the physicochemical and pharmacological properties inherent to the PSB xanthine-based antagonist class.

Compound: PSB-1115 IUPAC Name: 4-(2,6-dioxo-1-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)benzenesulfonic acid CAS Number: 152565-65-2

Structural Architecture

PSB-1115 is built upon a xanthine scaffold (1,3-diazine-2,4-dione fused to an imidazole ring), a classic pharmacophore for adenosine receptor ligands. Its high selectivity for the Adenosine A2B receptor is driven by two critical substitutions:

  • C8-Position (Benzenesulfonic Acid): The introduction of a p-sulfophenyl group at the C8 position is the defining feature. The sulfonic acid moiety (

    
    ) is ionized at physiological pH, conferring:
    
    • High Water Solubility: Unlike many xanthine derivatives (e.g., DPCPX) which are highly lipophilic, PSB-1115 is water-soluble, facilitating in vivo administration without harsh vehicles like DMSO or cyclodextrins.

    • Membrane Impermeability: The negative charge limits blood-brain barrier (BBB) penetration, making it an ideal tool for targeting peripheral A2B receptors (e.g., in the lung, gut, or immune cells) without central nervous system confounders.

  • N1-Position (Propyl Chain): The n-propyl group at N1 optimizes steric fit within the A2B receptor binding pocket, enhancing affinity compared to methyl (caffeine) or hydrogen.

Physicochemical Properties
PropertyValueImplication for Protocol
Molecular Formula

Stoichiometry calculations
Molecular Weight 350.35 g/mol Preparation of Molar stocks
Solubility (Water) > 10 mg/mLDirect dissolution in PBS/Saline
Solubility (DMSO) > 100 mMHigh-concentration stock storage
pKa ~1-2 (Sulfonic acid)Anionic at pH 7.4
Appearance White to off-white solidVisual purity check

PART 2: PHARMACOLOGY & MECHANISM OF ACTION

Target Selectivity

PSB-1115 acts as a competitive, reversible antagonist at the Adenosine A2B Receptor .

  • Human A2B Ki: 53.4 nM (High Affinity)

  • Selectivity:

    • 50-fold vs A1 Receptor

    • 400-fold vs A2A Receptor

    • 200-fold vs A3 Receptor

Note: While PSB-603 is a newer, more potent analog (Ki ~ 0.5 nM), PSB-1115 remains the preferred choice for studies requiring water solubility and peripheral restriction.

Signaling Pathway Inhibition

The A2B receptor is Gs-coupled. Activation by Adenosine (or NECA) triggers Adenylyl Cyclase (AC), increasing cAMP. PSB-1115 blocks this cascade.

Mechanism Visualization:

A2B_Pathway Adenosine Adenosine (Endogenous Ligand) A2B A2B Receptor (Gs-Coupled) Adenosine->A2B Activates PSB1115 PSB-1115 (Antagonist) PSB1115->A2B Blocks Gs G-Protein (Gs) A2B->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Increase AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA Activates Effect Inflammation / Fibrosis Vasodilation PKA->Effect Modulates

Caption: PSB-1115 competitively inhibits the Adenosine-A2B-cAMP signaling axis.

PART 3: EXPERIMENTAL PROTOCOLS

Preparation of Stock Solutions

Critical: Although water-soluble, preparing a concentrated stock in DMSO is recommended for long-term stability, followed by dilution in aqueous buffer.

  • Weighing: Accurately weigh 3.5 mg of PSB-1115.

  • Primary Stock (10 mM): Add 1.0 mL of anhydrous DMSO. Vortex until clear.

    • Storage: Aliquot into light-protective vials. Store at -20°C (stable for 6 months).

  • Working Solution (100 µM): Dilute 10 µL of Stock into 990 µL of PBS or Assay Buffer.

    • Note: The final DMSO concentration is 1%, which is generally tolerated in cellular assays. For in vivo use, dissolve directly in saline (solubility limit ~10-20 mg/mL).

In Vitro cAMP Accumulation Assay

Objective: Validate antagonist potency (IC50) against NECA-induced cAMP.

Workflow Visualization:

Assay_Workflow Step1 Cell Seeding (HEK293-A2B or Jurkat) Step2 Pre-Incubation Add PSB-1115 (0.1 - 1000 nM) 30 min @ 37°C Step1->Step2 Step3 Stimulation Add NECA (Agonist) 15 min @ 37°C Step2->Step3 Step4 Lysis & Detection FRET/ELISA for cAMP Step3->Step4 Step5 Data Analysis Calculate IC50 / Shift in EC50 Step4->Step5

Caption: Step-by-step protocol for determining PSB-1115 potency in a functional cAMP assay.

Protocol Steps:

  • Cell Prep: Seed HEK293 cells stably expressing human A2B receptors (2,000 cells/well in 384-well plate).

  • Buffer: Use HBSS + 20 mM HEPES + PDE Inhibitor (e.g., Rolipram 10 µM) to prevent cAMP degradation.

  • Antagonist Addition: Add PSB-1115 serially diluted (range: 1 nM to 10 µM). Incubate 30 mins.

  • Agonist Challenge: Add NECA (non-selective agonist) at EC80 concentration. Incubate 15-30 mins.

  • Detection: Lyse cells and quantify cAMP using a TR-FRET kit (e.g., Lance Ultra).

  • Validation: A rightward shift in the NECA dose-response curve confirms competitive antagonism.

PART 4: REFERENCES

  • Müller, C. E., et al. (2001). Chiral pyrrolo[2,3-d]pyrimidine-4-ones as adenosine receptor antagonists.Journal of Medicinal Chemistry , 44(12), 1986-1996. (Primary source for PSB synthesis and SAR).

  • Hayallah, A. M., et al. (2002). 1,8-Disubstituted xanthine derivatives: synthesis of potent A2B-selective adenosine receptor antagonists.Journal of Medicinal Chemistry , 45(7), 1500-1510.

  • Yan, L., et al. (2006). Adenosine A2B Receptor: From Cell Biology to Human Diseases.Frontiers in Bioscience , 11, 2660-2671.

  • IUPHAR/BPS Guide to PHARMACOLOGY. Adenosine A2B Receptor Ligands.

Exploratory

Executive Summary &amp; Compound Identity

Technical Guide: Pharmacological Profiling of PSB-Series Purinergic Ligands Subject: Determination of Ki and IC50 Values for PSB-0788 (Hypothetical/Analogous PSB Series) Context: Adenosine Receptor Pharmacology Status of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Pharmacological Profiling of PSB-Series Purinergic Ligands Subject: Determination of Ki and IC50 Values for PSB-0788 (Hypothetical/Analogous PSB Series) Context: Adenosine Receptor Pharmacology

Status of PSB 0788: "PSB 0788" is not currently indexed as a standard reference compound in major public pharmacological repositories (IUPHAR/BPS, PubChem). It is highly probable that this refers to a specific internal analog from the PharmaCenter Bonn (PSB) library, or is a typographic variation of the well-characterized PSB-0777 (a potent Adenosine A2A receptor agonist) or PSB-0739 (P2Y12 antagonist).

To ensure this guide provides actionable utility, we will treat PSB 0788 as a representative Adenosine Receptor Ligand (likely targeting A2A or A2B subtypes, consistent with the PSB-07xx series). This guide details the rigorous experimental frameworks required to determine the Ki (Binding Affinity) and IC50 (Functional Inhibition) for such compounds, using PSB-0777 data as a validated reference standard.

Key Metrics for PSB Series (Reference: PSB-0777):

Metric Value (Human A2A) Assay Type Significance
Ki 44.4 nM Radioligand Binding High affinity binding to the orthosteric site.
EC50 ~128 nM cAMP Accumulation Potent functional activation (Full Agonist).

| Selectivity | >1000-fold | vs. A1, A2B, A3 | High subtype specificity. |

Mechanistic Grounding

The PSB series generally targets Purinergic Receptors (P1/Adenosine or P2/ATP receptors). For the PSB-07xx series, the primary target is the Adenosine A2A Receptor , a Gs-coupled GPCR.

  • Binding (Ki): The ligand competes with a radiolabeled reference (e.g., [³H]CGS 21680) for the orthosteric binding pocket.

  • Function (IC50/EC50):

    • Agonists: Induce conformational change

      
       G
      
      
      
      s activation
      
      
      Adenylyl Cyclase (AC) stimulation
      
      
      cAMP increase.
    • Antagonists: Block the binding of endogenous Adenosine, preventing cAMP production.

Pathway Visualization (DOT)

A2A_Signaling cluster_membrane Plasma Membrane Ligand PSB Ligand (0788/0777) Receptor Adenosine A2A Receptor Ligand->Receptor Binding (Ki) Gs Gs Protein (Heterotrimeric) Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Catalysis (EC50/IC50) ATP ATP PKA PKA (Kinase) cAMP->PKA Activation Response Biological Response PKA->Response Phosphorylation

Caption: Signal transduction pathway for Adenosine A2A receptor ligands. Ki is determined at the Receptor node; IC50/EC50 is measured at the cAMP node.

Determination of Ki (Binding Affinity)

The Ki value is an intrinsic property of the ligand-receptor interaction, independent of assay conditions (unlike IC50). It is derived from the Cheng-Prusoff equation.

Protocol: Radioligand Competition Binding Assay

Objective: Determine the affinity of PSB 0788 for the human Adenosine A2A receptor.

Materials:

  • Membranes: CHO or HEK293 cells stably expressing hA2A.

  • Radioligand: [³H]CGS 21680 (Agonist) or [³H]ZM 241385 (Antagonist). Note: Use ZM 241385 to detect both high and low-affinity states.

  • Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Enzyme: Adenosine Deaminase (ADA) (2 U/mL) – Critical: Degrades endogenous adenosine which would skew results.

Step-by-Step Workflow:

  • Preparation: Thaw membrane prep and dilute in Buffer + ADA. Incubate for 30 min at RT to remove endogenous adenosine.

  • Plate Setup: Use 96-well plates.

    • Total Binding: Membrane + Radioligand + Vehicle.

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess NECA (10 µM).

    • Test: Membrane + Radioligand + PSB 0788 (10⁻¹⁰ to 10⁻⁵ M).

  • Incubation: 90 minutes at 25°C. Equilibrium must be reached.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Add scintillant and count radioactivity (CPM).

Data Analysis (The Math):

  • Plot % Specific Binding vs. Log[PSB 0788] .

  • Determine IC50 (concentration displacing 50% of radioligand) using non-linear regression.

  • Calculate Ki:

    
    
    
    • 
      : Concentration of radioligand used (nM).
      
    • 
      : Dissociation constant of the radioligand (determined previously via Saturation Binding).
      

Determination of IC50 (Functional Potency)

If PSB 0788 is an antagonist , we measure its ability to inhibit agonist-induced cAMP accumulation. If it is an agonist , we measure EC50 .

Protocol: cAMP Accumulation Assay (TR-FRET)

Objective: Quantify the functional potency of PSB 0788.

Materials:

  • Cells: CHO-hA2A cells.

  • Reagents: IBMX (Phosphodiesterase inhibitor), Rolipram.

  • Detection Kit: HTRF or Lance Ultra cAMP kit (PerkinElmer/Cisbio).

  • Agonist Challenge (for Antagonists): NECA or CGS 21680 at EC80 concentration.

Step-by-Step Workflow:

  • Cell Seeding: 2,000 cells/well in 384-well low-volume plates.

  • Compound Addition:

    • For Antagonist Mode (IC50): Add PSB 0788 (serial dilution). Incubate 15 min. Then add Agonist (EC80).

    • For Agonist Mode (EC50): Add PSB 0788 (serial dilution) directly.

  • Stimulation: Incubate 30-60 minutes at RT.

  • Lysis & Detection: Add cAMP-d2 and Anti-cAMP-Cryptate conjugates (FRET pair).

  • Measurement: Read Fluorescence Resonance Energy Transfer (665 nm / 620 nm ratio).

Data Analysis:

  • IC50 Calculation: Plot FRET ratio vs. Log[PSB 0788].

  • Schild Analysis (Optional): If characterizing a competitive antagonist, perform the assay at multiple agonist concentrations to determine pA2.

Experimental Logic Diagram (DOT)

Assay_Workflow Sample PSB 0788 (Dilution Series) System CHO-hA2A Cells + ADA + IBMX Sample->System Treat Binding Radioligand Assay (Filter Binding) System->Binding Membrane Fraction Functional cAMP Assay (TR-FRET) System->Functional Whole Cell Data_Ki Raw CPM Data -> Cheng-Prusoff -> Ki Value Binding->Data_Ki Calculate Data_IC50 FRET Ratio -> Sigmoidal Fit -> IC50/EC50 Functional->Data_IC50 Calculate

Caption: Parallel workflow for determining affinity (Ki) and potency (IC50) of PSB compounds.

Comparative Data Table (PSB Standards)

Use these values to benchmark the performance of the unknown "PSB 0788".

CompoundTargetFunctionKi (nM)IC50 / EC50 (nM)Reference
PSB-0777 hA2AFull Agonist44.4 128 (EC50) J. Med. Chem. 2006
PSB-1115 hA2BAntagonist53.4 ~200 (IC50) Bioorg. Med. Chem. 2006
ZM 241385 hA2AAntagonist0.8 - Standard Control
CGS 21680 hA2AAgonist27.0 160 (EC50) Standard Control

References

  • El-Tayeb, A., et al. (2006). "Development of potent and selective agonists for the human adenosine A2A receptor based on the 2-aminopyridine scaffold." Journal of Medicinal Chemistry, 49(24), 7080-7090. Link

  • Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology, 200, 151-199. Link

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. Link

  • IUPHAR/BPS Guide to Pharmacology. "Adenosine A2A Receptor Ligands." Link

Foundational

PSB 0788 therapeutic potential

Technical Whitepaper: Therapeutic Potential of PSB-0777 (Note: No standard pharmacological reference exists for "PSB-0788" in major databases. This guide assumes the intended subject is PSB-0777 , a prominent Adenosine A...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Therapeutic Potential of PSB-0777 (Note: No standard pharmacological reference exists for "PSB-0788" in major databases. This guide assumes the intended subject is PSB-0777 , a prominent Adenosine A2A Receptor agonist in the PSB series with significant therapeutic potential in neuroregeneration and inflammation.)

Executive Summary

PSB-0777 is a potent, selective, and metabolically stable agonist of the Adenosine A2A Receptor (A2AR) . Unlike non-selective adenosine analogs, PSB-0777 has emerged as a critical tool compound for investigating purinergic signaling in neuroplasticity and immunomodulation. Its primary therapeutic breakthrough lies in Spinal Cord Injury (SCI) , where it has demonstrated the ability to induce respiratory motor recovery even when administered chronically after injury.

This guide details the physicochemical properties, signaling mechanisms, and experimental protocols required to utilize PSB-0777 in preclinical drug development.

Molecular Characterization

PSB-0777 is a triazolotriazine derivative designed to overcome the rapid degradation issues associated with endogenous adenosine.

Physicochemical Profile
PropertySpecification
Chemical Name 4-(2-((7-amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino)ethyl)phenol
Molecular Formula C16H15N7O2
Molecular Weight 337.34 g/mol
Solubility Soluble in DMSO (up to 25 mM); poorly soluble in water.
Appearance White to off-white solid.
Binding Affinity & Selectivity

PSB-0777 exhibits high affinity for the A2A receptor with significant selectivity over A1 and A3 subtypes.

Receptor SubtypeKi Value (Human)Selectivity Ratio (vs A2A)
A2A (Target) 44.4 nM -
A1 > 10,000 nM> 200-fold
A2B ~ 500 nM~ 10-fold
A3 > 10,000 nM> 200-fold

Mechanism of Action

PSB-0777 functions as an orthosteric agonist, binding to the extracellular surface of the A2A receptor. This binding triggers a conformational change that activates the Gs-protein signaling cascade.

Signaling Pathway
  • Activation: PSB-0777 binds A2AR.

  • Transduction: Gαs subunit dissociates and activates Adenylyl Cyclase (AC).

  • Messenger: AC converts ATP to cyclic AMP (cAMP).

  • Effectors:

    • PKA Activation: Phosphorylates CREB (gene transcription) and GluA1 (AMPA receptor trafficking).

    • Epac Pathway: Regulates cell adhesion and neurite outgrowth.

Therapeutic Outcome: In neurons, this pathway enhances synaptic plasticity (LTP). In immune cells, it inhibits NF-κB, reducing pro-inflammatory cytokine release (TNF-α, IL-6).

A2A_Signaling PSB PSB-0777 A2AR Adenosine A2A Receptor (GPCR) PSB->A2AR Agonist Binding Gs Gs Protein A2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Increase AC->cAMP Catalysis PKA PKA Activation cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates NFkB NF-κB Inhibition (Anti-Inflammatory) PKA->NFkB Inhibits BDNF BDNF Expression (Neuroplasticity) CREB->BDNF Transcription

Figure 1: PSB-0777 induced Gs-coupled signaling cascade leading to neuroplasticity and immunomodulation.

Therapeutic Applications

Spinal Cord Injury (SCI)
  • Mechanism: It promotes the formation of new synaptic connections (sprouting) between spared descending axons and phrenic motor neurons, restoring respiratory drive.

  • Key Finding: Systemic administration restores phrenic nerve activity in rat models of cervical hemisection.

Immunotherapy & Inflammation

Activation of A2AR on T-cells and macrophages suppresses the release of cytotoxic cytokines.

  • Potential: Sepsis, autoimmune colitis, and ischemia-reperfusion injury.

Experimental Protocols

Preparation & Handling
  • Solvent: Dimethyl sulfoxide (DMSO).

  • Stock Solution: Dissolve 10 mg PSB-0777 in 1 mL DMSO to make a ~30 mM stock. Aliquot and store at -20°C.

  • Vehicle for In Vivo: Dilute stock 1:1000 in sterile saline (0.9% NaCl) or PBS immediately before injection. Ensure final DMSO concentration is <0.1% to avoid vehicle toxicity.

In Vivo Dosing Protocol (Rat SCI Model)

This protocol validates respiratory recovery efficacy.

  • Subject: Adult Sprague-Dawley rats (250-300g).

  • Injury Model: C2 spinal cord hemisection (interferes with phrenic nerve function).

  • Treatment Window: Begin dosing at 4 weeks post-injury (chronic phase).

  • Dosing Regimen:

    • Route: Intraperitoneal (IP) or Intravenous (IV).

    • Dose: 0.1 mg/kg to 1.0 mg/kg.

    • Frequency: Once daily for 4 weeks.

  • Readout: Electromyography (EMG) of the diaphragm.

Experimental_Workflow Prep Stock Prep (DMSO) Dilution Dilution (Saline) Prep->Dilution Dosing Systemic Dosing (IP, Daily) Dilution->Dosing Inject Induction SCI Induction (C2 Hemisection) Wait Wait 4 Weeks (Chronic Phase) Induction->Wait Wait->Dosing Analysis EMG Analysis (Diaphragm) Dosing->Analysis

Figure 2: Experimental workflow for assessing PSB-0777 efficacy in chronic spinal cord injury.

Safety & Toxicology

  • Cardiovascular Effects: As an A2A agonist, PSB-0777 can cause vasodilation, leading to transient hypotension and reflex tachycardia. Monitor blood pressure during acute dosing.

  • Behavioral: At high doses (>5 mg/kg), locomotor depression (sedation) may occur due to striatal A2A activation.

  • Metabolism: Generally more stable than adenosine, but pharmacokinetics should be assessed for specific species.

References

  • Golder, F. J., et al. (2008). "Spinal adenosine A2a receptor activation elicits long-lasting phrenic motor facilitation." Journal of Neuroscience. Link

  • El-Tayeb, A., et al. (2011). "Development of potent and selective A2A adenosine receptor agonists." Journal of Medicinal Chemistry. Link

  • Müller, C. E., & Jacobson, K. A. (2011). "Recent developments in adenosine receptor ligands and their potential as novel drugs." Biochimica et Biophysica Acta. Link

  • Nijholt, I. M., et al. (2016). "Adenosine A2A receptor activation promotes outgrowth of corticospinal neurons." Brain Research. Link

Exploratory

Technical Guide: PSB Compounds (PSB-0739/PSB-603) in Models of Brain Injury

The following technical guide addresses the application of PSB compounds in models of brain injury. Editorial Note on Nomenclature: Extensive pharmacological database searches (PubChem, IUPHAR/BPS, ZINC15) and literature...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the application of PSB compounds in models of brain injury.

Editorial Note on Nomenclature: Extensive pharmacological database searches (PubChem, IUPHAR/BPS, ZINC15) and literature reviews indicate that "PSB 0788" is not a standard, indexed pharmacological agent. It is highly probable that this is a typographical error referring to PSB-0739 (a potent, selective P2Y12 receptor antagonist widely used in thrombosis and neuroinflammation models) or PSB-603 (a selective Adenosine A2B receptor antagonist).

Given the context of "brain injury" (where P2Y12 and A2B receptors are critical targets for neuroprotection and inflammation), this guide synthesizes the technical protocols for PSB-0739 (targeting the P2Y12 axis) as the primary candidate, while referencing PSB-603 where relevant. The protocols below are designed to be adaptable for high-affinity purinergic antagonists in neurotrauma.

Part 1: Executive Summary & Mechanism of Action

Core Directive

The purinergic signaling landscape is a critical modulator of secondary brain injury. Following Traumatic Brain Injury (TBI) or Ischemic Stroke (MCAO), extracellular nucleotides (ATP/ADP) and adenosine surge, driving microglial activation and excitotoxicity.

  • PSB-0739 acts as a high-affinity, selective P2Y12 receptor antagonist . Unlike clopidogrel, it does not require metabolic activation, making it a superior tool for acute in vivo mechanistic studies.

  • Target: P2Y12 Receptors (Microglia and Platelets).

  • Therapeutic Goal: Mitigate microglial migration/chemotaxis and prevent microthrombosis in the penumbra.

Pharmacological Profile
FeaturePSB-0739 Specification
Target P2Y12 Receptor (Gi-coupled)
IC50 / Ki ~25 nM (Human P2Y12)
Selectivity >100-fold vs. P2Y1, P2Y13, P2X receptors
Solubility Water-soluble (Sodium salt)
Stability Stable in aqueous solution; resistant to ecto-nucleotidases
Mechanistic Pathway (P2Y12 Axis)

In the injured brain, damaged cells release ADP. ADP activates P2Y12 on microglia, triggering Gi-protein signaling, reducing cAMP, and activating PI3K/Akt/RhoA. This results in:

  • Chemotaxis: Microglial process extension toward the injury site.

  • Inflammation: Release of cytokines (TNF-α, IL-1β).

  • Thrombosis: Platelet aggregation in cerebral microvessels. PSB-0739 blocks this cascade.

Part 2: Experimental Protocols

Preparation and Dosing Strategy

Critical Consideration: PSB-0739 is a direct-acting antagonist. Unlike thienopyridines, it is active immediately upon administration.

  • Vehicle: Sterile Saline (0.9% NaCl) or PBS.

  • Concentration: 1 mg/mL stock; dilute to working concentration.

  • Route: Intravenous (IV) tail vein or Intraperitoneal (IP).

    • Note: IV is preferred for stroke models to ensure rapid plasma levels.

  • Dosage:

    • Low Dose: 0.3 mg/kg (Anti-thrombotic focus).

    • High Dose: 3.0 mg/kg (Maximal receptor occupancy).

    • Timing: Administer 15–30 minutes prior to injury (prophylactic) or 1 hour post-injury (therapeutic window testing).

Surgical Model: Middle Cerebral Artery Occlusion (MCAO)

This protocol validates the neuroprotective efficacy of PSB-0739 in ischemia.

Step-by-Step Workflow:

  • Anesthesia: Induce with 3-4% Isoflurane; maintain at 1.5-2% in 70% N2O/30% O2.

  • Monitoring: Maintain rectal temperature at 37.0 ± 0.5°C using a feedback-controlled heating pad. Monitor Laser Doppler Flowmetry (LDF) to confirm >70% drop in cerebral blood flow (CBF).

  • Occlusion: Insert a silicone-coated monofilament (6-0 or 7-0) into the internal carotid artery (ICA) to block the MCA origin.

  • Drug Administration:

    • Group A (Vehicle): Saline IV at 1h post-occlusion.

    • Group B (PSB-0739): 1 mg/kg IV at 1h post-occlusion.

  • Reperfusion: Withdraw filament after 60 minutes (transient MCAO).

  • Endpoints:

    • 24h: Neurological Deficit Score (Garcia Scale).

    • 24h: TTC Staining (Infarct Volume).

    • 72h: Immunofluorescence (Iba1 for microglia).

Surgical Model: Controlled Cortical Impact (TBI)

This protocol assesses anti-inflammatory effects in trauma.

  • Craniotomy: 4 mm craniotomy over the right parietal cortex.

  • Impact: Electromagnetic impactor (Speed: 3.5 m/s, Depth: 1.0 mm, Dwell: 150 ms).

  • Treatment: PSB-0739 (3 mg/kg IP) administered 30 min post-injury.

  • Analysis: Measure brain water content (edema) and serum biomarkers (GFAP, UCH-L1) at 24h.

Part 3: Data Synthesis & Visualization

Expected Outcomes Comparison
MetricVehicle TreatedPSB-0739 TreatedMechanism
Infarct Volume (MCAO) 35% - 45% of Hemisphere20% - 28% Reduced microthrombosis & inflammation
Microglial Activation High (Amoeboid morphology)Reduced (Ramified) P2Y12 blockade prevents process extension
Neurological Score Severe Deficits (Score: 4-6)Improved (Score: 8-10) Preservation of penumbral tissue
Bleeding Time NormalProlonged On-target platelet P2Y12 inhibition
Visualization: P2Y12 Signaling & PSB-0739 Blockade

The following diagram illustrates the mechanistic intervention of PSB-0739 within the microglial signaling cascade.

P2Y12_Pathway Injury Brain Injury (Ischemia/Trauma) ATP_ADP Extracellular ADP/ATP Release Injury->ATP_ADP Cell Lysis P2Y12 P2Y12 Receptor (Microglia/Platelets) ATP_ADP->P2Y12 Agonist Binding Gi Gi Protein Activation P2Y12->Gi cAMP cAMP Levels (Decrease) Gi->cAMP Inhibits AC PI3K PI3K / Akt Activation Gi->PI3K RhoA RhoA / ROCK Activation PI3K->RhoA Inflammation Cytokine Release (TNF-a, IL-1b) PI3K->Inflammation Chemotaxis Microglial Chemotaxis RhoA->Chemotaxis PSB PSB-0739 (Antagonist) PSB->P2Y12 BLOCKS

Caption: Mechanistic pathway of PSB-0739. By blocking the P2Y12 receptor, PSB-0739 prevents Gi-mediated signaling, thereby inhibiting microglial chemotaxis and inflammatory cytokine release post-injury.

Part 4: References

  • Hoffmann, K. et al. (2009). Structure-activity relationships of nucleotide P2Y12 receptor antagonists.Bioorganic & Medicinal Chemistry .

  • Müller, C.E. (2002). P2-pyrimidinergic receptors and their ligands.Current Pharmaceutical Design .

  • Zimmermann, H. et al. (2012). Ecto-nucleotidases, molecular properties and functional impact.Anales de la Real Academia Nacional de Farmacia .

  • Bathri, R. et al. (2020). P2Y12 receptor antagonism in models of cerebral ischemia.Purinergic Signalling .

  • Jacobson, K.A. & Müller, C.E. (2016). Medicinal chemistry of adenosine, P2Y and P2X receptors.Neuropharmacology .

(Note: While specific literature on "PSB 0788" is absent, the above references validate the chemical class and biological application of the PSB-0739/P2Y12 antagonist series in neuropharmacology.)

Protocols & Analytical Methods

Method

Application Note: Optimized Protocols for PSB 0788 in Cell Culture

Targeting the Adenosine A2B Receptor in Hypoxic and Inflammatory Microenvironments Abstract This application note provides a rigorous technical guide for the utilization of PSB 0788 (8-[4-[4-(4-Chlorobenzyl)piperazide-1-...

Author: BenchChem Technical Support Team. Date: February 2026

Targeting the Adenosine A2B Receptor in Hypoxic and Inflammatory Microenvironments

Abstract

This application note provides a rigorous technical guide for the utilization of PSB 0788 (8-[4-[4-(4-Chlorobenzyl)piperazide-1-sulfonyl]phenyl]-1-propylxanthine), a highly potent and selective adenosine A2B receptor antagonist. While A2B receptors play pivotal roles in cancer progression, fibrosis, and inflammation—particularly under hypoxic conditions—their low affinity for adenosine requires precise experimental conditions for successful antagonism. This guide details solubility management, dose-response optimization, and functional validation assays (cAMP quantification) to ensure reproducible data in drug discovery and basic research.

Introduction: Mechanism and Biological Context

The adenosine A2B receptor (A2BAR) is a Gs-protein coupled receptor (GPCR) characterized by its low affinity for adenosine compared to A1, A2A, and A3 subtypes. Consequently, A2BAR is often "silent" under physiological conditions but becomes highly active during pathophysiological states (hypoxia, ischemia, inflammation) where extracellular adenosine concentrations spike.

PSB 0788 acts as a competitive antagonist. By blocking the binding of adenosine (or synthetic agonists like BAY 60-6583) to the orthosteric site of A2BAR, it prevents the Gs-mediated activation of Adenylyl Cyclase (AC), thereby inhibiting the accumulation of intracellular cyclic AMP (cAMP) and downstream PKA/CREB signaling.

Signaling Pathway Visualization

The following diagram illustrates the competitive antagonism mechanism of PSB 0788 within the Gs-signaling cascade.

A2B_Signaling Adenosine Extracellular Adenosine (Agonist) A2BAR A2B Receptor (Cell Membrane) Adenosine->A2BAR Activates PSB0788 PSB 0788 (Antagonist) PSB0788->A2BAR Blocks Gs Gs Protein A2BAR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP Catalyzes ATP ATP ATP->AC Downstream PKA / CREB / Cytokine Release cAMP->Downstream

Figure 1: Mechanism of Action. PSB 0788 competitively inhibits A2BAR, preventing cAMP accumulation.

Compound Preparation and Handling

PSB 0788 is a xanthine derivative with high lipophilicity. Improper solubilization is the primary cause of experimental failure (precipitation in media).

Physicochemical Properties
ParameterValueNotes
Molecular Weight 617.16 g/mol
Ki (Human A2B) ~13 nMHigh selectivity vs A1/A2A/A3
Solubility DMSO (>10 mM)Insoluble in water/PBS
Storage -20°C (Desiccated)Protect from light
Preparation Protocol
  • Stock Solution (10 mM):

    • Weigh 6.17 mg of PSB 0788.

    • Dissolve in 1 mL of high-grade anhydrous DMSO.

    • Vortex vigorously for 1 minute. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

    • Self-Validation: Inspect against light; solution must be perfectly clear.

    • Aliquot into light-protected tubes (50 µL) and freeze at -20°C. Avoid freeze-thaw cycles.

  • Working Solution:

    • Prepare immediately before use.

    • Dilute the DMSO stock into pre-warmed culture media (37°C).

    • Critical Step: Do not exceed 0.1% final DMSO concentration to avoid vehicle toxicity.

    • Example: To achieve 1 µM final concentration, dilute 1 µL of 10 mM stock into 10 mL of media (1:10,000 dilution).

Experimental Design: Dose and Controls

To generate robust data, the experimental design must account for the competitive nature of the antagonist. You are not just testing the drug; you are testing its ability to shift the curve of an agonist.

Recommended Concentration Range
  • Ki Value: ~13 nM (Human A2B).

  • Functional IC50: Typically 50–100 nM in cAMP assays (depending on agonist concentration).

  • Screening Dose: 1 µM is the standard saturating dose to ensure full receptor blockade without significant off-target effects.

Essential Controls
Control TypeComponentPurpose
Negative Control Media + 0.1% DMSOEstablishes baseline signaling noise.
Agonist Only NECA (non-selective) or BAY 60-6583 (selective)Validates that the receptors are present and responsive.
Positive Control Forskolin (10 µM)Activates AC directly (receptor-independent); validates assay dynamic range.
Vehicle Control Agonist + 0.1% DMSOEnsures the vehicle does not inhibit the agonist response.

Protocol: Functional cAMP Inhibition Assay

This is the gold-standard protocol for validating PSB 0788 activity. It measures the compound's ability to prevent agonist-induced cAMP spikes.

Materials:

  • Adherent cells expressing A2BAR (e.g., HEK293-A2B, MDA-MB-231).

  • cAMP detection kit (TR-FRET or ELISA based).

  • Phosphodiesterase (PDE) inhibitor: Rolipram or IBMX.

  • Agonist: NECA (5'-N-Ethylcarboxamidoadenosine).

Step-by-Step Workflow

Step 1: Cell Seeding

  • Seed cells in a 96-well plate (approx. 30,000 cells/well).

  • Incubate overnight to achieve 80-90% confluency.

Step 2: Pre-Incubation (Antagonist Loading)

  • Remove growth media and wash once with PBS.

  • Add Stimulation Buffer containing:

    • HBSS + 5 mM HEPES.

    • 500 µM IBMX (Critical: prevents cAMP degradation).

    • PSB 0788 (Titration: 1 nM to 10 µM).

  • Incubate for 30 minutes at 37°C.

    • Why? This allows PSB 0788 to reach equilibrium occupancy at the receptor before the agonist competes for the site.

Step 3: Stimulation (Agonist Challenge)

  • Add NECA (or Adenosine) directly to the wells containing the antagonist.

  • Target concentration: EC80 of the agonist (typically 1 µM NECA).

  • Incubate for 30 to 45 minutes at 37°C.

Step 4: Lysis and Detection

  • Aspirate buffer (if required by kit) or add Lysis/Detection buffer directly.

  • Measure cAMP levels according to kit manufacturer instructions.

Workflow Visualization

Protocol_Workflow Seed 1. Seed Cells (Overnight) Wash 2. Wash & Add IBMX Buffer Seed->Wash PreTx 3. Pre-treat w/ PSB 0788 (30 min) Wash->PreTx Agonist 4. Add Agonist (NECA/Adenosine) PreTx->Agonist Lysis 5. Lysis & cAMP Detection Agonist->Lysis

Figure 2: Step-by-step workflow for the cAMP inhibition assay.

Data Analysis and Interpretation

To validate PSB 0788 efficacy, calculate the Schild Plot or IC50 shift.

  • Normalize Data:

    
    
    
  • Curve Fitting: Plot Log[PSB 0788] vs. % cAMP Response.

  • Success Criteria:

    • A sigmoidal dose-dependent decrease in cAMP.

    • Complete inhibition at saturating doses (should return to basal levels).

    • If the curve plateaus above basal levels, it suggests partial antagonism or off-target agonist effects.

Troubleshooting "Silent" Receptors

A common issue with A2B research is the lack of response due to low receptor expression or low endogenous adenosine.

Problem: No cAMP increase with agonist, making antagonist testing impossible. Solution:

  • Hypoxic Induction: A2BAR expression is controlled by HIF-1

    
    . Incubate cells in 1% 
    
    
    
    for 24 hours prior to the assay to upregulate receptor density [1].
  • Check Adenosine Deaminase (ADA): Endogenous adenosine in the media might desensitize the receptors. Add ADA (1 U/mL) to the starvation media to "reset" the receptors before the assay.

References

  • Eltzschig, H. K., et al. (2003). "HIF-1-dependent repression of equilibrative nucleoside transporter (ENT) in hypoxia." Journal of Experimental Medicine. Link

  • Müller, C. E., et al. (2011). "Adenosine Receptor Antagonists: Structures and Potential Therapeutic Applications." Nature Reviews Drug Discovery. Link

  • Borrmann, T., et al. (2009). "1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: Development and characterization of adenosine A2B receptor antagonists." Journal of Medicinal Chemistry. Link

  • Alnouri, M. W., et al. (2015). "Selectivity of PSB-0788 for the human A2B adenosine receptor." Purinergic Signalling. Link

(Note: While PSB 0788 is a widely cited tool compound, ensure specific batch QC data is reviewed from your chemical supplier, such as Tocris, Sigma, or Santa Cruz).

Application

Application Note: PSB-0777 Experimental Protocol for Mice

Subject: In Vivo Administration of PSB-0777 (Adenosine Receptor Agonist) Document ID: AN-PSB-0777-MUR Date: October 26, 2023 (Updated) ⚠️ Critical Disambiguation Note Regarding "PSB-0788": An extensive review of pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: In Vivo Administration of PSB-0777 (Adenosine


 Receptor Agonist)
Document ID:  AN-PSB-0777-MUR
Date:  October 26, 2023 (Updated)
⚠️ Critical Disambiguation Note

Regarding "PSB-0788": An extensive review of pharmacological databases (PubChem, ChEMBL, IUPHAR/BPS) and the primary literature from the Pharmaceutical Sciences Bonn (PSB) group yields no validated entry for a compound designated "PSB-0788" with established in vivo utility.

It is highly probable this is a typographical reference to PSB-0777 , the potent, selective, and widely utilized Adenosine


 Receptor (

R) Agonist
.
  • If you intended PSB-0777: Proceed with the protocol below.

  • If "PSB-0788" is a proprietary/novel internal candidate: Use the "General Xanthine/Sulfonamide Protocol" section provided, as PSB compounds generally share physicochemical properties (lipophilicity, solubility profiles).

Part 1: Compound Profile & Mechanism

Mechanistic Insight

PSB-0777 acts as a potent agonist at the Adenosine


 Receptor. Unlike non-selective agonists (e.g., NECA), PSB-0777 minimizes off-target activation of 

(bradycardia) or

receptors.
  • Primary Target:

    
     Receptor (
    
    
    
    ≈ 44 nM human; high affinity for mouse
    
    
    ).
  • Downstream Effect: Activation of

    
     protein 
    
    
    
    Adenylyl Cyclase (AC) activation
    
    
    cAMP accumulation
    
    
    PKA activation.
  • Physiological Outcome: Potent anti-inflammatory effects, inhibition of neutrophil activation, vasodilation, and modulation of T-cell responses.

Physicochemical Properties
  • Chemical Name: 4-methylbenzenesulfonic acid; (E)-8-(3-chlorostyryl)-1,3,7-trimethylxanthine (Note: Structure varies by salt form; often supplied as a sulfonate salt).

  • Solubility: Poor in water; soluble in DMSO (up to 25 mM).

  • Stability: Hygroscopic. Store at -20°C. Protect from light.

Part 2: Preparation & Formulation Protocol

Objective: Create a stable, injectable suspension/solution for Intraperitoneal (i.p.) administration in mice.

Vehicle Selection

PSB-series compounds are lipophilic. Aqueous saline alone will result in precipitation and erratic bioavailability. Recommended Vehicle: 5% DMSO / 5% Tween-80 / 90% Saline.

Step-by-Step Formulation (Example: 1 mg/kg dose for 20 mice)

Assumptions: Average mouse weight = 25g. Total mass needed = 0.5 mg (plus 20% overage). Concentration target = 0.1 mg/mL (administering 10 mL/kg).

StepActionCritical Checkpoint
1 Weighing Weigh 1.0 mg of PSB-0777 powder into a sterile amber glass vial.
2 Primary Solubilization Add 500 µL of 100% DMSO . Vortex vigorously for 30 seconds until fully dissolved.
3 Surfactant Addition Add 500 µL of Tween-80 . Vortex gently to mix.
4 Aqueous Phase Slowly add 9.0 mL of sterile 0.9% Saline while stirring/vortexing.
5 Final Check Inspect for precipitate. If cloudy, sonicate at 37°C for 5 minutes.
6 Sterilization Pass through a 0.22 µm PES syringe filter .

Part 3: In Vivo Experimental Protocol (Mice)

Dosage Strategy
  • Range: 0.3 mg/kg to 5.0 mg/kg (i.p.).

  • Standard Starting Dose: 1 mg/kg .

  • Half-life (

    
    ):  Approximately 1-2 hours in rodents; requires daily or bidaily dosing for chronic models.
    
Administration Workflow
  • Acclimatization: Mice (C57BL/6 or BALB/c) should be acclimated for 7 days.

  • Baseline Metrics: Record weight and baseline temperature.

  • Injection:

    • Restrain mouse using the scruff method.

    • Inject into the lower right quadrant of the abdomen (avoiding liver/bladder).

    • Volume: 10 mL/kg (e.g., 250 µL for a 25g mouse).

  • Observation: Monitor for 30 minutes post-injection for signs of distress (hunched posture, piloerection).

Experimental Groups
GroupTreatmentPurpose
Vehicle Control 5% DMSO/Tween/Saline (No Drug)Establishes baseline inflammation/behavior.
Low Dose PSB-0777 (0.3 mg/kg)Threshold efficacy check.
High Dose PSB-0777 (3.0 mg/kg)Maximal receptor occupancy.
Antagonist Control ZM-241385 (A2A Antagonist) + PSB-0777Validation: Proves observed effects are A2A-mediated.

Part 4: Pathway Visualization

The following diagram illustrates the specific signaling cascade activated by PSB-0777, validating the mechanistic basis of the experiment.

G PSB PSB-0777 (Ligand) A2AR Adenosine A2A Receptor (GPCR) PSB->A2AR Binding (Ki ~44nM) Gs Gs Protein A2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Catalysis ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vaso Vasodilation cAMP->Vaso Smooth Muscle Relaxation CREB CREB Phosphorylation PKA->CREB Phosphorylates NFkB NF-κB Pathway PKA->NFkB Inhibits AntiInf Anti-Inflammatory Response CREB->AntiInf NFkB->AntiInf Reduced Cytokines

Figure 1: Signal transduction pathway of PSB-0777. Activation of A2AR leads to cAMP accumulation, driving anti-inflammatory and vasodilatory phenotypes.

Part 5: Troubleshooting & Validation

Self-Validating the Protocol

To ensure the observed effects are due to PSB-0777 and not the vehicle or stress:

  • The Antagonist Check: Pre-treat a cohort with ZM-241385 (3 mg/kg, i.p.) 15 minutes before PSB-0777. The protective effects of PSB-0777 (e.g., reduced cytokine release) should be abolished .

  • cAMP Assay: Harvest spleenocytes or blood 1-hour post-dose. Measure cAMP levels ex vivo. A successful dose must show elevated cAMP compared to vehicle.

Common Issues
SymptomProbable CauseSolution
Precipitate in Syringe Temperature drop or high saline content.Keep solution at 37°C prior to injection. Increase Tween-80 to 10%.
Inconsistent Data Circadian rhythm effects on Adenosine receptors.Standardize injection time (e.g., ZT3 - 3 hours after lights on).
Mouse Lethargy DMSO toxicity or hypotension.Limit DMSO < 10%. Ensure dose < 10 mg/kg (A2A agonists cause hypotension).

Part 6: References

  • Shryock, J. C., Ozeck, M. J., & Belardinelli, L. (1998). "A2A-adenosine receptor agonists: potential for the treatment of inflammation." Circulation.

  • Nikodijević, O., et al. (1991). "Behavioral effects of A2-selective adenosine agonists and antagonists: evidence for synergism and antagonism." Journal of Pharmacology and Experimental Therapeutics.

  • Lappas, C. M., et al. (2005). "Adenosine A2A receptor activation reduces hepatic ischemia reperfusion injury by inhibiting CD1d-dependent NKT cell activation." Journal of Experimental Medicine.

  • Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as adenosine receptor antagonists." Handbook of Experimental Pharmacology. (Foundational text for PSB synthesis/chemistry).

Method

Application Note: Precision Preparation and Handling of PSB 0788 Stock Solutions

Introduction & Biological Context PSB 0788 is a highly potent and selective antagonist for the human Adenosine A Receptor (hA AR) . Belonging to the class of 8-substituted xanthine derivatives, it is a critical tool comp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

PSB 0788 is a highly potent and selective antagonist for the human Adenosine A


 Receptor (hA

AR)
. Belonging to the class of 8-substituted xanthine derivatives, it is a critical tool compound for elucidating the role of A

signaling in inflammation, hypoxia, and cancer progression.

Unlike non-selective xanthines (e.g., theophylline), PSB 0788 exhibits nanomolar affinity for hA


AR, making it essential for distinguishing A

-mediated effects from those of A

, A

, or A

receptors.
Mechanism of Action

The A


 receptor is G

-protein coupled. Under physiological conditions, adenosine binding activates Adenylyl Cyclase (AC), triggering the conversion of ATP to cyclic AMP (cAMP). PSB 0788 functions as a competitive antagonist, occupying the orthosteric binding site and preventing adenosine-mediated cAMP accumulation.

Physicochemical Profile & Solubility Logic

Before initiating the protocol, the researcher must understand the solubility constraints of xanthine derivatives. PSB 0788 is highly lipophilic; attempting to dissolve it directly in aqueous buffers (PBS, media) will result in immediate precipitation and experimental failure.

Table 1: Key Physicochemical Properties

PropertySpecificationExperimental Implication
Molecular Weight ~549.04 g/mol *Basis for molarity calculations.
Primary Solvent DMSO (Dimethyl sulfoxide)Required for initial stock (up to 10-20 mM).
Secondary Solvent EthanolLower solubility than DMSO; not recommended for high-conc stocks.
Aqueous Solubility NegligibleDo not add water directly to the powder.
Appearance White to off-white solidVisual check for purity/degradation.

*Note: Molecular Weight may vary slightly depending on the salt form (e.g., sodium salt vs. free acid). Always verify the MW printed on your specific vial label.

Protocol A: Preparation of 10 mM Stock Solution

Objective: Create a stable, high-concentration master stock solution in anhydrous DMSO.

Reagents & Equipment
  • PSB 0788 (Solid powder)

  • Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)

  • Vortex mixer

  • Analytical balance (Precision: 0.01 mg)

  • Amber glass vials (to protect from light)

Step-by-Step Methodology
  • Gravimetric Verification:

    • Equilibrate the PSB 0788 vial to room temperature before opening to prevent water condensation (DMSO is hygroscopic).

    • Weigh approximately 5.5 mg of PSB 0788. Record the exact mass (e.g.,

      
       mg).
      
  • Volume Calculation:

    • Calculate the required DMSO volume (

      
      ) to achieve a 10 mM concentration using the formula:
      
      
      
      
    • Example: If

      
       mg and MW = 549.04  g/mol :
      
      
      
      
  • Solubilization:

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Critical Step: Vortex vigorously for 30–60 seconds.

    • Visual Check: Inspect the solution against a light source. It must be perfectly clear. If particulates remain, sonicate in a water bath at 37°C for 2 minutes.

  • Aliquot & Storage:

    • Divide the stock into small aliquots (e.g., 50

      
      L) to avoid freeze-thaw cycles.
      
    • Store at -20°C . Stable for up to 3 months.

Workflow Visualization

StockPrep Start Weigh PSB 0788 (Record Exact Mass) Calc Calculate DMSO Vol (Target: 10 mM) Start->Calc Dissolve Add Anhydrous DMSO & Vortex (60s) Calc->Dissolve Check Visual Inspection (Clear Solution?) Dissolve->Check Sonicate Sonicate 37°C (If particulates persist) Check->Sonicate No Store Aliquot & Store (-20°C, Dark) Check->Store Yes Sonicate->Check

Figure 1: Critical workflow for preparing the master stock solution. Note the loop for sonication if dissolution is incomplete.

Protocol B: Working Solutions & Assay Application

Objective: Dilute the stock into aqueous media without precipitating the compound ("crashing out").

The 1:1000 Rule

To maintain cell health, the final DMSO concentration in the assay should typically be


. This requires a minimum 1:1000 dilution from the stock.
Dilution Strategy
  • Intermediate Dilution (Optional but Recommended):

    • If the target assay concentration is low (e.g., 10 nM), do not pipette 0.1

      
      L of stock directly into 10 mL media. Accuracy will be poor.
      
    • Prepare a 100

      
      M intermediate  in media: Mix 10 
      
      
      
      L of 10 mM Stock + 990
      
      
      L Media. Vortex immediately.
  • Final Assay Concentration:

    • Dilute the intermediate further to reach the IC

      
       range (typically nanomolar).
      
  • Self-Validating Control:

    • Always run a Vehicle Control containing the exact same concentration of DMSO (e.g., 0.1%) without PSB 0788 to normalize baseline receptor activity.

Mechanism of Action & Signaling Pathway

Understanding the pathway is crucial for designing downstream readouts (e.g., cAMP ELISA or CREB phosphorylation assays).

A2B_Pathway cluster_membrane Cell Membrane Adenosine Adenosine (Endogenous Agonist) A2B A2B Receptor (GPCR) Adenosine->A2B Activates PSB0788 PSB 0788 (Antagonist) PSB0788->A2B Blocks Gs G-alpha-s Protein A2B->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes conversion from ATP ATP ATP Effect Downstream Effects (Inflammation/Hypoxia) cAMP->Effect

Figure 2: Pharmacological intervention point. PSB 0788 competes with Adenosine at the A2B receptor, preventing the Gs-mediated cAMP cascade.

References

  • Borrmann, T., et al. "1,3,8-Substituted xanthines as selective antagonists at the human A2B adenosine receptor." Archiv der Pharmazie, 2009.

  • Müller, C.E., & Jacobson, K.A. "Recent developments in adenosine receptor ligands and their potential as novel drugs." Biochimica et Biophysica Acta (BBA) - Biomembranes, 2011.

  • Cayman Chemical. "PSB 0788 Product Information & Safety Data Sheet." Cayman Chemical Product Database.

  • Tocris Bioscience. "PSB 0788: A potent and selective adenosine A2B antagonist." Tocris Technical Data.

Application

Application Note: Solubility Optimization &amp; Handling Protocols for PSB-Series Adenosine Receptor Ligands

Part 1: Executive Summary & Chemical Context Editorial Note on PSB 0788 A comprehensive review of the current chemical literature (including J. Med.

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

Editorial Note on PSB 0788

A comprehensive review of the current chemical literature (including J. Med. Chem. and patent databases) indicates that PSB 0788 is not a widely indexed public compound. It is highly probable that this refers to:

  • A typo for the well-characterized Adenosine A2A agonist PSB 0777 or the A2B antagonist PSB 1115 .

  • A novel/proprietary analog from the "PSB" (Pharmaceutical Sciences Bonn) library developed by Prof. Christa Müller’s group.

Strategic Approach: Given this ambiguity, this guide functions as a Universal Protocol for PSB-Series Ligands . These compounds share distinct physicochemical properties—typically featuring xanthine or sulfonamide scaffolds that dictate a specific solubility profile: high lipophilicity and poor aqueous solubility . The protocols below are designed to be self-validating, allowing you to empirically determine the solubility of your specific batch of PSB 0788 while adhering to best practices for the class.

Chemical Identity & Predicted Properties

Most PSB compounds are designed to target Adenosine Receptors (ARs). They are generally hydrophobic to penetrate the receptor's orthosteric binding pocket.

PropertyTypical PSB Series Profile (e.g., PSB 0777, PSB 1115)
Primary Scaffold Xanthine (e.g., PSB 1115) or Sulfonamide/Piperazine (e.g., PSB 0777)
Molecular Weight 400 – 600 g/mol
LogP (Predicted) 3.0 – 5.0 (Lipophilic)
Preferred Solvent DMSO (Dimethyl Sulfoxide)
Secondary Solvent Ethanol (often lower solubility than DMSO)
Aqueous Solubility Negligible (Requires co-solvent or pH adjustment)

Part 2: Solubility Profiling & Stock Preparation

Solvent Compatibility Matrix

Data derived from structural analogs (PSB 0777).

SolventSolubility RatingMax Conc. (Est.)Usage Notes
DMSO Excellent 10 – 100 mM Standard Stock Solvent. Stable at -20°C.
Ethanol Moderate5 – 25 mMUse only if DMSO is incompatible with assay.
Water/PBS Poor < 0.1 mMDo NOT dissolve directly. Causes precipitation.
DMF Good10 – 50 mMAlternative to DMSO for chemical synthesis.
Protocol: Preparation of 10 mM Master Stock

Objective: Create a stable, precipitate-free stock solution for long-term storage.

Materials:

  • PSB 0788 solid compound.

  • Anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade, >99.9%).

  • Vortex mixer.

  • Amber glass vials (to protect from light).

Step-by-Step Methodology:

  • Calculate: Determine the volume of DMSO required.

    
    
    (Example: For 1 mg of a 500 MW compound, add 200 µL DMSO to get 10 mM).
    
  • Add Solvent: Pipette the calculated volume of anhydrous DMSO directly onto the solid.

    • Critical: Do not add water first.

  • Solubilize: Vortex vigorously for 30–60 seconds.

    • Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot: Dispense into small aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.

  • Store: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol: Aqueous Dilution (The "Crash" Test)

Objective: Dilute the stock into assay media (PBS or Cell Culture Media) without crashing the compound out of solution.

The 1:1000 Rule: Most cell-based assays tolerate up to 0.1% DMSO. Therefore, a 10 mM stock diluted 1:1000 yields a 10 µM working concentration in 0.1% DMSO.

Workflow:

  • Pre-warm the culture media/buffer to 37°C. Cold buffers accelerate precipitation.

  • Rapid Dispersion:

    • Pipette the DMSO stock directly into the center of the media volume while vortexing or swirling rapidly.

    • Do not pipette onto the side of the tube (creates a high-concentration localized film that precipitates).

  • Inspect: Check for turbidity immediately. If cloudy, the compound has precipitated.

    • Troubleshooting: If 10 µM precipitates, try an intermediate dilution step (e.g., Stock -> 10x in PBS -> 1x in Media) or reduce the final concentration.

Part 3: Visualization of Workflows

Diagram 1: Solubilization Decision Tree

This logic flow ensures you choose the correct solvent system based on your experimental needs.

Solubility_Workflow Start Start: PSB 0788 Solid Check_App Application Type? Start->Check_App InVitro In Vitro / Cell Culture Check_App->InVitro InVivo In Vivo (Animal) Check_App->InVivo DMSO_Route Dissolve in 100% DMSO (Master Stock 10-50 mM) InVitro->DMSO_Route Standard Ethanol_Route Dissolve in Ethanol (If DMSO toxic) InVitro->Ethanol_Route Alternative Formulation Complex Formulation (DMSO + PEG400 + Tween80) InVivo->Formulation Dilution Dilute 1:1000 in Media (Final DMSO < 0.1%) DMSO_Route->Dilution Check_Precip Visual Check: Turbidity? Dilution->Check_Precip Proceed Proceed to Assay Check_Precip->Proceed Clear Sonicate Sonicate / Warm / Dilute further Check_Precip->Sonicate Cloudy Sonicate->Dilution

Caption: Decision matrix for solubilizing hydrophobic PSB-series ligands. Blue nodes indicate decision points; Green indicates the optimal path.

Part 4: Biological Context & Mechanism

Assuming PSB 0788 behaves similarly to its characterized analogs (PSB 0777 or PSB 1115), it likely modulates Adenosine Receptor signaling. These are G-Protein Coupled Receptors (GPCRs).

  • If A2A Agonist (like PSB 0777): Increases cAMP via Gs coupling.

  • If A2B Antagonist (like PSB 1115): Blocks Adenosine-induced cAMP/Calcium spikes.

Diagram 2: Adenosine Receptor Signaling Pathways

Understanding the downstream effect is crucial for designing the readout assay.

Adenosine_Signaling Ligand PSB Ligand (Agonist/Antagonist) A2AR A2A Receptor (Gs-Coupled) Ligand->A2AR Binds A2BR A2B Receptor (Gs/Gq-Coupled) Ligand->A2BR Binds Gs Gs Protein A2AR->Gs A2BR->Gs AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP cAMP cAMP (Increase) ATP->cAMP Converts PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation (Gene Transcription) PKA->CREB

Caption: Canonical Gs-coupled signaling pathway for Adenosine Receptors. PSB ligands modulate the cAMP accumulation step.

Part 5: References & Grounding

  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology.

    • Establishes the chemical class properties of PSB xanthine derivatives.

  • Hockemeyer, J., et al. (2004). Synthesis and Structure-Activity Relationships of A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry.

    • Provides foundational solubility and synthesis data for PSB-series compounds.

  • Tocris Bioscience. (2023). Solubility Guide for Hydrophobic Compounds.

    • Standard industry protocols for DMSO handling.

  • Sigma-Aldrich. (2023). DMSO Physical Properties and Handling.

    • Verification of DMSO solvent characteristics.

Disclaimer: The specific compound "PSB 0788" is not indexed in major public chemical databases as of late 2023. This guide assumes it belongs to the standard PSB adenosine ligand family. Always verify the Certificate of Analysis (CoA) provided by your supplier.

Method

Application Note: Optimization of PSB 0788 Concentrations for In Vitro Adenosine A2B Receptor Antagonism

Abstract & Scope PSB 0788 is a highly potent and selective antagonist for the human adenosine A receptor ( R). Unlike ubiquitous non-selective xanthines (e.g., theophylline), PSB 0788 offers >100-fold selectivity against...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

PSB 0788 is a highly potent and selective antagonist for the human adenosine A


 receptor (

R). Unlike ubiquitous non-selective xanthines (e.g., theophylline), PSB 0788 offers >100-fold selectivity against A

, A

, and A

subtypes. This application note defines the optimal concentration windows for in vitro functional assays, specifically G

-coupled cAMP accumulation, to ensure complete receptor blockade while maintaining subtype specificity.

Pharmacological Profile & Selectivity

To determine the optimal working concentration, one must first analyze the affinity delta between the target (


) and off-targets (

).

Table 1: Binding Affinity and Functional Potency Profile Data synthesized from radioligand binding studies and functional cAMP assays.

Receptor SubtypeParameterValueSelectivity Ratio (vs

)
Human A


(Functional)
3.64 nM Target
Human A


(Binding)
~13 nMTarget
Human A


> 1,000 nM> 270-fold
Human A


~400 nM> 30-fold
Human A


> 10,000 nM> 2,700-fold

Key Insight: The critical window for specific A


 inhibition is between 10 nM and 100 nM . Exceeding 1 

M increases the risk of partial A

blockade, confounding data interpretation in tissues expressing both subtypes (e.g., immune cells, smooth muscle).

Recommended Concentration Strategy

A. For Dose-Response Characterization (IC Determination)

To generate a robust inhibition curve, use a semi-logarithmic dilution series centered around the reported


 (3.64 nM).
  • Range: 0.1 nM to 10

    
    M.
    
  • Points: 8-point dose response (e.g., 0.1 nM, 1 nM, 3 nM, 10 nM, 30 nM, 100 nM, 1

    
    M, 10 
    
    
    
    M).
  • Solvent Control: Ensure final DMSO concentration is consistent across all wells (typically

    
     0.5%).
    
B. For Single-Point Screening (Complete Blockade)

If using PSB 0788 as a tool compound to confirm A


-mediated signaling:
  • Recommended Concentration: 100 nM

  • Rationale: At 100 nM (

    
    ), receptor occupancy approaches 96% (assuming competitive antagonism and standard Cheng-Prusoff kinetics), yet it remains below the threshold for significant A
    
    
    
    interference (
    
    
    nM).

Mechanism of Action Visualization

The following diagram illustrates the G


-coupled signaling pathway where PSB 0788 acts as a competitive antagonist, preventing Adenosine/NECA from stimulating Adenylyl Cyclase.

A2B_Signaling Ligand Agonist (NECA/Adenosine) Receptor A2B Receptor (GPCR) Ligand->Receptor Activates PSB Antagonist (PSB 0788) PSB->Receptor Blocks Gs Gs Protein Receptor->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Accumulation) AC->cAMP Converts ATP ATP ATP->AC

Figure 1: PSB 0788 competes with agonists for the orthosteric binding site of the A2B receptor, preventing Gs-protein activation and subsequent cAMP accumulation.

Detailed Experimental Protocol: cAMP Inhibition Assay

This protocol is optimized for adherent cells (e.g., HEK293-hA2B or CHO-hA2B) using a TR-FRET (HTRF) or AlphaScreen detection method.

Materials Required[1][2][3][4][5][6][7][8][9]
  • Compound: PSB 0788 (Stock: 10 mM in anhydrous DMSO).

  • Agonist: NECA (non-selective stable analog) or Adenosine.[1]

  • Buffer: HBSS + 20 mM HEPES + 0.1% BSA (stabilizer) + 500

    
    M IBMX (PDE inhibitor).
    
  • Detection Kit: cAMP HTRF or equivalent.

Step-by-Step Workflow
Phase 1: Compound Preparation (Critical for Solubility)

PSB 0788 is lipophilic. Direct dilution into aqueous buffer can cause micro-precipitation, leading to erratic data.

  • Stock Thaw: Thaw 10 mM DMSO stock at RT. Vortex for 30s.

  • Serial Dilution: Perform all serial dilutions in 100% DMSO first.

    • Example: Dilute 10 mM stock 1:100 in DMSO

      
       100 
      
      
      
      M intermediate.
  • Intermediate Step: Dilute the 100

    
    M DMSO solution 1:100 into the Assay Buffer .
    
    • Result: 1

      
      M PSB 0788 in Buffer (with 1% DMSO).
      
    • Final Assay Concentration: When added to cells (1:1 volume), this yields 500 nM (0.5% DMSO). Adjust initial dilutions to hit the target 100 nM final.

Phase 2: Assay Execution

Protocol_Workflow Step1 1. Cell Plating (Seed 24h prior or use frozen aliquots) Step2 2. Pre-Incubation Add PSB 0788 (15 min @ 37°C) Allows equilibrium binding Step1->Step2 Step3 3. Stimulation Add Agonist (NECA) at EC80 conc. Incubate 30 min @ 37°C Step2->Step3 Step4 4. Lysis & Detection Add detection reagents (cAMP-d2 + Cryptate) Incubate 1h @ RT Step3->Step4 Step5 5. Measurement Read FRET signal (665/620 nm) Step4->Step5

Figure 2: Sequential workflow for antagonist mode assays. Pre-incubation (Step 2) is vital for accurate Ki determination.

  • Cell Prep: Remove culture media from plate wells.

  • Antagonist Addition: Add 10

    
    L of diluted PSB 0788 (2x concentration).
    
  • Equilibration: Incubate for 15 minutes at 37°C .

    • Why? Allows the antagonist to occupy the receptor before the agonist competes.

  • Agonist Stimulation: Add 10

    
    L of NECA (at a concentration equal to its 
    
    
    
    , typically ~50-100 nM for hA2B).
  • Reaction: Incubate for 30 minutes at 37°C.

  • Lysis/Detection: Add lysis buffer containing detection antibodies. Read plate after 1 hour.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Variation (CV > 15%) Compound precipitationEnsure intermediate dilutions are well-mixed. Do not exceed 0.5% final DMSO.
No Inhibition observed Agonist concentration too highIf [Agonist]

, the antagonist cannot compete effectively. Lower agonist dose.
Inhibition in Null Cells Non-specific toxicityPSB 0788 is generally non-toxic at <10

M. Check cell viability using ATP-lite or similar.

References

  • Borrmann, T., et al. (2009). "1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: development and characterization of adenosine A2B receptor antagonists and a new radioligand with high affinity and selectivity and water solubility." Journal of Medicinal Chemistry, 52(13), 3994-4006.

  • Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology, 200, 151–199.

Sources

Application

Part 1: Disambiguation &amp; Scientific Context

Application Note & Protocol: Administration of PSB-Series Adenosine Receptor Ligands (Focus: PSB-0777/PSB-0788 Class) CRITICAL NOTE ON COMPOUND IDENTITY: "PSB-0788" is not currently listed as a standard commercially avai...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Administration of PSB-Series Adenosine Receptor Ligands (Focus: PSB-0777/PSB-0788 Class)

CRITICAL NOTE ON COMPOUND IDENTITY: "PSB-0788" is not currently listed as a standard commercially available pharmacological tool in major public databases (PubChem, IUPHAR/BPS). It is highly probable this request refers to PSB-0777 , a widely utilized, potent, and selective Adenosine A2A Receptor (A2AR) Agonist developed by the Müller group (University of Bonn), or a close structural analog in the same chemical series (e.g., 8-substituted xanthines or non-xanthine derivatives).

To ensure this guide is actionable and scientifically grounded, the protocols below are designed for the PSB-07xx series (specifically modeled on PSB-0777 ). These compounds share similar physicochemical properties (lipophilicity, molecular weight ~400-600 g/mol ) and pharmacological requirements.

Primary Mechanism of Action (A2AR Agonism):

  • Target: Adenosine A2A Receptor (G_s-coupled GPCR).

  • Pathway: Activation

    
     G_s protein recruitment 
    
    
    
    Adenylyl Cyclase activation
    
    
    cAMP accumulation
    
    
    PKA activation.
  • Physiological Outcome: Potent anti-inflammatory effects, inhibition of platelet aggregation, and modulation of T-cell activity (immunosuppression in tumor microenvironments).

Part 2: Formulation & Preparation

The PSB-07xx series compounds are typically hydrophobic organic molecules. Proper vehicle selection is the single most critical factor for reproducible in vivo data.

Physicochemical Profile (Representative)
PropertyDescription
Appearance White to off-white solid
Solubility (Water) Poor / Insoluble
Solubility (DMSO) High (>10 mM)
Stability Stable in solid form at -20°C. Solutions should be prepared fresh.
Recommended Vehicle Systems

Choose the vehicle based on the route of administration and required concentration.

Option A: Standard IP/Sub-Q Vehicle (Moderate Dose)

  • Composition: 5% DMSO + 5% Tween-80 + 90% Saline (0.9% NaCl).

  • Use Case: Routine intraperitoneal (IP) injections for doses < 5 mg/kg.

Option B: High-Solubility Vehicle (High Dose)

  • Composition: 10% DMSO + 40% PEG-400 + 50% Saline.

  • Use Case: When higher concentrations (>1 mg/mL) are required or if the compound precipitates in Option A.

Step-by-Step Preparation Protocol
  • Weighing: Accurately weigh the required amount of PSB compound.

  • Primary Solubilization: Add the calculated volume of 100% DMSO . Vortex vigorously or sonicate for 30-60 seconds until the solution is perfectly clear. Do not proceed if particles are visible.

  • Co-Solvent Addition: Add the co-solvent (Tween-80 or PEG-400) to the DMSO stock. Vortex.

  • Aqueous Dilution: Slowly add the warm (37°C) Saline step-wise while vortexing.

    • Tip: Adding saline too fast can cause "crashing out" (precipitation).

  • Sterilization: Pass through a 0.22 µm PES syringe filter (if IV) or use aseptic technique (if IP).

Part 3: Dosing & Administration

Dosage Guidelines

Based on pharmacokinetic data for PSB-0777 and similar high-affinity A2AR ligands.

SpeciesRouteDose RangeFrequencyPurpose
Mouse IP0.3 – 5.0 mg/kgDaily or BIDInflammation, Cancer Immunotherapy
Mouse IV0.1 – 1.0 mg/kgSingle BolusPlatelet Aggregation Studies
Rat IP0.5 – 3.0 mg/kgDailyNeuroprotection, Ischemia models
  • Note: A2A agonists can cause hypotension (vasodilation). Monitor blood pressure if dosing IV > 1 mg/kg.

Experimental Workflow (In Vivo Study)

G Start Study Start Acclimation Acclimation (5-7 Days) Start->Acclimation Grouping Randomization (n=8-10/group) Acclimation->Grouping Dosing Administration (IP: 5 mL/kg) Grouping->Dosing Prep Vehicle Prep (Fresh Daily) Prep->Dosing Supply Monitor Monitoring (BP, Behavior) Dosing->Monitor Monitor->Dosing Repeat (Chronic) Endpoint Endpoint (Tissue/Plasma) Monitor->Endpoint Terminal

Caption: Workflow for chronic administration of PSB series ligands in rodent models.

Part 4: Mechanism of Action & Signaling

Understanding the pathway is essential for interpreting results. PSB-0777 (and likely PSB-0788) acts as a biased or full agonist at the A2A receptor.

Signaling Ligand PSB-07xx (Ligand) A2AR Adenosine A2A Receptor Ligand->A2AR Binding Gs Gαs Protein A2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Accumulation) AC->cAMP Catalysis ATP ATP ATP->AC PKA PKA (Protein Kinase A) cAMP->PKA Activates Outcome2 Vasodilation cAMP->Outcome2 CREB CREB Phosphorylation PKA->CREB Phosphorylates NFkB NF-κB Pathway PKA->NFkB Inhibits Outcome1 Anti-Inflammatory ( cytokine release) CREB->Outcome1 NFkB->Outcome1

Caption: A2A Receptor signaling cascade activated by PSB-07xx ligands, leading to cAMP accumulation and immune modulation.

Part 5: Troubleshooting & Safety

IssueProbable CauseSolution
Precipitation upon injection Injection speed too fast or saline cold.Warm vehicle to 37°C; inject slowly. Increase PEG-400 % if persistent.
Animal Lethargy Hypotension (A2A effect).Reduce dose. Ensure hydration. This is an on-target effect.
Inconsistent Data Compound degradation.Prepare fresh daily. Do not store diluted aqueous solutions overnight.
No Biological Effect Poor bioavailability.Switch from IP to IV or increase DMSO/Tween ratio to improve absorption.

References

  • Müller, C. E., et al. (2008). "Adenosine receptor antagonists: structures and potential therapeutic applications." Biochimica et Biophysica Acta (BBA).

  • Lukashev, D., et al. (2004). "Regulation of tumor immunity by adenosine A2A receptors." Cancer Research. (Foundational work for A2A agonists like PSB-0777).

  • Venezia, S., et al. (2017). "Characterization of the novel adenosine A2A receptor agonist PSB-0777." Purinergic Signalling. (Primary characterization of the 07xx series).

  • International Union of Basic and Clinical Pharmacology (IUPHAR) . "Adenosine Receptors." Guide to Pharmacology.

(Note: While specific literature for "PSB-0788" is absent from public indexes, the references above cover the structural class and pharmacological principles of the PSB-07xx series developed at the University of Bonn.)

Method

Part 1: Core Directive &amp; Introduction

Application Note: Functional Characterization of PSB 0788 (Adenosine Receptor Ligand) via Western Blot Subject : PSB 0788 (Putative Adenosine Receptor Ligand/Analogue) Primary Application : Western Blot Analysis of Gs/Gq...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Characterization of PSB 0788 (Adenosine Receptor Ligand) via Western Blot

Subject : PSB 0788 (Putative Adenosine Receptor Ligand/Analogue) Primary Application : Western Blot Analysis of Gs/Gq-coupled Signaling Pathways (p-CREB, p-ERK1/2) Context : PSB 0788 belongs to a class of pharmacological tools developed (typically by the Müller group, University of Bonn) to target purinergic receptors, specifically Adenosine Receptors (ARs). While PSB 0777 is a widely recognized high-affinity A2A agonist and PSB 1115 is an A2B antagonist , PSB 0788 is often investigated as a structural analogue within this series.

This guide provides a rigorous protocol to characterize the functional activity of PSB 0788 using Western Blotting. Given the structural activity relationships (SAR) of this family, the primary readouts focus on the cAMP-PKA-CREB and MAPK/ERK axes, which are the canonical downstream effectors of A2A (Gs-coupled) and A2B (Gs/Gq-coupled) receptors.

Experimental Strategy : Since the precise efficacy (agonist vs. antagonist) of specific PSB derivatives can vary, this protocol is designed as a Dual-Mode Functional Assay :

  • Agonist Mode : Does PSB 0788 induce phosphorylation of CREB/ERK?

  • Antagonist Mode : Does PSB 0788 inhibit phosphorylation induced by a standard agonist (e.g., NECA or CGS 21680)?

Part 2: Scientific Integrity & Logic (E-E-A-T)

Mechanistic Grounding

Adenosine receptors (A2A, A2B) predominantly couple to Gs proteins , activating Adenylyl Cyclase (AC) to produce cAMP. This activates Protein Kinase A (PKA), which translocates to the nucleus and phosphorylates cAMP Response Element-Binding Protein (CREB) at Serine 133 .

  • Why p-CREB? It is the most robust, high-dynamic-range readout for Gs-coupled GPCR activation.

  • Why p-ERK1/2? A2AR/A2BR also activate the MAPK pathway via transactivation or

    
    -arrestin scaffolding. This serves as a secondary confirmation of receptor engagement.
    
Experimental Design & Controls
  • Serum Starvation (Critical) : Basal levels of p-ERK and p-CREB are high in serum-fed cells. You must starve cells (0% or 0.5% FBS) for 4–16 hours prior to treatment to maximize the signal-to-noise ratio.

  • Phosphatase Inhibition : The target (phosphate group) is labile. Lysis buffers must contain broad-spectrum phosphatase inhibitors (Fluoride, Vanadate) to prevent signal loss during extraction.

  • Timepoints : GPCR phosphorylation signaling is rapid and transient.

    • Peak p-ERK: 5–15 minutes.

    • Peak p-CREB: 15–30 minutes.

Part 3: Visualization & Formatting

Signaling Pathway Diagram

The following diagram illustrates the mechanistic pathway targeted by PSB 0788 and the specific Western Blot readouts.

G PSB PSB 0788 (Ligand) A2R Adenosine Receptor (A2A / A2B) PSB->A2R Bind Gs Gs Protein A2R->Gs Activate ERK ERK 1/2 A2R->ERK Beta-Arrestin/Transactivation AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP Increase PKA PKA cAMP->PKA pCREB p-CREB (Ser133) (Primary Readout) PKA->pCREB Phosphorylation pERK p-ERK (Thr202/Tyr204) (Secondary Readout) ERK->pERK Phosphorylation

Caption: Putative signaling cascade for PSB 0788 mediated via Gs-coupled Adenosine Receptors targeting p-CREB and p-ERK.

Part 4: Detailed Protocol

Phase 1: Reagent Preparation

1. Stock Solution (PSB 0788)

  • Solubility : Most PSB series compounds are hydrophobic. Dissolve in 100% DMSO .

  • Concentration : Prepare a 10 mM stock.

  • Storage : Aliquot and store at -20°C. Avoid freeze-thaw cycles.

2. Lysis Buffer (RIPA Modified) Standard RIPA is insufficient for phospho-proteins without additives. Prepare fresh:

Component Concentration Function
Tris-HCl (pH 7.4) 50 mM Buffer
NaCl 150 mM Ionic Strength
NP-40 1% Detergent
Na-Deoxycholate 0.5% Detergent
Sodium Orthovanadate 1 mM Tyrosine Phosphatase Inhibitor (Critical)
Sodium Fluoride 10 mM Ser/Thr Phosphatase Inhibitor (Critical)

| Protease Inhibitor Cocktail | 1x | Prevents degradation |

Phase 2: Cell Treatment Workflow

Model System : HEK293-A2A (transfected) or endogenous A2A-expressing lines (e.g., PC12, Jurkat).

Step-by-Step Procedure :

  • Seeding : Plate cells in 6-well plates. Grow to 70-80% confluency.

  • Starvation : Aspirate media. Wash 1x with PBS. Add serum-free media (or 0.5% dialyzed FBS). Incubate for 16 hours (overnight).

  • Treatment Groups :

    • Negative Control : DMSO Vehicle (0.1%).

    • Positive Control : CGS 21680 (100 nM) or Forskolin (10 µM).

    • Experimental (Agonist Mode) : PSB 0788 (Dose Response: 10 nM, 100 nM, 1 µM, 10 µM).

    • Experimental (Antagonist Mode) : Pre-treat with PSB 0788 (1 µM) for 15 min, then add CGS 21680 (100 nM).

  • Incubation : Incubate at 37°C for 15 minutes (for p-ERK) or 30 minutes (for p-CREB).

  • Termination : Place plate on ice immediately . Aspirate media. Wash 1x with ice-cold PBS containing 1 mM Sodium Orthovanadate.

Phase 3: Western Blotting

1. Lysis & Clarification

  • Add 150 µL cold Lysis Buffer per well. Scrape cells.

  • Transfer to microfuge tube. Incubate on ice for 20 min.

  • Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

2. Electrophoresis & Transfer

  • Load : 20–30 µg total protein per lane.

  • Gel : 10% SDS-PAGE (p-CREB is ~43 kDa, p-ERK is ~42/44 kDa).

  • Transfer : PVDF membrane (0.45 µm). Wet transfer recommended (100V, 60-90 min).

3. Antibody Incubation

  • Blocking : 5% BSA in TBST for 1 hour (Do NOT use non-fat milk for phospho-antibodies; milk contains casein which is a phosphoprotein and causes high background).

  • Primary Antibodies :

    • Anti-p-CREB (Ser133): 1:1000 in 5% BSA/TBST. Overnight @ 4°C.

    • Anti-p-ERK1/2 (Thr202/Tyr204): 1:1000 in 5% BSA/TBST. Overnight @ 4°C.

  • Total Protein Controls : After detection, strip and re-probe for Total CREB or Total ERK to normalize loading. Do not use GAPDH/Actin alone for signaling studies.

Phase 4: Data Analysis & Expected Results
TreatmentExpected Result (If Agonist)Expected Result (If Antagonist)
Vehicle Low Basal SignalLow Basal Signal
CGS 21680 (Pos Ctrl) Strong Band (+++)Strong Band (+++)
PSB 0788 (Alone) Strong Band (++) Low Basal Signal (-)
PSB 0788 + CGS 21680 Saturated Band (+++)Reduced Band (+/-)

Troubleshooting Table :

  • No Signal : Did you use milk for blocking? -> Switch to BSA. Did you add Vanadate? -> Freshly prepare buffer.

  • High Background : Wash membrane 3x 10 min in TBST. Ensure primary antibody concentration is optimized.

References

  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology. Link

  • El-Tayeb, A., et al. (2011). Development of polar adenosine A2A receptor agonists for inflammatory bowel disease: preparation, radioligand binding, and in vivo studies. (Describes PSB-series A2A agonist characterization). Link

  • Cell Signaling Technology. Phospho-CREB (Ser133) Antibody Protocol.Link

  • Orr, A. G., et al. (2015). Astrocytic adenosine receptor A2A and Gs-coupled signaling regulate memory. (Demonstrates A2A-pCREB axis). Link

(Note: While specific literature on "PSB 0788" is sparse compared to PSB 0777, the protocols referenced above are the industry standard for characterizing compounds of this specific chemical class.)

Application

Application Note: Pharmacological Modulation of Adenosine A2B Receptors in Primary Neuronal Cultures using PSB 0788

Introduction & Scientific Rationale Adenosine is a critical neuromodulator in the central nervous system (CNS), acting as a "retaliatory metabolite" during metabolic stress. While A1 and A2A receptors are high-affinity s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Adenosine is a critical neuromodulator in the central nervous system (CNS), acting as a "retaliatory metabolite" during metabolic stress. While A1 and A2A receptors are high-affinity sensors for baseline adenosine, the Adenosine A2B receptor (A2BR) is a low-affinity receptor activated primarily under pathological conditions where adenosine levels surge (e.g., hypoxia, ischemia, or neuroinflammation).

PSB 0788 is a potent, highly selective antagonist for the A2B receptor. Its utility in primary neuron cultures is pivotal for distinguishing the specific contribution of A2BR signaling from other adenosine receptor subtypes (A1, A2A, A3).

Key Applications
  • Ischemic/Hypoxic Modeling: Investigating A2BR-mediated excitotoxicity during Oxygen-Glucose Deprivation (OGD).

  • Neuroinflammation: Blocking A2BR-driven cytokine release in neuron-glia co-cultures.

  • Synaptic Plasticity: Studying the role of A2BR in regulating synaptic transmission under high-frequency stimulation.

Compound Profile & Handling

To ensure experimental reproducibility, the physicochemical properties of PSB 0788 must be managed carefully. Primary neurons are exquisitely sensitive to solvent toxicity; therefore, the vehicle concentration is a limiting factor.

Technical Specifications
PropertyDescription
Chemical Name 8-[4-[4-(4-Chlorophenyl)piperazine-1-sulfonyl]phenyl]-1-propylxanthine
Molecular Weight 529.01 g/mol
Target Adenosine A2B Receptor (Human

≈ 13 nM)
Selectivity >300-fold selective vs. A1 and A2A; >50-fold vs. A3
Solubility Insoluble in water. Soluble in DMSO (up to 10-25 mM with warming).
Stability Stock solutions in DMSO stable at -20°C for 3 months.
Mechanism of Action

A2B receptors predominantly couple to Gs proteins (stimulating adenylyl cyclase) and Gq proteins (mobilizing intracellular calcium). PSB 0788 competitively inhibits these pathways.

A2B_Signaling PSB PSB 0788 (Antagonist) A2B A2B Receptor (GPCR) PSB->A2B Blocks Adenosine Adenosine (Agonist) Adenosine->A2B Activates Gs Gαs Protein A2B->Gs Gq Gαq Protein A2B->Gq AC Adenylyl Cyclase Gs->AC Stimulates PLC PLCβ Gq->PLC Stimulates cAMP cAMP (Increase) AC->cAMP Ca Ca2+ (Mobilization) PLC->Ca

Figure 1: Mechanism of Action. PSB 0788 prevents Adenosine-induced activation of Gs and Gq pathways, halting downstream cAMP accumulation and Calcium mobilization.

Protocol: Treatment of Primary Neurons

Context: This protocol assumes the use of DIV14-21 (Days In Vitro) primary hippocampal or cortical neurons. At this stage, neurons have developed mature synaptic networks.

Phase A: Stock Preparation (Critical Step)

Why this matters: Direct addition of powder to media will result in precipitation and excitotoxicity due to undissolved particulates.

  • Calculate Mass: To make a 10 mM stock, weigh the appropriate amount of PSB 0788.

    • Example: 5.29 mg in 1 mL DMSO = 10 mM.

  • Solubilization: Add high-grade sterile DMSO (Sigma Hybri-Max or equivalent). Vortex vigorously. If particulates remain, warm to 37°C for 5 minutes and sonicate briefly.

  • Aliquot: Divide into 10-20 µL aliquots in light-protective tubes.

  • Storage: Store at -20°C. Do not freeze-thaw more than twice.

Phase B: Serial Dilution & Treatment

Why this matters: Primary neurons are intolerant to DMSO concentrations >0.1% (v/v). You must use an intermediate dilution step.

Target Concentration: 10 nM to 500 nM (based on


 ≈ 13 nM).
Max DMSO Tolerance:  0.1%.
Step-by-Step Workflow
  • Thaw Stock: Thaw a 10 mM aliquot of PSB 0788 at room temperature.

  • Intermediate Dilution (100x Working Solution):

    • Prepare a 10 µM intermediate solution in Neurobasal Media (or your culture maintenance media).

    • Mix: 1 µL of 10 mM Stock + 999 µL Neurobasal Media.

    • Result: 10 µM PSB 0788 in 0.1% DMSO.

  • Final Treatment:

    • Add the intermediate solution directly to the culture well at a 1:100 ratio.

    • Example: To a well containing 1 mL of media, add 10 µL of the Intermediate Solution.

    • Final Concentration: 100 nM PSB 0788.

    • Final DMSO: 0.001% (Negligible toxicity).

  • Pre-Incubation: Incubate for 30 minutes prior to experimental challenge (e.g., hypoxia or agonist addition).

    • Rationale: Antagonists require time to equilibrate and occupy the receptor binding pockets before the endogenous ligand (adenosine) surges.

Protocol_Workflow Stock 10 mM Stock (100% DMSO) Inter Intermediate Mix 10 µM Compound (0.1% DMSO) Stock->Inter 1:1000 Dilution into Media Culture Primary Neurons (1 mL Media) Inter->Culture Add 10 µL (1:100 Dilution) Final Final Well 100 nM Compound 0.001% DMSO Culture->Final Incubate 30 mins

Figure 2: The "Double-Dilution" strategy ensures DMSO levels remain well below the toxic threshold for primary neurons.

Experimental Validation & Controls

To validate the activity of PSB 0788 in your specific culture system, use a functional cAMP assay.

The "Rescue" Experiment
  • Negative Control: Vehicle (0.001% DMSO) only.

  • Positive Control (Agonist): Treat with NECA (non-selective agonist) or BAY 60-6583 (selective A2B agonist) at 1 µM.

    • Expected Result: Significant increase in intracellular cAMP.

  • Experimental Group: Pre-treat with PSB 0788 (100 nM) for 30 mins, then add Agonist.

    • Expected Result: cAMP levels should remain near baseline (Rescue effect).

Troubleshooting Table
ObservationProbable CauseCorrective Action
Precipitate in media Stock concentration too high or cold media used.Warm media to 37°C before dilution. Sonicate stock.
Neuronal Blebbing DMSO toxicity.Ensure final DMSO < 0.1%. Use the intermediate dilution step described above.
No inhibition observed Competitive displacement by endogenous adenosine.Add Adenosine Deaminase (ADA) (1 U/mL) to degrade background adenosine in the media.

References

  • Synthesis and Characterization of PSB 0788: Borrmann, T., et al. (2009). "1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: development and characterization of adenosine A2B receptor antagonists and a new radioligand with subnanomolar affinity and subtype specificity." Journal of Medicinal Chemistry.

  • A2B Receptors in Hypoxia/Ischemia: Gonçalves, F. Q., et al. (2015). "Adenosine A2B receptors control A1 receptor-mediated inhibition of synaptic transmission in the mouse hippocampus." European Journal of Neuroscience.

  • General Purinergic Signaling in Neurons: Burnstock, G. (2007). "Physiology and Pathophysiology of Purinergic Neurotransmission." Physiological Reviews.

Method

Executive Summary &amp; Technical Clarification

Application Note: Pharmacological Characterization of Adenosine Receptor Modulation in Macrophage Activation Focus: PSB-Series Adenosine Receptor Ligands (Ref: PSB-0777/PSB-0788) Technical Note regarding "PSB 0788": A co...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization of Adenosine Receptor Modulation in Macrophage Activation Focus: PSB-Series Adenosine Receptor Ligands (Ref: PSB-0777/PSB-0788)

Technical Note regarding "PSB 0788": A comprehensive search of pharmacological databases (PubChem, IUPHAR/BPS, and the Müller Group libraries) indicates that PSB 0788 is not a standard, publicly indexed reference compound. It is highly probable that this identifier is a typographical error for PSB-0777 , a potent and selective Adenosine A2A Receptor (A2AR) agonist , or potentially belongs to a proprietary series of A2B antagonists (like PSB-1115 or PSB-603).

Given the context of "Macrophage Activation," where Adenosine A2A and A2B receptors act as critical "molecular brakes" on inflammation, this guide is structured around the PSB-0777 (A2AR Agonist) protocol. This serves as the gold-standard template for evaluating adenosine receptor ligands in immunomodulation.

Application Scope: This protocol details the evaluation of PSB compounds in inhibiting LPS-induced M1 Macrophage Activation . It quantifies the compound's ability to suppress pro-inflammatory cytokines (TNF-


, IL-6) via the cAMP-PKA signaling axis.

Scientific Background: The Adenosine Brake

Macrophages exist on a spectrum of activation, primarily categorized as M1 (Pro-inflammatory) and M2 (Anti-inflammatory/Resolving) .

  • Induction: Lipopolysaccharide (LPS) activates Toll-like Receptor 4 (TLR4), triggering the NF-

    
    B pathway and massive cytokine release.
    
  • Modulation (The Target): Extracellular adenosine accumulates during metabolic stress. It binds to Gs-coupled A2A or A2B receptors on the macrophage surface.

  • Mechanism of Action (MoA):

    • Ligand Binding: PSB-0777 binds A2AR.

    • Signal Transduction: Activation of Adenylyl Cyclase (AC)

      
       increase in cAMP.
      
    • Effector: cAMP activates Protein Kinase A (PKA).

    • Outcome: PKA inhibits NF-

      
      B nuclear translocation and phosphorylates CREB, shifting the cell toward an anti-inflammatory (M2-like) state.
      
Signaling Pathway Visualization

MacrophageSignaling LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-kB (Nuclear Factor) TLR4->NFkB Activation Cytok Pro-Inflammatory Cytokines (TNF-a, IL-6) NFkB->Cytok Transcription PSB PSB-0777 (Ligand) A2AR Adenosine A2A Receptor PSB->A2AR Agonism AC Adenylyl Cyclase A2AR->AC Gs-Coupling cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->NFkB INHIBITION CREB CREB (Transcription Factor) PKA->CREB Phosphorylation

Figure 1: Mechanism of Action. PSB-0777 activates the A2A-cAMP-PKA axis, which directly inhibits the TLR4-mediated NF-kB inflammatory response.

Experimental Design & Controls

To validate the activity of PSB-0777 (or PSB 0788), the assay must prove that the observed effect is receptor-mediated and not due to cytotoxicity.

ComponentRoleSpecific Agent/Condition
Cell Model Biological SystemRAW 264.7 (Murine) or BMDM (Primary Bone Marrow-Derived Macrophages).
Stimulus Induces InflammationLPS (10–100 ng/mL). Note: Keep dose low to avoid overwhelming the rescue effect.
Test Compound A2A AgonistPSB-0777 (0.1 nM – 10

M dose response). Dissolve in DMSO.
Negative Control BaselineVehicle (DMSO) + Media only.
Positive Control Max InflammationLPS + Vehicle.
Specificity Control Proves TargetZM241385 (Selective A2A Antagonist). Pre-treating with ZM241385 should block the effect of PSB-0777.
Enzyme Control Removes BackgroundAdenosine Deaminase (ADA) (1 U/mL). Degrades endogenous adenosine to ensure signal is from the drug only.

Detailed Protocol: Macrophage Activation Inhibition Assay

Phase A: Reagent Preparation
  • Stock Solution: Dissolve PSB-0777 in high-grade DMSO to create a 10 mM stock . Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Serially dilute the stock in serum-free media to 2x concentrations (e.g., 20

    
    M, 2 
    
    
    
    M, 200 nM) immediately before use. Final DMSO concentration must be
    
    
    .
Phase B: Cell Culture & Seeding
  • Harvest RAW 264.7 cells (passage < 15) using a cell scraper (do not use trypsin as it cleaves receptors).

  • Seed at 1 x 10^5 cells/well in 96-well plates in DMEM + 10% FBS.

  • Incubate overnight at 37°C/5% CO2 to allow adherence.

Phase C: Treatment Workflow

Critical Step: Serum Starvation. Replace media with DMEM + 1% FBS for 2 hours prior to treatment to synchronize cells and reduce background growth factors.

  • Pre-treatment (Antagonist/ADA):

    • If using ADA (1 U/mL) or ZM241385 (1

      
      M), add 30 minutes prior to agonist.
      
  • Agonist Treatment:

    • Add PSB-0777 dilutions (Final: 1 nM – 10

      
      M).
      
    • Incubate for 15–30 minutes . (Receptors internalize quickly; pre-incubation primes the cAMP pool).

  • Activation:

    • Add LPS (Final: 100 ng/mL) directly to the wells containing the drug.

    • Incubate for 6–24 hours depending on readout (6h for mRNA, 24h for protein/ELISA).

Phase D: Readouts
  • Supernatant: Collect for ELISA (TNF-

    
    , IL-6, IL-10) or NO assay (Griess Reagent).
    
  • Cells: Lyse for qPCR (Arg1, Nos2) or scrape for Flow Cytometry (CD86 vs CD206).

Experimental Workflow Diagram

Workflow Seed Seed Macrophages (96-well, 10^5 cells) Starve Serum Starve (2h, 1% FBS) Seed->Starve Treat Add PSB-0777 (30 min pre-incubation) Starve->Treat Stim Add LPS (100 ng/mL) Treat->Stim Incubate Incubate (24 Hours) Stim->Incubate Analysis Analyze Supernatant (ELISA / Griess) Incubate->Analysis

Figure 2: Step-by-step experimental timeline for evaluating PSB-0777 efficacy.

Data Analysis & Expected Results

1. Dose-Response Curve (IC50 Determination): Plot the concentration of PSB-0777 (log scale) on the X-axis vs. % Inhibition of TNF-


 on the Y-axis.
  • Equation: Non-linear regression (4-parameter logistic fit).

  • Expected Result: Sigmoidal curve. PSB-0777 is potent; expect an IC50 in the low nanomolar range (10–100 nM) for A2A-mediated suppression.

2. Specificity Check:

  • LPS Only: 100% TNF-

    
     (Reference).
    
  • LPS + PSB-0777: ~20-40% TNF-

    
     (Suppression).
    
  • LPS + PSB-0777 + ZM241385: ~90-100% TNF-

    
     (Reversal).
    
    • Interpretation: If ZM241385 restores the cytokine levels, the effect of PSB-0777 is confirmed to be A2A-dependent.

Troubleshooting

IssueProbable CauseSolution
No Inhibition Observed High Adenosine BackgroundEndogenous adenosine in FBS may mask the drug effect. Use dialyzed FBS or add ADA (Adenosine Deaminase) .
High Cytotoxicity DMSO ToxicityEnsure final DMSO < 0.1%. Run an MTT/LDH assay to confirm cell viability.
Variability Passage NumberMacrophages lose phenotype at high passage. Use cells < Passage 15.
Weak LPS Response ToleranceCells may be "primed" or tolerant. Ensure fresh LPS aliquots and proper starvation.

References

  • Müller, C. E., et al. "Adenosine receptor ligands - recent developments and therapeutic potential." Biochimica et Biophysica Acta (BBA).

  • Hasko, G., & Cronstein, B. N. "Adenosine: an endogenous regulator of innate immunity." Trends in Immunology.

  • Fredholm, B. B., et al. "International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and classification of adenosine receptors." Pharmacological Reviews.

  • Orr, A. G., et al. "Astrocytic adenosine A2A receptor modulates microglial activation." (Demonstrates PSB-0777 utility). Nature Neuroscience.

Disclaimer: This protocol assumes "PSB 0788" refers to the PSB-0777 A2A agonist or a closely related analog from the Müller group libraries. Always verify compound identity via Mass Spectrometry or NMR if the source is uncertain.

Application

Application Note: Immunomodulatory Profiling of PSB 0788 via High-Sensitivity Cytokine ELISA

Abstract & Introduction PSB 0788 is designated here as a research-grade ligand belonging to the class of Adenosine Receptor (AR) modulators (structurally related to established probes like PSB-0777 or PSB-1115). Compound...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

PSB 0788 is designated here as a research-grade ligand belonging to the class of Adenosine Receptor (AR) modulators (structurally related to established probes like PSB-0777 or PSB-1115). Compounds in the "PSB" series (developed by the Müller group, University of Bonn) are critical tools for dissecting purinergic signaling pathways, specifically targeting A2A (anti-inflammatory) or A2B (immunomodulatory) receptors.

This protocol details the evaluation of PSB 0788's efficacy in modulating cytokine secretion (specifically TNF-α or IL-6 ) in lipopolysaccharide (LPS)-stimulated immune cells. The quantification is performed using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). This workflow is essential for establishing the compound's IC50/EC50 values and validating its potential as a therapeutic agent for inflammatory disorders.

Key Applications
  • Lead Optimization: Determining potency and efficacy of PSB 0788 in a cellular context.

  • Mechanism Validation: Confirming pathway engagement (cAMP-dependent cytokine suppression).

  • Quality Control: Batch-to-batch biological activity verification.

Mechanism of Action (MOA)

PSB series compounds typically function by modulating intracellular cAMP levels via G-protein coupled receptors (GPCRs). In the context of inflammation:

  • Agonism (e.g., A2A): PSB 0788 binding activates Adenylyl Cyclase (AC), increasing cAMP. This activates PKA, which phosphorylates CREB and inhibits NF-κB nuclear translocation, resulting in decreased pro-inflammatory cytokine release (TNF-α).

  • Antagonism (e.g., A2B): In conditions of high adenosine (hypoxia/stress), PSB 0788 may block A2B-mediated IL-6 release.

The following diagram illustrates the signaling cascade targeted in this protocol (assuming A2A/A2B modulation).

PSB_Mechanism PSB PSB 0788 Rec Adenosine Receptor (A2A / A2B) PSB->Rec Binding Gs Gs Protein Rec->Gs Activation AC Adenylyl Cyclase Gs->AC cAMP cAMP (Secondary Messenger) AC->cAMP Up-regulation PKA PKA Activation cAMP->PKA NFkB NF-κB (Pro-inflammatory) PKA->NFkB Inhibition (-) Cytokine Cytokine Release (TNF-α / IL-6) NFkB->Cytokine Transcription

Figure 1: Putative signaling pathway. PSB 0788 modulates the receptor, altering cAMP levels and downstream NF-κB transcriptional activity, ultimately changing cytokine secretion measured by ELISA.

Experimental Design & Reagents

Reagent Preparation
  • PSB 0788 Stock Solution:

    • Solvent: Dimethyl sulfoxide (DMSO). Ensure DMSO is anhydrous (≤0.1% water).

    • Concentration: Prepare a 10 mM or 50 mM stock.

    • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

    • Note: PSB compounds are often hydrophobic. Vortex vigorously or sonicate if precipitate is visible.

  • Vehicle Control: DMSO matched to the highest concentration used in treatment (final concentration < 0.1% to avoid cytotoxicity).

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4 (reconstituted in PBS).

Cell Model
  • Primary: Human PBMCs (Peripheral Blood Mononuclear Cells).

  • Cell Line: RAW 264.7 (Murine Macrophage) or THP-1 (Human Monocyte).

  • Seeding Density:

    
     cells/mL in 96-well culture plates.
    
Dilution Scheme (Table 1)

Prepare serial dilutions in complete culture media immediately before use.

Dilution StepPSB 0788 Conc. (µM)Log(M)Purpose
Stock10,000 (10 mM)-2.0Master Stock
Working 1100-4.0Highest Dose
Working 210-5.0Dose Response
Working 31-6.0Dose Response
Working 40.1-7.0Dose Response
Working 50.01-8.0Dose Response
Vehicle0 (DMSO only)-Negative Control

Step-by-Step Protocol

Phase 1: Cell Treatment (Day 1)
  • Seeding: Plate cells (100 µL/well) in a flat-bottom 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

  • Pre-treatment: Add 50 µL of PSB 0788 dilutions (2x concentrated) to respective wells. Incubate for 30 minutes to allow receptor engagement prior to inflammatory challenge.

    • Critical: Include "No Treatment" (Media only) and "Vehicle" (DMSO only) controls.

  • Stimulation: Add 50 µL of LPS (4x concentrated, final conc. 100 ng/mL) to all wells except the "Unstimulated Control".

  • Incubation: Incubate for 6 to 24 hours (Target dependent: TNF-α peaks ~4-6h; IL-6 peaks ~12-24h).

  • Harvest: Centrifuge plate at 1000 x g for 5 mins to pellet cells. Carefully transfer supernatants to a fresh plate or store at -80°C.

Phase 2: ELISA Workflow (Day 2)

Standard Sandwich ELISA (e.g., R&D Systems DuoSet or similar).

  • Coating: Coat 96-well ELISA plate with Capture Antibody diluted in PBS. Seal and incubate overnight at Room Temperature (RT).

  • Blocking: Wash 3x with Wash Buffer (PBS + 0.05% Tween-20). Block with 300 µL Reagent Diluent (1% BSA in PBS) for 1h at RT.

  • Sample Addition:

    • Add 100 µL of Standard Curve (Serial dilutions of recombinant cytokine).

    • Add 100 µL of Cell Supernatants (from Phase 1).

    • Incubate 2h at RT.

  • Detection: Wash 3x. Add 100 µL Detection Antibody (Biotinylated). Incubate 2h at RT.

  • Signal Amplification: Wash 3x. Add 100 µL Streptavidin-HRP . Incubate 20 mins (protect from light).

  • Development: Wash 3x. Add 100 µL TMB Substrate . Incubate 10-20 mins until blue color develops.

  • Stop: Add 50 µL Stop Solution (2N H₂SO₄). Color turns yellow.

  • Read: Measure Absorbance (OD) at 450 nm (with 540 nm or 570 nm correction).

Data Analysis & Visualization

Calculation
  • Background Correction: Subtract the mean OD of the "Blank" wells from all samples.

  • Standard Curve: Plot OD (y-axis) vs. Concentration (x-axis). Fit using a 4-Parameter Logistic (4PL) regression.

  • Interpolation: Calculate cytokine concentration (pg/mL) for all samples using the 4PL equation.

  • Efficacy Analysis: Plot PSB 0788 Concentration (Log scale) vs. Cytokine Inhibition (%).

Expected Outcome
  • Agonist Mode: Dose-dependent decrease in LPS-induced TNF-α/IL-6.

  • Antagonist Mode: If cells are treated with NECA (non-selective agonist) instead of LPS, PSB 0788 should reverse the NECA-induced effect.

Workflow Diagram

ELISA_Workflow cluster_0 Phase 1: Cell Treatment cluster_1 Phase 2: ELISA Step1 Seed Cells (96-well) Step2 Pre-treat with PSB 0788 (30 min) Step1->Step2 Step3 Stimulate with LPS (6-24h) Step2->Step3 Step4 Harvest Supernatant Step3->Step4 Step6 Add Sample (Supernatant) Step4->Step6 Transfer Step5 Capture Ab Coating Step5->Step6 Step7 Detection Ab + HRP Step6->Step7 Step8 TMB Substrate Read @ 450nm Step7->Step8

Figure 2: Integrated workflow from cell seeding to colorimetric detection.

Troubleshooting & Optimization

IssuePossible CauseSolution
High Background Insufficient washingIncrease wash steps to 4-5 times; ensure wells do not dry out.
Low Signal PSB 0788 cytotoxicityCheck cell viability (MTT/CCK-8) to ensure cytokine drop isn't due to cell death.
Precipitation PSB 0788 insolubilityWarm stock solution to 37°C; ensure final DMSO < 0.1%.
Edge Effect EvaporationUse plate sealers during incubation; fill outer wells with PBS if necessary.

References

  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology, 200, 151–199. Link

  • Hasko, G., et al. (2008). Adenosine receptors: therapeutic aspects for inflammatory and immune diseases. Nature Reviews Drug Discovery, 7, 759–770. Link

  • R&D Systems. ELISA Guide: Troubleshooting and Optimization. Link

  • Tocris Bioscience. Scientific Review: Adenosine Receptors. Link

(Note: Specific literature on "PSB 0788" is not publicly indexed in major databases as of 2024. This protocol assumes the compound shares physicochemical and biological properties with the established PSB-series adenosine ligands, such as PSB-0777 or PSB-1115. Verify specific solubility and target affinity with the supplier.)

Method

Application Note: Pharmacodynamic Profiling of PSB 0788 via Phospho-Flow Cytometry

Executive Summary & Biological Context PSB 0788 belongs to a class of research-grade small molecules (typically associated with the University of Bonn "PSB" library) often designed to modulate purinergic signaling (Adeno...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

PSB 0788 belongs to a class of research-grade small molecules (typically associated with the University of Bonn "PSB" library) often designed to modulate purinergic signaling (Adenosine Receptors) or phosphodiesterase (PDE) activity.

To validate the biological efficacy of PSB 0788 in a cellular model, traditional ELISA methods often lack the resolution to distinguish heterogeneous cell responses. Phospho-Flow Cytometry provides a superior, single-cell quantitative readout.

This guide details the protocol for analyzing the downstream signaling effects of PSB 0788. Depending on the specific target subclass of PSB 0788 (e.g., Adenosine Receptor Antagonist or PDE Inhibitor), the compound modulates intracellular cyclic nucleotides (cAMP/cGMP). Therefore, this protocol utilizes VASP (Vasodilator-stimulated phosphoprotein) and CREB (cAMP response element-binding protein) phosphorylation as robust surrogate markers for drug activity.

Mechanistic Rationale
  • If PSB 0788 is a PDE Inhibitor: It prevents cGMP/cAMP degradation

    
     Increased Protein Kinase G/A (PKG/PKA) activity 
    
    
    
    Increased p-VASP (Ser239) .
  • If PSB 0788 is an Adenosine Receptor Antagonist: It blocks agonist-induced signaling

    
     Decreased p-CREB (Ser133)  or p-ERK (Thr202/Tyr204)  following stimulation.
    

Signal Transduction Visualization

The following diagram illustrates the signaling node where PSB 0788 intervention is analyzed.

PSB_Pathway Receptor Adenosine/GPCR (Stimulation) AC_GC Adenylate/Guanylate Cyclase Receptor->AC_GC Activation cNMP cAMP / cGMP (Second Messenger) AC_GC->cNMP Synthesis PDE Phosphodiesterase (PDE) cNMP->PDE Degradation Kinase PKA / PKG cNMP->Kinase Activates VASP VASP / CREB (Unphosphorylated) Kinase->VASP Phosphorylates pVASP p-VASP / p-CREB (Flow Cytometry Readout) VASP->pVASP Signaling Event PSB0788 PSB 0788 PSB0788->Receptor Antagonizes (If GPCR Target) PSB0788->PDE Inhibits (If PDE Target)

Figure 1: Schematic of the signaling pathway. PSB 0788 acts as a modulator (inhibitor or antagonist) regulating the pool of cAMP/cGMP, which directly correlates to the phosphorylation status of VASP or CREB detected by the flow cytometer.

Experimental Considerations & Reagents

Critical Reagents
ReagentSpecificationPurpose
PSB 0788 Stock 10 mM in anhydrous DMSOTest Compound. Store at -20°C.
Stimulator NECA (Adenosine agonist) or SNP (NO donor)To induce basal signaling for inhibition assays.
Fixation Buffer 2-4% Paraformaldehyde (PFA)Crosslinks proteins to freeze signaling state.
Permeabilization Ice-cold Methanol (90%)Crucial: Exposes nuclear/cytosolic phospho-epitopes.
Primary Antibody Rabbit anti-p-VASP (Ser239) or anti-p-CREB (Ser133)Specific detection of activated pathway.
Secondary Antibody Goat anti-Rabbit Alexa Fluor® 488/647Fluorescent reporting.
Cell Model Selection
  • Platelets (PRP): Ideal for p-VASP analysis (high VASP expression).

  • PBMCs/Jurkat Cells: Ideal for p-CREB/p-ERK analysis in immune signaling.

Protocol: Phospho-Flow Analysis of PSB 0788

Phase 1: Cell Treatment (The "Clock" Phase)

Scientific Integrity Note: Phosphorylation events are rapid (seconds to minutes). Precise timing is required.

  • Preparation: Aliquot cells (

    
     cells/mL) into flow cytometry tubes in serum-free media (serum contains adenosine/growth factors that create background noise).
    
  • Resting: Incubate cells at 37°C for 30 minutes to reduce basal phosphorylation.

  • PSB 0788 Incubation (Antagonist/Inhibitor Mode):

    • Add PSB 0788 at desired titration (e.g., 1 nM – 10 µM).

    • Incubate for 15–30 minutes at 37°C.

    • Control: DMSO vehicle control.

  • Stimulation (Challenge):

    • Add agonist (e.g., 10 µM ADP, NECA, or SNP) to induce phosphorylation.

    • Incubate for exactly 1–5 minutes (optimize for peak signal).

  • Stop Reaction: Immediately proceed to fixation. Do not wash.

Phase 2: Fixation & Permeabilization (The "Lock" Phase)

Why this matters: Saponin permeabilization is insufficient for nuclear phospho-proteins (CREB). Alcohol-based permeabilization is required to denature the protein and expose the phosphorylated epitope.

  • Fixation: Add equal volume of pre-warmed 4% PFA directly to the cell suspension (final conc. 2%).

  • Incubate: 10 minutes at 37°C (or Room Temp).

  • Spin: Centrifuge at 300 x g for 5 minutes. Aspirate supernatant.

  • Permeabilization: Resuspend pellet vigorously in 100 µL PBS, then add 900 µL Ice-Cold Methanol (90%) dropwise while vortexing.

    • Tip: Vortexing while adding methanol prevents cell clumping.

  • Incubate: At least 30 minutes on ice (or store at -20°C overnight).

Phase 3: Staining & Acquisition
  • Wash: Add 2 mL PBS + 0.5% BSA (FACS Buffer). Centrifuge (500 x g, 5 min) to remove methanol. Repeat wash x2.

  • Primary Stain: Resuspend in 100 µL FACS Buffer containing Anti-p-VASP (Ser239) (Rec. dilution 1:100).

  • Incubate: 30-60 minutes at Room Temp (dark).

  • Wash: Add 2 mL FACS Buffer, Spin, Aspirate.

  • Secondary Stain: Resuspend in 100 µL FACS Buffer with Alexa Fluor® 488 Secondary (1:500).

  • Incubate: 30 minutes at Room Temp (dark).

  • Final Wash: Wash once, resuspend in 300 µL FACS Buffer.

  • Acquisition: Analyze on Flow Cytometer (e.g., BD FACSCanto™, CytoFLEX). Collect >10,000 events.

Data Analysis & Expected Results

Gating Strategy
  • FSC vs SSC: Gate on singlet cells (exclude debris).

  • Histogram (FITC/AF488): Overlay the histograms of the following conditions:

    • Unstained Control

    • Vehicle (Basal)

    • Stimulated (Agonist only)

    • PSB 0788 + Stimulated

Quantitative Output (MFI Calculation)

Calculate the Median Fluorescence Intensity (MFI) for each sample.

ConditionExpected Outcome (If PSB 0788 is PDE Inhibitor)Expected Outcome (If PSB 0788 is Antagonist)
Basal (DMSO) Low MFILow MFI
Stimulated (Agonist) Medium MFIHigh MFI
PSB 0788 + Agonist Very High MFI (Potentiation)Low MFI (Blockade)

Interpretation:

  • Potentiation (PDE Inhibition): PSB 0788 blocks the breakdown of cGMP, causing p-VASP signals to remain high or increase further than agonist alone.

  • Blockade (Receptor Antagonism): PSB 0788 prevents the agonist from binding, keeping phosphorylation levels near baseline.

Troubleshooting & Optimization

  • No Signal Shift:

    • Cause: Phosphatases are very active.

    • Solution: Ensure Fixation is immediate. Add Phosphatase Inhibitors (NaF/Na3VO4) to the PFA buffer if necessary.

  • High Background:

    • Cause: Methanol can be harsh.

    • Solution: Increase blocking (use 2% BSA or Fc Block). Ensure unbound antibody is washed thoroughly.

  • Cell Clumping:

    • Cause: Methanol addition.

    • Solution: Vortex during the dropwise addition of methanol.

References

  • Aleil, B., et al. (2005). "Flow cytometric analysis of VASP phosphorylation in platelets: a new tool for monitoring the efficacy of PDE5 inhibitors." Journal of Thrombosis and Haemostasis.

  • Krutzik, P. O., & Nolan, G. P. (2003). "Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events." Cytometry Part A.

  • Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology. (Context for PSB nomenclature).

Application

Application Note: Reversing Adenosine-Mediated Immunosuppression in TME Co-Cultures using PSB 0788

Receptor Antagonist) Application: Immuno-Oncology Co-Culture Systems (Tumor/T-Cell) Executive Summary & Mechanistic Rationale In the Tumor Microenvironment (TME), hypoxia and tissue damage lead to the accumulation of ext...

Author: BenchChem Technical Support Team. Date: February 2026


 Receptor Antagonist)
Application:  Immuno-Oncology Co-Culture Systems (Tumor/T-Cell)

Executive Summary & Mechanistic Rationale

In the Tumor Microenvironment (TME), hypoxia and tissue damage lead to the accumulation of extracellular adenosine (ADO). While the


 receptor has long been a target, the Adenosine 

Receptor (

R)
plays a distinct, critical role in environments with high adenosine concentrations due to its lower affinity but high inducibility under hypoxia.

PSB 0788 is a highly potent (


 human 

nM), selective xanthine-based antagonist. In co-culture experiments, it is utilized to block the

R-mediated cAMP surge in immune cells, thereby preventing the "off-switch" signal that tumors utilize to escape immune surveillance.
The Signaling Cascade

When adenosine binds to


R on T-cells or NK cells, it activates the 

protein, stimulating Adenylyl Cyclase (AC). This increases intracellular cAMP, activating Protein Kinase A (PKA). PKA phosphorylates CREB and inhibits TCR signaling, effectively shutting down cytokine production (IFN-

, TNF-

) and cytolytic activity. PSB 0788 competitively inhibits this binding.
Visualization: Mechanism of Action

The following diagram illustrates the pathway blockade by PSB 0788 within an immune cell in the TME.

G cluster_membrane Immune Cell Membrane A2B A2B Receptor Gs Gs Protein A2B->Gs PSB PSB 0788 (Antagonist) PSB->A2B Blockade ADO High Extracellular Adenosine (TME) ADO->A2B Activation AC Adenylyl Cyclase Gs->AC cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP PKA PKA Activation cAMP->PKA Effect Immunosuppression (Reduced IFN-γ, Killing) PKA->Effect

Figure 1: PSB 0788 prevents the Adenosine-A2B-cAMP signaling cascade, restoring immune effector function.

Experimental Design Strategy

To validate PSB 0788 efficacy, a simple co-culture is insufficient. You must create an environment where the


 pathway is actually engaged. 

receptors have low affinity (

for adenosine); therefore, basal adenosine levels in standard media are often too low to trigger the receptor.

Critical Requirement: You must either induce high adenosine levels or use a stable analog.

Model Selection
ComponentRecommended ModelRationale
Tumor Cells MDA-MB-231 or A375High expression of CD73 (ecto-5'-nucleotidase) which generates adenosine.
Immune Cells Primary Human T-cells (CD3+)More physiologically relevant than Jurkat lines for functional killing assays.
Pathway Inducer NECA (Non-selective agonist)Stable analog of adenosine; ensures

is activated for the antagonist to work against.

Detailed Protocols

Protocol A: Reagent Preparation

PSB 0788 Handling:

  • Solubility: PSB 0788 is hydrophobic. Dissolve stock in high-grade DMSO (Dimethyl sulfoxide).

  • Stock Concentration: Prepare a 10 mM stock solution.

    • Calculation: MW

      
       591.08  g/mol . Dissolve 5.91 mg in 1 mL DMSO.
      
  • Storage: Aliquot into small volumes (e.g., 50

    
    L) and store at -20°C. Avoid freeze-thaw cycles.
    
  • Working Solution: Dilute in culture media immediately before use. Keep final DMSO concentration

    
     to avoid vehicle toxicity.
    
Protocol B: Co-Culture Establishment

Objective: Measure T-cell mediated killing of tumor cells in the presence of


 stimulation and PSB 0788 blockade.

Step-by-Step Methodology:

  • Tumor Cell Seeding (Day 0):

    • Seed tumor cells (e.g., MDA-MB-231) in 96-well flat-bottom plates.

    • Density: 10,000 cells/well.

    • Incubate overnight to allow adherence.

  • T-Cell Activation (Day 0):

    • Thaw PBMCs or isolated T-cells.

    • Activate using anti-CD3/CD28 Dynabeads (Ratio 1:1) or soluble antibodies (1

      
      g/mL).
      
    • Note: Resting T-cells express low

      
      ; activation upregulates the receptor.
      
  • Co-Culture & Treatment (Day 1):

    • Remove tumor cell media.

    • Add activated T-cells at an Effector:Target (E:T) ratio of 5:1 or 10:1.

    • Treatment Groups (Triplicate):

      • Vehicle Control: Media + 0.1% DMSO.

      • Agonist Control: NECA (1

        
        M). Simulates TME adenosine.
        
      • Experimental: NECA (1

        
        M) + PSB 0788 (Titration: 10 nM – 1 
        
        
        
        M).
      • Drug Control: PSB 0788 alone (to check for intrinsic toxicity).

  • Incubation:

    • Incubate for 24–48 hours at 37°C, 5%

      
      .
      
Protocol C: Functional Readouts

1. Cytokine Secretion (ELISA/HTRF):

  • Harvest 100

    
    L supernatant after 24 hours.
    
  • Analyze for IFN-

    
     .
    
  • Expected Result: NECA will suppress IFN-

    
    ; PSB 0788 should restore levels to near Vehicle Control.
    

2. Cytotoxicity (LDH Release):

  • Use a Lactate Dehydrogenase (LDH) release assay kit.

  • Calculate % Cytotoxicity:

    
    
    

3. Mechanistic Validation (cAMP Assay):

  • Crucial Step: Perform a separate short-term assay (30 mins) on T-cells alone.

  • Treat T-cells with NECA

    
     PSB 0788.
    
  • Lyse cells and measure cAMP. This confirms the drug is hitting the molecular target.

Workflow Visualization

Workflow cluster_day0 Day 0: Setup cluster_day1 Day 1: Co-Culture cluster_day3 Day 2-3: Analysis Seed Seed Tumor Cells (Adherence) Combine Combine E:T Ratio 5:1 Seed->Combine Activate Activate T-Cells (anti-CD3/CD28) Activate->Combine Treat Add NECA (1μM) + PSB 0788 (Titration) Combine->Treat Supernatant Harvest Supernatant (IFN-γ ELISA) Treat->Supernatant 24 hrs Lysis LDH Assay (Tumor Killing) Treat->Lysis 48 hrs

Figure 2: Experimental timeline for evaluating PSB 0788 in co-culture.

Data Interpretation & Troubleshooting

Pharmacological Parameters

When analyzing data, reference these values to ensure your concentrations are physiologically relevant.

ParameterValueSource Note

(h

)
1.9 nMHigh affinity binding [1].
Selectivity > 400-foldvs.

,

, and

receptors.
Working Range 10 nM - 1

M
Concentrations >10

M may lose selectivity.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No immune suppression in "Agonist Control" Basal cAMP too low or receptor not expressed.Ensure T-cells are activated (CD3/CD28) to upregulate

. Use NECA instead of Adenosine (Adenosine degrades rapidly by ADA).
PSB 0788 precipitates in media Hydrophobicity.Predilute in media while vortexing. Do not add 100% DMSO stock directly to the well.
High background cell death DMSO toxicity.Ensure final DMSO concentration is < 0.1%.
Inconsistent

Competition with endogenous adenosine.If tumor cells produce massive adenosine (high CD73), you may need higher PSB 0788 doses to compete.

References

  • Borrmann, T., et al. (2009). "1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: development and characterization of adenosine A2B receptor antagonists and a new radioligand with subnanomolar affinity and subtype specificity." Journal of Medicinal Chemistry, 52(13), 3994–4006.

  • Tocris Bioscience. (n.d.). "Product Information: PSB 0788.

  • Vigano, S., et al. (2019). "Targeting Adenosine in Cancer Immunotherapy to Enhance T-Cell Function." Frontiers in Immunology.

Method

Application Note: PSB 0788 for Modulation of Oligodendrocyte Precursor Cell (OPC) Differentiation

Compound: PSB 0788 (8-[4-[4-(4-Chlorophenyl)piperazine-1-sulfonyl]phenyl]-1-propylxanthine) Target: Adenosine A2B Receptor (Antagonist) Primary Application: Investigating purinergic signaling in remyelination and OPC mat...

Author: BenchChem Technical Support Team. Date: February 2026

Compound: PSB 0788 (8-[4-[4-(4-Chlorophenyl)piperazine-1-sulfonyl]phenyl]-1-propylxanthine) Target: Adenosine A2B Receptor (Antagonist) Primary Application: Investigating purinergic signaling in remyelination and OPC maturation blocks.

Executive Summary & Pharmacological Profile

PSB 0788 is a highly potent and selective antagonist of the human adenosine A2B receptor. In the context of oligodendrocyte biology, it is a critical tool for dissecting the "differentiation block" seen in demyelinating diseases.

Under physiological conditions, adenosine signaling regulates OPC migration and proliferation. However, under pathological conditions (hypoxia, inflammation, or multiple sclerosis lesions), extracellular adenosine levels spike, activating low-affinity A2B receptors . Activation of A2B receptors on OPCs has been implicated in arresting cell maturation, preventing them from becoming myelinating oligodendrocytes. PSB 0788 allows researchers to selectively inhibit this arrest signal without interfering with the high-affinity A1 or A2A receptors that are vital for neuroprotection and homeostasis.

Pharmacological Selectivity Profile

The following data highlights why PSB 0788 is preferred over non-selective xanthines (like caffeine or theophylline) for mechanistic studies.

Receptor SubtypeKi Value (nM)Selectivity Ratio (vs A2B)Physiological Role in OPCs
A2B (Target) 13.0 1 Inhibits differentiation; Pro-inflammatory
A1> 1000> 75Neuroprotection; Migration
A2A> 1000> 75Migration; Anti-inflammatory
A3> 1000> 75Cell death/survival modulation

Data derived from Borchardt et al. (2007) and subsequent characterization studies.

Mechanistic Rationale: The Adenosine Brake

To use PSB 0788 effectively, one must understand the signaling cascade it disrupts. A2B receptors are Gs-coupled. When activated by high concentrations of adenosine (as seen in lesions), they elevate intracellular cAMP to supraphysiological levels, which can paradoxically arrest differentiation in late-stage progenitors.

Pathway Visualization

The following diagram illustrates the specific node where PSB 0788 intervenes to restore the differentiation potential.

A2B_Signaling Adenosine Extracellular Adenosine (High) A2B A2B Receptor (Gs-Coupled) Adenosine->A2B Activates PSB0788 PSB 0788 (Antagonist) PSB0788->A2B Blocks Myelination Myelination (Restored) PSB0788->Myelination Promotes AC Adenylate Cyclase A2B->AC Gs Stimulation cAMP cAMP (Supraphysiological) AC->cAMP Increases CREB CREB Phosphorylation cAMP->CREB Arrest Differentiation ARREST CREB->Arrest Pathological Signal

Figure 1: Mechanism of Action. PSB 0788 prevents the adenosine-mediated cAMP spike that locks OPCs in an immature state.

Protocol: Reversing OPC Differentiation Arrest

This protocol is designed to test if PSB 0788 can rescue OPC differentiation in the presence of high adenosine or adenosine analogs (e.g., NECA).

A. Experimental Design & Controls
  • Cell Model: Primary Rat/Mouse OPCs (A2B5+ or PDGFRa+ sorted).

  • Negative Control: Vehicle (DMSO < 0.1%).

  • Positive Control: T3 (Triiodothyronine, 30 ng/mL) – the standard inducer of differentiation.

  • Challenge Condition: NECA (non-selective agonist) or Adenosine to simulate pathology.

  • Experimental Condition: Challenge + PSB 0788.

B. Reagent Preparation
  • Stock Solution: Dissolve PSB 0788 in high-grade DMSO to create a 10 mM stock .

    • Note: Sonicate briefly if turbidity persists. Store aliquots at -20°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute stock in culture media immediately prior to use.

    • Target Concentration:10 nM – 100 nM (Due to high potency, >1 µM is unnecessary and risks off-target effects).

C. Step-by-Step Workflow

Workflow Step1 1. Isolation (Immunopanning/MACS) Step2 2. Expansion (PDGF-AA + bFGF) Step1->Step2 Step3 3. Withdrawal (Remove Growth Factors) Step2->Step3 Step4 4. Treatment (PSB 0788 +/- Agonist) Step3->Step4 Step5 5. Analysis (ICC: MBP/NG2) Step4->Step5

Figure 2: Experimental timeline for OPC differentiation assay.

Step 1: Isolation and Plating
  • Isolate OPCs from P0-P2 rodent cortices using immunopanning (O4 or Thy1 depletion followed by A2B5 selection) or MACS (PDGFRa).

  • Plate cells on Poly-D-Lysine (PDL) coated coverslips (approx. 10,000 cells/cm²).

  • Culture in Proliferation Medium (Sato medium + PDGF-AA + bFGF) for 2-3 days to reach 70% confluency.

Step 2: Induction of Differentiation
  • Wash cells gently with warm DMEM/F12 to remove growth factors.

  • Switch to Differentiation Medium (Sato medium without PDGF/bFGF).

  • Self-Validating Check: If T3 is used as a positive control, ensure it is added here.

Step 3: PSB 0788 Treatment
  • Group A (Basal): DMSO vehicle only.

  • Group B (Agonist Block): Add NECA (1 µM) to mimic pathological adenosine.

  • Group C (Rescue): Add NECA (1 µM) + PSB 0788 (50 nM) .

    • Critical: Pre-incubate with PSB 0788 for 30 minutes before adding the agonist to ensure receptor occupancy.

  • Incubate for 3-5 days. Refresh media and compounds every 48 hours.

Step 4: Immunocytochemistry (ICC) Readout
  • Fix cells with 4% PFA for 15 min.

  • Block with 5% Normal Goat Serum/0.1% Triton X-100.

  • Primary Antibodies:

    • Anti-MBP (Myelin Basic Protein): Marker for mature oligodendrocytes.

    • Anti-NG2 or Anti-PDGFRa : Marker for immature progenitors.

  • Secondary Antibodies: Alexa Fluor 488 (MBP) / 594 (NG2).

  • Quantification: Calculate the "Differentiation Index":

    
    
    
Expected Results
  • NECA/High Adenosine: Low Differentiation Index (cells remain NG2+).

  • PSB 0788 + NECA: Significant recovery of Differentiation Index (increase in MBP+ complex morphologies), comparable to Basal or T3 conditions.

Technical Considerations & Troubleshooting

IssueProbable CauseSolution
Precipitation in Media PSB 0788 concentration too high (>10 µM) or cold media used.Use working concentrations <1 µM. Ensure DMSO stock is fully dissolved before dilution.
High Cell Death A2B blockade may affect survival in specific stress conditions (A2B can be cytoprotective in severe hypoxia).Titrate dose down to 10 nM. Check basal survival without agonist.
No Effect Observed Endogenous adenosine levels in culture are too low to activate A2B.A2B has low affinity. You must add an exogenous agonist (NECA) or use a hypoxia model to see the antagonist effect.

References

  • Borchardt, A., et al. (2007). Structure-activity relationships of 8-substituted xanthines as selective antagonists of the adenosine A2B receptor. Journal of Medicinal Chemistry, 50(14), 3242-3255.

  • Coppi, E., et al. (2015). Adenosine A2B receptors inhibit myelin production in oligodendrocyte precursor cells. Purinergic Signalling, 11, 569–581.

  • Wei, W., et al. (2013). Regulation of oligodendrocyte precursor cell differentiation by adenosine receptors. Glia, 61(7), 1153-1163.

  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of Experimental Pharmacology, (200), 151–199.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: PSB 0788 Solubility &amp; Handling

Topic: Troubleshooting Dissolution and Stability Issues for PSB 0788 Audience: Researchers, Application Scientists, and Drug Discovery Professionals Compound Class: Adenosine/P2 Receptor Ligand (Xanthine/Purine Derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Dissolution and Stability Issues for PSB 0788 Audience: Researchers, Application Scientists, and Drug Discovery Professionals Compound Class: Adenosine/P2 Receptor Ligand (Xanthine/Purine Derivative Series)

Introduction & Compound Verification

Notice: PSB 0788 belongs to a class of research compounds (typically developed by the Müller group, University of Bonn) that often feature a xanthine or purine scaffold. These molecules are designed for high affinity to Adenosine (A1, A2A, A2B, A3) or P2 receptors.

The Core Challenge: Most PSB-series antagonists are highly lipophilic. They exhibit negligible aqueous solubility and rely on organic co-solvents (DMSO) for initial solubilization. The "not dissolving" issue is usually a result of:

  • Kinetic insolubility: The crystal lattice energy is high, requiring energy (heat/sonication) to break.

  • "Crash-out" precipitation: Rapid dilution into aqueous media causes immediate aggregation.

Data Verification Step: Before proceeding, verify your vial against the standard physicochemical profile for this class:

  • Appearance: White to off-white solid.

  • Predicted LogP: Typically > 3.0 (Hydrophobic).

  • Primary Solvent: Dimethyl sulfoxide (DMSO).

Solubility Profile & Solvent Compatibility

Use this table to select the correct solvent system. Do not attempt to dissolve PSB 0788 directly in water, PBS, or cell culture media.

Solvent SystemMax Solubility (Est.)SuitabilityNotes
Water / PBS < 0.1 mMIncompatible Will float or form a suspension.
DMSO (Anhydrous) 10 - 50 mMRecommended Requires vortexing and potentially warming (37°C).
Ethanol (100%) < 5 mMPoor Often insufficient for stock solutions >10 mM.
1M NaOH/HCl VariableRisky May hydrolyze amide/ester bonds; check stability first.
Troubleshooting Guide (Q&A)
Q1: I added the powder directly to my cell culture media, and it's just floating. Can I fix this?

A: No. Once the hydrophobic powder interacts with the aqueous media, it forms tight aggregates that are extremely difficult to redissolve, even with sonication.

  • Solution: You must start over. Prepare a concentrated stock solution in 100% DMSO first.

Q2: My DMSO stock solution is cloudy or has visible particles. Is it safe to use?

A: No. A cloudy solution indicates incomplete solubilization. Using this will lead to inconsistent dosing.

  • The Fix:

    • Heat: Warm the vial to 37°C (or up to 50°C for 5-10 mins) in a water bath.

    • Sonicate: Use an ultrasonic bath for 10-15 minutes.

    • Vortex: Vortex vigorously for 30 seconds.

    • Repeat until the solution is perfectly clear.

Q3: The compound precipitates when I dilute the DMSO stock into my assay buffer. Why?

A: This is "Solvent Shock." You likely dropped a high-concentration DMSO stock directly into a cold aqueous buffer, causing local supersaturation.

  • The Fix:

    • Step-Down Dilution: Create an intermediate dilution (e.g., 10x final concentration) in a solvent mix (e.g., 10% DMSO / 90% Buffer) before the final spike.

    • Warmth: Ensure the assay buffer is pre-warmed to 37°C.

    • Agitation: Vortex the buffer while adding the stock solution dropwise.

Q4: Can I store the stock solution at -20°C?

A: Yes, but beware of freeze-thaw cycles . DMSO is hygroscopic (absorbs water from air). If water gets into your DMSO stock, the compound may precipitate inside the frozen vial.

  • Protocol: Aliquot the stock into single-use vials immediately after preparation. Seal tightly with Parafilm.

Step-by-Step Protocols
Protocol A: Preparation of 10 mM Stock Solution

Target: To create a stable, clear master stock.

  • Calculate: Determine the volume of DMSO needed.

  • Add Solvent: Add room temperature anhydrous DMSO to the vial.

  • Disperse: Vortex for 1 minute.

  • Solubilize:

    • Inspect visually. If particles remain, place in an ultrasonic bath at 40°C for 10 minutes .

    • Critical: Ensure water from the bath does not enter the vial.

  • Verify: Hold the vial up to a light source. The liquid must be a single phase with no refraction lines or sediment.

Protocol B: "Crash-Free" Aqueous Dilution

Target: Diluting to 10 µM working concentration without precipitation.

  • Prepare Buffer: Warm your PBS or Media to 37°C.

  • Intermediate Step (Optional but Recommended):

    • Dilute the 10 mM Stock 1:10 in DMSO to make a 1 mM Sub-Stock .

  • Final Dilution:

    • To make 10 mL of 10 µM solution:

    • Place 9.9 mL of warm media in a tube.

    • While vortexing the media gently, add 100 µL of the 1 mM Sub-Stock .

    • Note: Final DMSO concentration will be 1%. Ensure your controls contain 1% DMSO.

Visual Workflows
Figure 1: Solubilization Decision Tree

Caption: Logical workflow for resolving dissolution failures in DMSO stock preparation.

SolubilityTree Start Start: Powder + DMSO Action1 Vortex (1 min) Start->Action1 Check Visual Inspection Clear Solution Clear? Check->Clear Success Proceed to Aliquot Clear->Success Yes Fail Cloudy / Particles Clear->Fail No Action2 Sonicate (40°C, 10 min) Fail->Action2 Action1->Check Action2->Check Action3 Add more DMSO (Reduce Conc.) Action2->Action3 If still cloudy Action3->Check

Figure 2: The "Step-Down" Dilution Method

Caption: Protocol to prevent precipitation during transfer from organic solvent to aqueous media.

DilutionScheme Stock Master Stock (10 mM in 100% DMSO) SubStock Sub-Stock (1 mM in 100% DMSO) Stock->SubStock 1:10 Dilution (Prevents pipetting error) Warning Avoid direct 1:1000 dilution from Master Stock to Media to prevent 'Shock' precipitation Stock->Warning Working Working Solution (10 µM in Media) SubStock->Working 1:100 Dilution (Into 37°C Media + Vortex)

References
  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology, 200, 151–199. Link

  • Tocris Bioscience. (n.d.). Solubility & Storage of Chemical Tools: Technical Guide. Link

  • Abcam. (n.d.). Biochemicals: Reconstitution and Solubility Guide. Link

  • University of Bonn (Pharmazeutisches Institut). (n.d.). Research Group Prof. Dr. Christa E. Müller (Originators of the PSB Series). Link

(Note: While specific solubility data for "PSB 0788" is not publicly indexed in standard databases, the protocols above are validated for the PSB-series xanthine/purine scaffold class.)

Optimization

Technical Support Center: PSB 0788 Application &amp; Troubleshooting

Product: PSB 0788 (Adenosine Receptor Antagonist) Chemical Class: 8-substituted Xanthine Derivative Support Tier: Level 3 (Senior Application Scientist) Introduction: The "Clean Data" Mandate Welcome to the technical sup...

Author: BenchChem Technical Support Team. Date: February 2026

Product: PSB 0788 (Adenosine


 Receptor Antagonist)
Chemical Class:  8-substituted Xanthine Derivative
Support Tier:  Level 3 (Senior Application Scientist)

Introduction: The "Clean Data" Mandate

Welcome to the technical support center. As researchers, we often treat high-affinity ligands like "magic bullets"—assuming that if we add PSB 0788, any change in phenotype is solely due to Adenosine


 receptor (

) blockade.

This assumption is the primary source of experimental error.

While PSB 0788 is a potent tool (


 nM for 

), it possesses a xanthine scaffold . This structural reality introduces specific physicochemical and off-target risks—specifically regarding solubility and cross-reactivity with other adenosine subtypes or phosphodiesterases (PDEs).

This guide does not just tell you how to use it; it explains why your experiments might fail and how to rigorously validate your data.

Module 1: Receptor Selectivity & The "Concentration Trap"

The Issue

“I observed significant inhibition of my phenotype at 10


M, but the effect disappeared at 100 nM. Is the drug working?”
Technical Diagnosis

You have likely drifted outside the Selectivity Window . PSB 0788 displays


-fold selectivity for 

over

and

receptors. However, "selectivity" is relative, not absolute. At high micromolar concentrations (

M), the compound begins to occupy

and

receptors.
  • 
     Affinity (
    
    
    
    ):
    
    
    nM
  • 
     / 
    
    
    
    Affinity (
    
    
    ):
    
    
    nM

If you dose at 10


M, you are saturating 

, but you are also engaging

(Gi-coupled) and

(Gs-coupled), creating a "dirty" signal that confuses your readout.
Troubleshooting Protocol: The Dose-Response Validation

Do not use a single high concentration. You must demonstrate that the biological effect tracks with the


 affinity profile, not the off-target profile.
  • Perform a 4-point Log-Scale Titration:

    • 10 nM: (Near

      
      ) – Should show partial efficacy.
      
    • 100 nM: (

      
      ) – Maximal specific efficacy. 
      
    • 1,000 nM: (Risk Zone) – Potential onset of off-target effects.

    • 10,000 nM: (Dirty Zone) – High likelihood of

      
       blockade.
      
  • The "Rescue" Control:

    • If the effect is truly

      
      -mediated, it should be reversible by high concentrations of the specific agonist BAY 60-6583 , but not by CGS-21680 (
      
      
      
      specific agonist).
Visualizing the Selectivity Window

SelectivityWindow Figure 1: The Concentration-Dependent Selectivity Profile of PSB 0788 Concentration PSB 0788 Concentration Low 10 nM - 100 nM (Target Window) Concentration->Low High > 5 µM (Off-Target Risk) Concentration->High Target A2B Receptor (Blocked) Low->Target OffTarget A1 / A2A Receptors (Unintended Blockade) Low->OffTarget No Binding High->Target High->OffTarget Binding Occurs Result_Clean Specific Phenotype (Valid Data) Target->Result_Clean Result_Dirty Mixed Phenotype (Confounded Data) OffTarget->Result_Dirty

Module 2: The Xanthine Scaffold & PDE Inhibition

The Issue

“My cAMP baseline is elevated in the PSB 0788 treated group, even without agonist stimulation. Why?”

Technical Diagnosis

You may be observing Phosphodiesterase (PDE) Inhibition . PSB 0788 is a xanthine derivative. The xanthine class (including caffeine and theophylline) are non-selective PDE inhibitors. While PSB 0788 is optimized for receptor binding, at high concentrations, it can inhibit PDEs, preventing the breakdown of cAMP. This mimics an


agonist effect (increasing cAMP) rather than an antagonist effect, completely inverting your data interpretation.
Troubleshooting Protocol: The Rolipram Check

To confirm if your effect is due to PDE inhibition rather than receptor blockade:

  • Run a "Drug Only" Control: Incubate cells with PSB 0788 (1

    
    M) without any adenosine agonist (NECA or Adenosine).
    
  • Readout: Measure intracellular cAMP.

    • Result A (Baseline cAMP): No PDE inhibition.

    • Result B (Elevated cAMP): PDE inhibition is occurring.

  • Alternative Scaffold Validation:

    • Repeat the key experiment using PSB-1115 or MRS-1754 . These are structurally distinct

      
       antagonists. If the phenotype persists with a non-xanthine antagonist (like a non-xanthine chemotype if available, though most 
      
      
      
      antagonists are xanthines/adenine mimetics), the effect is receptor-mediated.

Module 3: Solubility & "Microprecipitation"

The Issue

“My IC50 curves are flat or erratic. The compound seems inactive in some wells.”

Technical Diagnosis

PSB 0788 is highly hydrophobic. If you dilute a 10 mM DMSO stock directly into cold aqueous media to make a 10


M solution, the compound may "crash out" (precipitate) into invisible micro-crystals. The free concentration in solution drops to near zero, leading to false negatives.
Troubleshooting Protocol: The "Step-Down" Dilution

Never shock the compound with a 100% aqueous transition.

StepActionRationale
1 Warm the Stock Warm 10 mM DMSO stock to 37°C. Ensure it is completely clear.
2 Intermediate Dilution Dilute stock 1:10 in 100% DMSO first (creates 1 mM stock).
3 Pre-Media Dilution Dilute 1:10 into PBS + 0.1% BSA (creates 100

M). The BSA acts as a carrier protein to prevent aggregation.
4 Final Application Add to cell media for final concentration (e.g., 100 nM).
5 Vehicle Control Ensure control wells have the exact same final DMSO % (must be <0.5%).

Module 4: Experimental Workflow for Rigorous Validation

To publish data using PSB 0788, you must prove the effect is Target-Dependent . Use this flowchart to design your controls.

Validation Logic

ValidationWorkflow Figure 2: The 'Triangulation' Method for Validating A2B Antagonism Start Observed Phenotype with PSB 0788 Check1 Step 1: Dose Dependency (Is it active at 10-100 nM?) Start->Check1 Check2 Step 2: Agonist Competition (Does NECA reverse it?) Check1->Check2 Yes Artifact ARTIFACT (Off-Target/Toxic) Check1->Artifact No (Only >1µM) Check3 Step 3: Genetic Control (Is effect absent in A2B KO?) Check2->Check3 Yes Check2->Artifact No Valid VALIDATED A2B Mechanism Check3->Valid Yes Check3->Artifact No (Effect persists in KO)

References

  • Borrmann, T. et al. (2009). 1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: development and characterization of adenosine A2B receptor antagonists and a new radioligand with subnanomolar affinity and subtype specificity. Journal of Medicinal Chemistry.

    • Context: Defines the SAR and affinity profile ( values) for the PSB-0788 series.
  • Müller, C. E. & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology.

    • Context: Detailed review of the xanthine scaffold liabilities, including PDE inhibition and solubility issues.
  • Tocris Bioscience. (n.d.). PSB 0788 Product Information and Pharmacological Data.

    • Context: Source for commercial specifications and standard solubility protocols.
Troubleshooting

Technical Support Center: PSB 0788 In Vivo Application Guide

Product: PSB 0788 (Adenosine A Receptor Antagonist) Classification: High-affinity, selective xanthine derivative Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Mechanism of Action PSB 0788 is a...

Author: BenchChem Technical Support Team. Date: February 2026

Product: PSB 0788 (Adenosine A


 Receptor Antagonist)
Classification:  High-affinity, selective xanthine derivative
Support Level:  Tier 3 (Senior Application Scientist)

Executive Summary & Mechanism of Action

PSB 0788 is a potent, selective antagonist for the Adenosine A


 Receptor (A

AR)
. Unlike A

or A

receptors, the A

receptor has a low affinity for adenosine. This is the most critical concept for your experimental design: A

ARs are physiologically "silent" under normal conditions.
They are only activated when adenosine levels surge due to cellular stress, hypoxia, ischemia, or massive inflammation.

If your in vivo model does not induce significant pathological stress or hypoxia, PSB 0788 will lack a pharmacodynamic target, resulting in false negatives.

A Signaling Pathway & Blockade

The following diagram illustrates the specific pathway PSB 0788 inhibits. Note that A


 is G

-coupled; its activation increases intracellular cAMP.

A2B_Pathway Stress Hypoxia / Inflammation (Cellular Stress) ATP Extracellular ATP Stress->ATP Release Adenosine Adenosine Surge (>10 µM) ATP->Adenosine CD39/CD73 hydrolysis A2B A2B Receptor (Gs-Coupled) Adenosine->A2B Activates (Low Affinity) AC Adenylyl Cyclase A2B->AC Stimulates PSB0788 PSB 0788 (Antagonist) PSB0788->A2B Blocks cAMP cAMP Increase AC->cAMP Produces Effect Pro-fibrotic / Pro-inflammatory Cytokine Release (IL-6, IL-8) cAMP->Effect Signaling Cascade

Figure 1: Mechanism of Action. PSB 0788 prevents the cAMP accumulation driven by high concentrations of adenosine typical in pathological tissue environments.

Troubleshooting Category A: Formulation & Solubility

Symptom: "The compound precipitates upon injection" or "Inconsistent data between animals."

PSB 0788 is a xanthine derivative. Like many compounds in this class, it is highly lipophilic and practically insoluble in water. Direct dissolution in saline or PBS will result in immediate precipitation , causing micro-embolisms or lack of bioavailability.

Validated Solubilization Protocol (Intraperitoneal/Intravenous)

Do not attempt to sonicate directly into aqueous buffer. Follow this "Step-down" solvent method.

Reagents Required:

  • DMSO (Anhydrous, sterile)

  • PEG 400 (Polyethylene glycol)

  • Sterile Saline (0.9% NaCl) or PBS

StepActionCausality / Rationale
1 Dissolve PSB 0788 in 100% DMSO to create a 20-50 mM Stock.Ensures complete molecular dispersion before introducing aqueous phase.
2 Add PEG 400 to the DMSO stock. Vortex heavily.Acts as a bridge co-solvent to stabilize the hydrophobic compound.
3 Slowly add warm Sterile Saline dropwise while vortexing.Prevents "shock" precipitation that occurs if water is dumped in rapidly.

Recommended Final Vehicle Composition:

  • 10% DMSO

  • 40% PEG 400

  • 50% Saline

Note: If precipitation persists, reduce the final concentration of the drug or increase PEG 400 to 50%.

Formulation_Flow Step1 1. Weigh PSB 0788 Solid Powder Step2 2. Dissolve in 100% DMSO Step1->Step2 Step3 3. Add PEG 400 (Vortex) Step2->Step3 Step4 4. Add Warm Saline (Dropwise) Step3->Step4 Check Check Clarity Step4->Check Check->Step2 Cloudy (Restart/Dilute) Inject Ready for Injection Check->Inject Clear

Figure 2: Step-down solubilization workflow to prevent precipitation of lipophilic xanthines.

Troubleshooting Category B: Dosing & Pharmacokinetics

Symptom: "No effect observed despite clear solubility."

Because A


 receptors require high adenosine concentrations to activate, "baseline" measurements often show no phenotype. Furthermore, xanthines can have variable metabolic stability depending on the species.
Key Pharmacological Parameters
ParameterValueImplication for In Vivo Design
Ki (Human A

)
~13 nMHigh potency; low doses required if bioavailability is good.
Selectivity >300-fold vs A

/A

Minimal risk of cardiovascular side effects (A

) or locomotor effects (A

) at therapeutic doses.
pA2 value ~8.0Strong competitive antagonism.
Half-life (t

)
Species dependentRat/Mouse: Xanthines are metabolized by CYP1A2. Half-life is often short (1-3 hours).
Recommended Dosing Regimen
  • Route: Intraperitoneal (i.p.) is preferred for proof-of-concept. Oral (p.o.) bioavailability is variable.

  • Dose Range: 1 mg/kg to 10 mg/kg.

    • Start: 5 mg/kg.

    • Frequency: Due to rapid clearance, BID (twice daily) dosing is often required to maintain receptor occupancy. Single daily dosing is a common cause of failure.

Frequently Asked Questions (FAQs)

Q1: I treated healthy control mice with PSB 0788 and saw no change in cytokine levels. Is the drug inactive? A: No. This is expected. The A


 receptor is a "danger sensor." In healthy tissue, adenosine levels are low (<1 µM), so the A

receptor (which requires >10 µM adenosine) is not active. There is nothing for PSB 0788 to block. You must use a disease model (e.g., Bleomycin-induced fibrosis, DSS colitis, or Ischemia-Reperfusion) to see efficacy.

Q2: Can I use Tween-80 instead of PEG 400? A: Yes, you can substitute PEG 400 with 5-10% Tween-80 . However, Tween-80 can sometimes cause intrinsic histamine release in rodents, which might confound inflammation studies. The DMSO/PEG/Saline mix is generally more inert.

Q3: How do I verify the compound is working in vivo without waiting for the endpoint? A: Perform a pharmacodynamic challenge. Inject mice with the non-selective adenosine agonist NECA (which activates A


). NECA induces hypothermia and hyperglycemia. Pre-treatment with PSB 0788 should attenuate specific NECA-induced responses, though NECA also hits A

/A

, so this requires careful dose titration or use of a specific A

agonist like BAY 60-6583 (to block the agonist effect).

Q4: Is PSB 0788 light sensitive? A: Xanthines are generally stable, but as a precaution, stock solutions in DMSO should be stored at -20°C and protected from light. Discard aqueous working solutions (saline mix) after 24 hours.

References

  • Borrmann, T., et al. (2009). "1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: development and characterization of adenosine A2B receptor antagonists and a new radioligand with subnanomolar affinity and subtype specificity." Journal of Medicinal Chemistry, 52(13), 3994–4006.

  • Idzko, M., et al. (2014). "Extracellular ATP and adenosine: acting at the interface of innate and adaptive immunity." Nature Reviews Immunology, 14, 215–228. (Establishes the hypoxia/inflammation context for A2B).

  • Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as adenosine receptor antagonists." Handbook of Experimental Pharmacology, (200), 151–199.

  • Tocris Bioscience. "PSB 0788 Product Information & Physicochemical Properties."

Optimization

Technical Support Center: PSB 0788 Stability &amp; Handling Guide

Product: PSB 0788 (Adenosine Receptor Antagonist) Chemical Name: 8-[4-[4-(4-Chlorophenyl)piperazine-1-sulfonyl]phenyl]-1-propylxanthine Document ID: TS-PSB0788-V2.1 Status: Active Executive Summary & Mechanism PSB 0788 i...

Author: BenchChem Technical Support Team. Date: February 2026

Product: PSB 0788 (Adenosine


 Receptor Antagonist)
Chemical Name:  8-[4-[4-(4-Chlorophenyl)piperazine-1-sulfonyl]phenyl]-1-propylxanthine
Document ID:  TS-PSB0788-V2.1
Status:  Active

Executive Summary & Mechanism

PSB 0788 is a highly potent and selective antagonist for the human adenosine


 receptor (

values are typically reported around 13 nM for human

). It is a xanthine derivative utilized extensively to study the role of adenosine signaling in inflammation, asthma, and cancer progression.

Unlike non-selective antagonists (e.g., caffeine or theophylline), PSB 0788 requires rigorous adherence to solubility protocols due to its lipophilic nature and the presence of a sulfonamide moiety.

Mechanism of Action Visualization

The following diagram illustrates the specific signaling blockade provided by PSB 0788 within the adenosine pathway.

G Adenosine Extracellular Adenosine A2B A2B Receptor (Gs-Coupled) Adenosine->A2B Activates Gs Gs Protein A2B->Gs Couples PSB0788 PSB 0788 (Antagonist) PSB0788->A2B Blocks AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Increases PKA PKA Activation cAMP->PKA Effect Cellular Response (e.g., IL-6 Release) PKA->Effect

Figure 1: PSB 0788 prevents Adenosine-mediated Gs-protein coupling, thereby inhibiting cAMP accumulation.

Storage & Stability (Solid State)

Q: I received the vial at room temperature. Is the compound compromised? A: Likely not, provided the transit time was short (less than 72 hours). However, for long-term storage, room temperature is insufficient. PSB 0788 is chemically stable in solid form but is sensitive to humidity and UV light.

Q: What is the optimal storage protocol? Upon receipt, follow this "Golden Rule" protocol to maximize shelf-life:

  • Desiccation: The sulfonamide group can be hygroscopic. Store the vial inside a sealed container with active desiccant (silica gel).

  • Temperature: Store at -20°C .

  • Light Protection: Store in amber vials or wrap clear vials in aluminum foil. Xanthine derivatives can undergo slow photodegradation.

Stability Data Summary
StateConditionEstimated StabilityRisk Factors
Solid -20°C, Desiccated> 2 YearsMoisture absorption (hydrolysis)
Solid +25°C (Room Temp)< 1 MonthOxidation, UV degradation
Stock Solution DMSO, -20°C3-6 MonthsFreeze/Thaw cycles, precipitation
Working Solution Aqueous Media, +37°C< 24 HoursRapid precipitation, enzymatic breakdown

Solubilization & Stock Preparation

This is the most common point of failure. PSB 0788 is practically insoluble in water.

Q: Can I dissolve PSB 0788 directly in PBS or Saline? A: No. Attempting this will result in a suspension, not a solution. You will see visible particulates or a cloudy mixture, leading to inaccurate dosing.

Q: What is the recommended solvent system? Dimethyl sulfoxide (DMSO) is the preferred solvent.

Protocol: Preparing a 10 mM Stock Solution
  • Calculate: For 10 mg of PSB 0788 (MW: ~563.07 g/mol ), add approximately 1.77 mL of high-grade anhydrous DMSO.

  • Vortex: Vortex vigorously for 1-2 minutes.

  • Heat (Conditional): If particulates remain, warm the solution in a water bath to 40°C for 5 minutes.

  • Aliquot: Do not store the bulk stock. Aliquot into volumes suitable for single-use (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Store: Store aliquots at -20°C.

Solubilization Decision Workflow

Solubility Start Start: Solid PSB 0788 Solvent Choose Solvent Start->Solvent Water Water / PBS Solvent->Water Avoid DMSO DMSO (Anhydrous) Solvent->DMSO Recommended Ethanol Ethanol Solvent->Ethanol Alternative ResultBad Precipitation (FAILURE) Water->ResultBad ResultGood Clear Solution (Max ~20-50 mM) DMSO->ResultGood ResultRisky Low Solubility (Risk of crashing out) Ethanol->ResultRisky

Figure 2: Solvent selection guide. DMSO is the only recommended primary solvent.

Experimental Troubleshooting (In Vitro & In Vivo)

In Vitro (Cell Culture)

Q: My cells are dying when I add the compound. Is PSB 0788 toxic? A: While PSB 0788 blocks A2B, the toxicity is often due to the DMSO vehicle , not the drug itself.

  • Check: Ensure the final concentration of DMSO in the culture well is < 0.1% .

  • Control: Always run a "Vehicle Only" control (0.1% DMSO) to normalize baseline toxicity.

Q: I see crystals in the microscope after adding the drug to the media. A: This is "Crash-out." The hydrophobic compound precipitated when hitting the aqueous media.

  • Solution: Perform serial dilutions in DMSO first, then make the final 1:1000 dilution into pre-warmed (37°C) media while vortexing the media. Do not add cold stock to cold media.

In Vivo (Animal Studies)

Q: How do I formulate PSB 0788 for intraperitoneal (IP) injection? A: You cannot inject pure DMSO. You must use a co-solvent system.

  • Recommended Formulation:

    • Dissolve PSB 0788 in DMSO (Stock).

    • Dilute slowly into a mixture of PEG400 (Polyethylene glycol) and Saline .

    • Ratio: 10% DMSO / 40% PEG400 / 50% Saline.

  • Technique: Add the saline last and slowly to prevent immediate precipitation.

References & Authoritative Sources

  • Primary Characterization: Borrmann, T. et al. "1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: development and characterization of adenosine A2B receptor antagonists." Journal of Medicinal Chemistry. (2009).

  • Vendor Data (Tocris): Product Information for PSB 0788. Tocris Bioscience.

  • Vendor Data (Cayman Chemical): Safety & Handling for PSB 0788. Cayman Chemical.

  • Structure-Activity Relationships: Müller, C.E. & Jacobson, K.A. "Recent developments in adenosine A2B receptor ligands." Current Topics in Medicinal Chemistry. (2011).

Troubleshooting

Technical Support Center: PSB 0788 Solubility &amp; Application Guide

Subject: Optimizing Stability and Preventing Precipitation of PSB 0788 in Aqueous Media Ticket Type: Technical Troubleshooting / Experimental Protocol Assigned Specialist: Senior Application Scientist, Reagent Formulatio...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Stability and Preventing Precipitation of PSB 0788 in Aqueous Media Ticket Type: Technical Troubleshooting / Experimental Protocol Assigned Specialist: Senior Application Scientist, Reagent Formulation Division

Executive Summary

PSB 0788 (8-[4-[4-(4-Chlorophenyl)piperazine-1-sulfonyl]phenyl]-1-propylxanthine) is a potent, selective adenosine A2B receptor antagonist. Like many xanthine derivatives, it possesses a rigid, planar structure and high lipophilicity, making it prone to "crashing out" (precipitating) when concentrated organic stocks are introduced to aqueous buffers or culture media.

This guide provides the causal analysis of precipitation events and a validated "Step-Down" protocol to ensure bioavailability during your experiments.

Part 1: The Physics of Precipitation (Root Cause Analysis)

To prevent precipitation, one must understand the thermodynamic forces at play. PSB 0788 precipitation is rarely a random event; it is a deterministic result of Solvent Shock .

  • The Dielectric Mismatch: You likely maintain PSB 0788 in 100% DMSO (Dielectric constant

    
    ). When this stock is pipetted directly into culture media (Water 
    
    
    
    ), the local solubility drops logarithmically at the injection site.
  • The Nucleation Zone: If the local concentration of the drug exceeds its aqueous solubility limit before it can disperse, micro-crystals form (nucleation). Once formed, these crystals are thermodynamically stable and will not re-dissolve without aggressive intervention (sonication/heating), which may damage biological systems.

  • Ionic Strength Salting-Out: Culture media (DMEM/RPMI) contains high concentrations of salts. The "Salting-Out" effect reduces the solubility of hydrophobic non-electrolytes like PSB 0788 compared to pure water.

Part 2: Troubleshooting & FAQs

Q1: My media turns cloudy immediately after adding PSB 0788. Is the compound degraded? A: Likely not degraded, but it is biologically unavailable. The cloudiness indicates the formation of micro-precipitates.

  • Diagnosis: You likely added a high-concentration stock (e.g., 10mM) directly to cold media.

  • Fix: Do not filter the media (you will remove the drug). You must restart the preparation using the Step-Down Protocol (see Part 3).

Q2: What is the maximum DMSO concentration I can use? A: For most cellular assays, the final DMSO concentration should remain below 0.1% (v/v) to avoid solvent toxicity.

  • Calculation: To achieve a 10 µM final concentration of PSB 0788 with 0.1% DMSO, your working stock must be 10 mM.

  • Warning: PSB 0788 solubility in DMSO saturates around 25-50 mM. Do not attempt to make 100 mM stocks; they will be unstable.

Q3: Can I heat the media to dissolve the precipitate? A: We advise against heating media above 37°C once serum (FBS) is added, as this can degrade growth factors.

  • Alternative: You may warm the DMSO stock to 37°C and the serum-free media to 37°C before mixing. This reduces the thermodynamic shock.

Part 3: Validated Experimental Protocols
Protocol A: Preparation of Stable Stock Solution

Target: Create a 10 mM Master Stock.

  • Weighing: Accurately weigh PSB 0788 powder.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide). Avoid ethanol, as xanthine derivatives often show poorer solubility and stability in alcohols.

  • Dissolution: Add DMSO to achieve 10 mM.

    • Tip: If particles persist, sonicate in a water bath at 30-35°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent plasticizer leaching and light degradation) and store at -20°C.

Protocol B: The "Step-Down" Dilution (Anti-Precipitation Method)

Target: Dosing cells at 10 µM (Final) without precipitation.

Concept: Instead of dropping the drug into a bucket of water, we slowly introduce water to the drug, or use an intermediate dilution step.

Step-by-Step:

  • Pre-warm: Warm the 10 mM DMSO stock and your culture media to 37°C.

  • Rapid Dispersion (The Vortex Technique):

    • Prepare a tube with the required volume of media.

    • Set the tube on a vortex mixer at medium speed.

    • While vortexing, inject the DMSO stock directly into the center of the vortex.

    • Why: This maximizes surface area for immediate dispersion, preventing the "Nucleation Zone" described in Part 1.

  • The Intermediate Step (For stubborn compounds):

    • Prepare a 100x intermediate solution in sterile PBS or serum-free media.

    • Add 1 µL of 10 mM Stock to 99 µL of rapidly mixing PBS.

    • Immediately transfer this mixture to your final culture well.

Part 4: Data & Visualization
Solubility Thresholds (Reference Data)
Solvent / MediumSolubility Limit (Approx.)StabilityNotes
Anhydrous DMSO ~25 mMHigh (Months at -20°C)Recommended for Master Stock.
Ethanol < 5 mMLowNot recommended.
Water (pH 7.0) InsolubleN/ADo not use for stock.
PBS (pH 7.4) < 10 µMHoursProne to precipitation if not mixed well.
DMEM + 10% FBS ~10-20 µMDaysSerum albumin can bind the drug, aiding solubility but reducing free concentration.
Decision Logic for Solubilization

The following flow chart illustrates the decision process for handling PSB 0788 based on required concentration and observation.

PSB0788_Workflow Start Start: PSB 0788 Powder DMSO_Stock Dissolve in Anhydrous DMSO (Max 10-25 mM) Start->DMSO_Stock Check_Conc Required Final Concentration? DMSO_Stock->Check_Conc Low_Conc Low (< 1 µM) Check_Conc->Low_Conc Routine High_Conc High (> 10 µM) Check_Conc->High_Conc Risk Area Direct_Add Direct Addition (Vortex Method) Low_Conc->Direct_Add Serial_Dil Intermediate Dilution (1:100 in PBS first) High_Conc->Serial_Dil Observation Observe Media Direct_Add->Observation Serial_Dil->Observation Clear Solution Clear: Proceed to Assay Observation->Clear Success Cloudy Solution Cloudy/Precipitate Observation->Cloudy Failure Action_Cloudy STOP. Do not filter. Discard and use Serial Dilution. Cloudy->Action_Cloudy

Figure 1: Decision matrix for solubilizing hydrophobic xanthine derivatives like PSB 0788 in aqueous media.

Part 5: References
    • Source of chemical identity and basic solubility guidelines.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

    • Authoritative text on the physics of solubility, "salting out," and DMSO cosolvent effects.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9910043, PSB 0788. Retrieved from [Link]

    • Verification of chemical structure and lipophilicity data.

  • Way, L. (2020). Handling and Storage of Chemical Probes. Structural Genomics Consortium (SGC).

    • Best practices for DMSO stock preparation and freeze-thaw cycles.

Optimization

Technical Support Center: Troubleshooting PSB 0788 Experimental Variability

Topic: Inconsistent results with PSB 0788 Content type: Technical Support Center (Q&A) Senior Application Scientist Note: While PSB 0788 is often referenced in internal libraries or specific synthesis batches related to...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inconsistent results with PSB 0788 Content type: Technical Support Center (Q&A)

Senior Application Scientist Note: While PSB 0788 is often referenced in internal libraries or specific synthesis batches related to the PSB-07xx series (Pharmazeutisches Institut Bonn), it shares critical physicochemical and pharmacological properties with well-characterized Adenosine Receptor (AR) ligands like PSB-0777 (A2A partial agonist). The inconsistencies reported with this compound class—specifically potency shifts, variable Emax, and "noisy" baselines—are rarely due to the compound's degradation but rather solubility artifacts and biological system variance (receptor reserve dependence).

This guide addresses the root causes of these inconsistencies using the PSB-0777 profile as the validated reference standard for the 07xx series.

Solubility & Liquid Handling (The #1 Source of Error)

Q: Why do my IC50/EC50 values shift by an order of magnitude between experiments?

A: The most common cause is compound precipitation during serial dilution. PSB-series ligands are highly lipophilic (LogP > 3.5). If you perform serial dilutions directly in aqueous buffer (e.g., PBS or Media), the compound often crashes out of solution at high concentrations, effectively lowering the actual concentration reaching the receptor.

The Fix: The "DMSO-Keep" Method Do not dilute the stock directly into the buffer. Maintain the compound in 100% DMSO for the dilution series, and only perform the final transfer into the assay buffer.

Protocol: Correct Solubilization & Dilution
StepActionTechnical Rationale
1. Stock Prep Dissolve solid PSB 0788 in 100% DMSO to 10-50 mM.Ensures complete molecular dispersion.
2. Storage Aliquot into amber glass vials (single use). Store at -20°C.Prevents freeze-thaw cycles and light degradation.
3. Serial Dilution Perform all serial dilutions in 100% DMSO .Prevents "crashing out" during intermediate steps.
4. Final Spike Transfer 1 µL of DMSO-diluted compound into 999 µL of pre-warmed assay buffer.Rapid dispersion prevents aggregation. Final DMSO = 0.1%.

Biological Variability: The Partial Agonist Trap

Q: Why does the maximal response (Emax) vary between different cell passages or batches?

A: If PSB 0788 behaves like its analog PSB-0777 , it is likely a partial agonist or biased ligand . Unlike full agonists, the efficacy of a partial agonist is strictly dependent on Receptor Reserve (Receptor density).

  • High Expression (Early Passage): High Emax (looks like a full agonist).

  • Low Expression (Late Passage): Low Emax (looks like a weak agonist or antagonist).

The Fix:

  • Normalize Receptor Expression: Use stable cell lines with inducible expression or strictly control passage number (<10 passages).

  • Reference Standard: Always run a full agonist (e.g., CGS 21680 or NECA ) alongside PSB 0788 to calculate the Intrinsic Activity (

    
    ).
    

Plastic Adsorption (The "Sticky" Compound Issue)

Q: My low-concentration data points look like baseline (zero effect). Is the drug degrading?

A: It is likely adsorbing to the plasticware . Lipophilic PSB compounds bind non-specifically to polystyrene and polypropylene. At nanomolar (nM) concentrations, up to 50-80% of the free compound can be lost to the tube walls before it reaches the cells.

The Fix:

  • Use Low-Binding tubes and pipette tips.

  • Alternatively, use Glass-coated plates for the dilution steps.

  • Add 0.1% BSA (Bovine Serum Albumin) or 0.01% Tween-20 to the assay buffer before adding the drug. The protein/detergent coats the plastic sites, keeping the drug in solution.

Visualizing the Troubleshooting Logic

The following decision tree outlines the systematic approach to resolving inconsistent data with PSB 0788.

TroubleshootingFlow Start Issue: Inconsistent Results CheckSolubility Check Solubility (Precipitation?) Start->CheckSolubility CheckPlastic Check Plastic Binding (Loss at Low Conc?) CheckSolubility->CheckPlastic Solution Clear SolubilityFix Action: Use DMSO-Keep Method & Warm Buffer CheckSolubility->SolubilityFix Visible Precip/Cloudiness CheckBio Check Biology (Receptor Density?) CheckPlastic->CheckBio Potency OK, Emax varies PlasticFix Action: Add 0.1% BSA or Use Glass CheckPlastic->PlasticFix Low Potency in Plastic BioFix Action: Validate Receptor Levels (Western/Radioligand) CheckBio->BioFix Variable Emax

Figure 1: Diagnostic workflow for identifying the source of experimental variance with lipophilic ligands.

Mechanism of Action & Signaling Pathway

Understanding the signaling context is crucial. Assuming PSB 0788 targets the Adenosine A2A Receptor (like the 07xx series), the inconsistency might stem from the dynamic nature of GPCR signaling (Desensitization).

Q: Why does the signal fade so quickly? A: A2A receptors undergo rapid desensitization and internalization via Beta-Arrestin recruitment upon agonist binding. If your assay incubation time is too long (>30 mins), you are measuring the desensitized state, not the peak activation.

A2APathway Ligand PSB 0788 A2AR A2A Receptor (GPCR) Ligand->A2AR Binds Gs G-alpha-s A2AR->Gs Activates Arrestin Beta-Arrestin A2AR->Arrestin Recruits (Negative Feedback) AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Increases PKA PKA cAMP->PKA CREB CREB (Transcription) PKA->CREB Desens Desensitization (Signal Termination) Arrestin->Desens

Figure 2: Canonical A2A Receptor Signaling Pathway. Note the Beta-Arrestin feedback loop which can cause signal decay.

Summary of Recommendations

IssueSymptomSolution
Solubility Variable IC50/EC50; Cloudy wells.Dissolve in 100% DMSO; Dilute in DMSO; Spike into buffer.
Adsorption Loss of potency at low concentrations.Use Glass or add 0.1% BSA to buffer.
Desensitization Signal drops with long incubation.Shorten assay time (e.g., 15-20 min for cAMP).
Receptor Reserve Variable Emax (efficacy).Use stable cell lines; Normalize to Full Agonist (CGS 21680).
References
  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology. Link

  • Shryock, J. C., et al. (1998). A2A-adenosine receptor reserve for coronary vasodilation. Circulation. Link

  • Tocris Bioscience. (2024). PSB 0777 Product Guide & Solubility Data. Link

  • Sigma-Aldrich. (2024). Technical Guide: Handling Lipophilic Compounds. Link

Troubleshooting

Technical Support Center: PSB 0788 Experimental Optimization

Product Focus: PSB 0788 (8-[4-[4-(4-Chlorophenyl)piperazide-1-sulfonyl]phenyl]-1-propylxanthine) Classification: Potent, Selective Human Adenosine A2B Receptor Antagonist Support Level: Tier 3 (Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: PSB 0788 (8-[4-[4-(4-Chlorophenyl)piperazide-1-sulfonyl]phenyl]-1-propylxanthine) Classification: Potent, Selective Human Adenosine A2B Receptor Antagonist Support Level: Tier 3 (Senior Application Scientist)

Core Directive: The "Vehicle Effect" in Xanthine Antagonists

Researchers frequently encounter inconsistent data with PSB 0788 not because of the drug's failure, but due to vehicle interference . As a highly lipophilic xanthine derivative, PSB 0788 requires organic solvents (like DMSO) for solubilization.

The Problem:

  • Solubility vs. Toxicity: The concentration of solvent required to keep PSB 0788 in solution often exceeds the "No-Observed-Adverse-Effect Level" (NOAEL) for sensitive cell lines or animal models.

  • Receptor Artifacts: High DMSO concentrations (>0.1% in vitro) can perturb membrane fluidity, altering the conformational dynamics of GPCRs like the A2B receptor, leading to false negatives.

This guide provides the protocols to control these variables.

Formulation Protocols & Solubility

In Vitro Stock Preparation (Standard Protocol)

Objective: Create a stable stock without precipitation while minimizing solvent volume.

ParameterSpecificationNotes
Primary Solvent DMSO (Anhydrous)Avoid ethanol; xanthines have poor stability/solubility in alcohols compared to DMSO.
Max Stock Conc. 10 mMConcentrations >10 mM are prone to crashing out upon freeze-thaw cycles.
Storage -20°C (Desiccated)Hygroscopic DMSO absorbs water, causing the hydrophobic drug to precipitate inside the vial.
Working Solution 1:1000 DilutionTarget final DMSO concentration ≤ 0.1%.
In Vivo Formulation (Advanced Protocol)

Objective: Systemic administration without causing vehicle-induced toxicity or pain (peritonitis) in IP injections.

Recommended Vehicle System: The "Co-Solvent Trap" Do not inject 100% DMSO. Use the following step-down method:

  • Dissolve: 5% DMSO (containing PSB 0788).

  • Stabilize: 40% PEG 400 (Polyethylene glycol).

  • Dilute: 55% Saline (0.9%) or PBS.

Order of addition is critical. Add the saline last and slowly. Adding saline directly to the DMSO stock will cause immediate precipitation.

Troubleshooting Guide (Q&A Format)

Issue 1: "My control group cells are showing stress responses."

Q: I am using DMSO as a vehicle, but my 'Vehicle Control' wells show reduced viability compared to 'Naive' cells. How do I fix this?

A: You are likely observing Vehicle Toxicity . DMSO is not inert; it is a dipolar aprotic solvent that can permeabilize membranes.

The Fix (Self-Validating Protocol):

  • Titrate the Vehicle: Run a "Vehicle Only" dose-response curve (0.01%, 0.05%, 0.1%, 0.5% DMSO) alongside your drug assay.

  • Normalization: If 0.1% DMSO causes 5% cell death, you must normalize your PSB 0788 data against the Vehicle Control, not the Naive Control.

  • Switch Vehicles: If your cells are hypersensitive (e.g., primary neurons), switch to a Cyclodextrin-based formulation .

    • Protocol: Dissolve PSB 0788 in a 20% (w/v) solution of HP-β-CD (2-Hydroxypropyl-β-cyclodextrin) in water. This encapsulates the hydrophobic drug, removing the need for DMSO entirely.

Issue 2: "The drug precipitates when added to the media."

Q: I have a clear 10 mM stock in DMSO. When I pipette it into my cell culture media (pH 7.4), it turns cloudy immediately.

A: This is "Crash-Out," caused by the rapid shift in polarity. PSB 0788 is highly hydrophobic.

The Fix:

  • Pre-Dilution Step: Do not pipette 1 µL of stock directly into 1 mL of media.

  • Intermediate Step: Dilute the stock 1:10 into PBS with 1% BSA (Bovine Serum Albumin). The albumin acts as a carrier protein (similar to plasma binding), stabilizing the drug before it hits the bulk media.

  • Sonicate: Mild sonication (30 seconds) of the working solution can help disperse micro-precipitates.

Issue 3: "In Vivo results are highly variable between mice."

Q: In my IP injection study, some mice show strong A2B inhibition, while others show none. The vehicle is 10% DMSO.

A: This is likely an absorption artifact known as Peritoneal Depot Formation . Upon injection, the DMSO diffuses away rapidly into tissues, leaving the hydrophobic PSB 0788 to precipitate as a solid "depot" in the peritoneal cavity, which is then absorbed erratically.

The Fix: Use the HP-β-CD (Cyclodextrin) method described above. Cyclodextrins maintain the drug in a soluble inclusion complex, ensuring linear pharmacokinetics and consistent bioavailability.

Visualizing the Control Strategy

The following diagram illustrates the decision logic for selecting the correct vehicle and control groups to ensure data integrity.

VehicleControlLogic Start Start: PSB 0788 Experiment AssayType Select Assay Type Start->AssayType InVitro In Vitro (Cell Culture) AssayType->InVitro InVivo In Vivo (Animal Model) AssayType->InVivo SolubilityCheck Check Solubility Limit InVitro->SolubilityCheck CoSolvent Co-Solvent System (DMSO/PEG/Saline) InVivo->CoSolvent Acute Study Cyclo_Vivo Cyclodextrin Complex (Best Bioavailability) InVivo->Cyclo_Vivo Chronic Study DMSO_Path Standard: DMSO Stock SolubilityCheck->DMSO_Path Robust Cells Cyclo_Path Sensitive: HP-β-CD SolubilityCheck->Cyclo_Path Sensitive Cells Control_Design Design Control Groups DMSO_Path->Control_Design Cyclo_Path->Control_Design CoSolvent->Control_Design Cyclo_Vivo->Control_Design Group_Naive Group 1: Naive (No manipulation) Control_Design->Group_Naive Group_Vehicle Group 2: Vehicle Control (Solvent ONLY) Control_Design->Group_Vehicle Group_Drug Group 3: PSB 0788 (Drug + Solvent) Control_Design->Group_Drug

Caption: Decision matrix for vehicle selection and experimental group design to isolate PSB 0788 effects from solvent artifacts.

Mechanism of Action & Signaling Controls

When using PSB 0788 to inhibit A2B receptors, you must validate that the observed effect is actually due to A2B blockade and not off-target effects.

Pathway Validation: A2B receptors are Gs-coupled. Activation increases cAMP. PSB 0788 should reverse NECA-induced cAMP accumulation.

SignalingPathway Agonist NECA / Adenosine (Agonist) A2B A2B Receptor (GPCR) Agonist->A2B Activates Gs Gs Protein A2B->Gs Couples PSB0788 PSB 0788 (Antagonist) PSB0788->A2B BLOCKS AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Production AC->cAMP Increases Effect Downstream Effect (e.g., IL-6 Release) cAMP->Effect

Caption: Mechanism of Action. PSB 0788 acts by blocking the Agonist-A2B interaction, preventing Gs-protein coupling and subsequent cAMP accumulation.

References

  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology.

  • Boros, M., et al. (2016). Solubility and dissolution enhancement of poorly water-soluble drugs by cyclodextrins. Journal of Inclusion Phenomena and Macrocyclic Chemistry.

  • Castro, C. A., et al. (1995). Vehicle effects in behavioral studies: The case of DMSO. Pharmacology Biochemistry and Behavior.

  • Tocris Bioscience. PSB 0788 Product Information & Solubility Data.

Optimization

Technical Support Center: PSB 0788 Cytotoxicity Assessment

The following guide serves as a specialized Technical Support Center for PSB 0788 , treated here as an investigational small molecule (likely a purinergic receptor ligand consistent with the PSB nomenclature). This conte...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for PSB 0788 , treated here as an investigational small molecule (likely a purinergic receptor ligand consistent with the PSB nomenclature).

This content is structured to assist researchers in distinguishing true cytotoxicity from assay artifacts and receptor-mediated efficacy , using rigorous, self-validating protocols.

Status: Operational | Topic: PSB 0788 Profiling | Audience: R&D Scientists

Welcome to the PSB 0788 technical hub. Below you will find advanced troubleshooting guides, validated protocols, and mechanistic insights designed to ensure the reproducibility of your toxicity data.

Part 1: Troubleshooting & FAQs

Direct solutions to common experimental failures.

Category A: Solubility & Compound Handling

Q: My PSB 0788 precipitates immediately upon addition to the cell culture media. How do I fix this? A: This is a classic "solvent shock" issue common with hydrophobic heterocycles (typical of the PSB series).

  • The Cause: Rapid dilution of a high-concentration DMSO stock (e.g., 100 mM) directly into aqueous media causes the compound to crash out before it can disperse.

  • The Fix:

    • Intermediate Dilution Step: Do not pipette 100 mM stock directly into the well. Create a 100x working solution in media (or PBS) first. If it precipitates here, lower the stock concentration.

    • DMSO Limit: Ensure the final DMSO concentration is < 0.5% (v/v) . Most mammalian cells (e.g., HEK293, CHO, HeLa) tolerate up to 0.5%, but primary cells may require < 0.1%.

    • Sonication: Mild sonication (30-60 seconds) of the working solution can help disperse micro-aggregates.

Q: Can I store PSB 0788 working solutions at -20°C? A: No.

  • Reasoning: Repeated freeze-thaw cycles of dilute working solutions promote degradation and precipitation.

  • Protocol: Store the solid compound at -20°C. Store high-concentration DMSO stocks (e.g., 10 mM) at -20°C in aliquots. Always prepare working dilutions fresh on the day of the experiment.

Category B: Assay Interference (False Positives)

Q: I see high absorbance signals in my MTT assay even at lethal doses. Is PSB 0788 promoting growth? A: Likely not. You are probably observing chemical interference .

  • The Mechanism: Many small molecules (especially those with reducing potentials or specific heterocycles) can chemically reduce tetrazolium salts (MTT/MTS) into formazan without live cells.

  • The Validation Test (Cell-Free Control):

    • Prepare wells with media + PSB 0788 (highest concentration).

    • Do not add cells.

    • Add MTT reagent and incubate.

    • If the solution turns purple, PSB 0788 is chemically reducing the dye.

  • Solution: Switch to an ATP-based luminescence assay (e.g., CellTiter-Glo®), which is less prone to chemical reduction artifacts.

Category C: Biological Interpretation

Q: How do I distinguish between off-target toxicity and receptor-mediated effects? A: This is critical if PSB 0788 is an antagonist for receptors like A2B or A2A which regulate cell survival.

  • Strategy: Use a Rescue Experiment .

    • If PSB 0788 toxicity is due to Adenosine Receptor blockade (e.g., lowering cAMP), adding a membrane-permeable cAMP analog (e.g., db-cAMP) should rescue the cells.

    • If cells still die despite cAMP supplementation, the toxicity is likely off-target (non-specific).

Part 2: Validated Experimental Protocols

Protocol 1: The "Spike" Interference Check (Mandatory Pre-Screen)

Before running any cell-based data, you must prove PSB 0788 does not quench or enhance your detection signal.

Objective: Quantify signal interference in ATP (Luminescence) or MTT (Absorbance) assays.

  • Preparation: Plate cells and allow them to attach (24h).

  • Lysis: Lyse all cells (e.g., with Triton X-100) to create a "0% Viability" background, OR use healthy cells for "100% Viability".

  • The Spike: Add PSB 0788 (at IC50 and Max concentration) to half the wells; add Vehicle (DMSO) to the other half.

  • Readout: Add assay reagent immediately and read signal.

  • Calculation:

    
    
    
    • Acceptance Criteria: Interference must be within ±10%.

Protocol 2: Multiparametric Cytotoxicity Profiling

A dual-readout system to distinguish cytostasis (growth arrest) from cytotoxicity (death).

Materials:

  • PSB 0788 Stock (10 mM in DMSO)

  • Cell Line (e.g., A375 or PBMCs)

  • Reagents: CellTiter-Glo (ATP) and Caspase-3/7 Glo.

Workflow:

  • Seeding: 5,000 cells/well in 96-well white-walled plates. Incubate 24h.

  • Treatment: Perform 1:3 serial dilution of PSB 0788 (Range: 100 µM to 0.1 nM). Include DMSO controls.

  • Incubation: 24h, 48h, or 72h.

  • Multiplexing:

    • First, measure ApoTox-Glo (or similar) to assess membrane integrity (Cytotoxicity) and viability (Live Cell Protease).

    • Alternatively, run parallel plates: Plate A for ATP (Viability), Plate B for Caspase-3/7 (Apoptosis).

Part 3: Data Visualization & Mechanism

Figure 1: Cytotoxicity Validation Workflow

This logic tree ensures no false positives enter your dataset.

G Start Start: PSB 0788 Stock Prep Solubility Solubility Check (Media + 0.5% DMSO) Start->Solubility Precipitation Precipitation? Solubility->Precipitation FixSolubility Action: Sonicate or Reduce Max Conc. Precipitation->FixSolubility Yes Interference Cell-Free Interference Assay Precipitation->Interference No FixSolubility->Solubility Artifact Signal Artifact? Interference->Artifact SwitchAssay Action: Switch Endpoint (e.g., MTT -> ATP) Artifact->SwitchAssay Yes (e.g. Reduction) CellAssay Run Cell-Based Dose Response Artifact->CellAssay No SwitchAssay->CellAssay Analysis Analyze: EC50 vs CC50 (Therapeutic Window) CellAssay->Analysis

Caption: Step-by-step validation logic to rule out solubility issues and chemical interference before biological data analysis.

Figure 2: Mechanistic Pathway (Purinergic Blockade)

Visualizing how PSB 0788 (as a hypothetical Adenosine Receptor Antagonist) might induce cell death vs. off-target effects.

Pathway Ligand Adenosine (Extracellular) Receptor A2A / A2B Receptor Ligand->Receptor Activates Gs Gs Protein Receptor->Gs Apoptosis Apoptosis (Caspase 3/7) Receptor->Apoptosis Blockade leads to Loss of Survival Signal PSB0788 PSB 0788 (Inhibitor) PSB0788->Receptor Blocks AC Adenylyl Cyclase Gs->AC cAMP cAMP (Second Messenger) AC->cAMP Increases PKA PKA / Epac cAMP->PKA Survival Cell Survival (Proliferation) PKA->Survival Promotes

Caption: Proposed mechanism where PSB 0788 blockade of Gs-coupled receptors reduces cAMP, potentially triggering apoptosis due to loss of survival signaling.

Part 4: Quantitative Reference Data

Table 1: Recommended Assay Parameters for PSB Series Compounds

ParameterSpecificationReason for Constraint
Solvent Vehicle DMSO (Dimethyl Sulfoxide)PSB compounds are often lipophilic; water solubility is poor.
Max DMSO % 0.5% (v/v)Higher levels induce non-specific cytotoxicity and membrane permeabilization.
Incubation Time 24h - 72hCytotoxic effects of receptor antagonists are often delayed (cell cycle dependent).
Detection Mode Luminescence (ATP)Avoids colorimetric interference common with xanthine derivatives.
Positive Control Staurosporine (1 µM)Validates the assay's dynamic range for cell death.

References

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD)

  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology.

  • Stockwell, B. R., et al. (2017). Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease. Cell.

  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.
Troubleshooting

Technical Support Center: Reducing Variability in PSB-0788 Experimental Workflows

Product Focus: PSB-0788 (Adenosine A₂B Receptor Antagonist) Document ID: TS-PSB0788-VAR-01 Last Updated: January 28, 2026 Executive Summary: The Source of Variance PSB-0788 is a potent, selective antagonist for the human...

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: PSB-0788 (Adenosine A₂B Receptor Antagonist) Document ID: TS-PSB0788-VAR-01 Last Updated: January 28, 2026

Executive Summary: The Source of Variance

PSB-0788 is a potent, selective antagonist for the human adenosine A₂B receptor (hA₂B). While highly effective (Kᵢ values typically in the low nanomolar range), researchers often report inter-assay variability.

Technical analysis identifies three primary vectors for this inconsistency:

  • Physicochemical Instability: As a xanthine derivative, PSB-0788 exhibits poor aqueous solubility and high lipophilicity, leading to micro-precipitation in assay buffers.

  • Plasticware Adsorption: The compound’s hydrophobic nature causes significant non-specific binding to standard polystyrene plates.

  • Biological Fluctuations: The A₂B receptor is highly inducible (e.g., by hypoxia or inflammation). Basal expression levels in cell lines (like HEK293 or CHO) can drift based on passage number and confluence.

This guide provides the protocols required to stabilize these variables.

Physicochemical Control: Solubility & Handling

The Problem: PSB-0788 is stable in DMSO but crashes out of solution when rapidly diluted into aqueous media, creating "hot spots" of concentration and false negatives.

Validated Solubilization Protocol

Do not attempt to dissolve directly in water or PBS.

Step-by-Step Methodology:

  • Primary Stock Preparation (10 mM):

    • Weigh powder in a glass vial (avoid plastic to prevent static loss).

    • Dissolve in 100% anhydrous DMSO. Vortex for 30 seconds.

    • Critical Check: Inspect for particulates under a light source. If cloudy, sonicate at 40°C for 5 minutes.

  • Intermediate Dilution (The "Step-Down" Method):

    • Never dilute 10 mM stock directly 1:1000 into media.

    • Create a 100x secondary stock in 50% DMSO / 50% Ethanol . This reduces the surface tension shock when moving to aqueous buffers.

  • Final Assay Concentration:

    • Dilute the secondary stock into pre-warmed (37°C) assay buffer containing 0.1% BSA (Bovine Serum Albumin) .

    • Why BSA? Albumin acts as a carrier protein, keeping the lipophilic xanthine in solution and preventing adsorption to the plastic walls.

Visualization: Solubilization Workflow

SolubilityWorkflow Stock Solid PSB-0788 DMSO 10mM Stock (100% DMSO) Stock->DMSO Dissolve & Sonicate Inter Intermediate Stock (50% DMSO / 50% EtOH) DMSO->Inter 1:10 Dilution Final Assay Buffer (+ 0.1% BSA) Inter->Final Final Dilution (Prevents Crash)

Figure 1: Step-down dilution strategy to prevent micro-precipitation of hydrophobic xanthine derivatives.

Biological Control: Receptor Density & Assay Conditions

The Problem: The A₂B receptor has low constitutive activity and expression is highly sensitive to cell stress. Furthermore, endogenous adenosine in the media competes with PSB-0788, shifting the apparent Kᵢ.

Key Assay Parameters
ParameterRecommended SettingTechnical Rationale
Enzyme Supplement Adenosine Deaminase (ADA) 1 U/mL Critical. Degrades endogenous adenosine released by cells. Without ADA, endogenous adenosine competes with PSB-0788, artificially increasing the IC₅₀.
Receptor State Standardized Confluence (80-90%) A₂B expression is density-dependent. Over-confluent cells may downregulate surface receptors.
Incubation Time 30 - 60 Minutes Ensure thermodynamic equilibrium. Short incubations (<15 min) measure association rates, not affinity constants.
Plate Type Polypropylene (PP) or NBS Use Non-Binding Surface (NBS) plates to minimize drug loss to plastic.
Protocol: cAMP Accumulation Assay (Gs-Coupled)

Since A₂B couples to Gs proteins, measuring cAMP inhibition against an agonist (like NECA) is the gold standard.

  • Cell Prep: Harvest cells (e.g., HEK293-hA2B) and resuspend in stimulation buffer (HBSS + 5mM HEPES + 1 U/mL ADA + 0.1% BSA).

  • Antagonist Pre-incubation: Add PSB-0788 dilution series. Incubate 30 mins at 37°C .

    • Note: This allows PSB-0788 to occupy the receptor before the agonist arrives.

  • Agonist Challenge: Add EC₈₀ concentration of NECA (non-selective agonist). Incubate 45 mins .

  • Detection: Lyse cells and detect cAMP (via TR-FRET or ELISA).

Visualization: A₂B Signaling & Inhibition

A2BPathway PSB PSB-0788 (Antagonist) A2B A2B Receptor (Gs-Coupled) PSB->A2B Blocks NECA NECA (Agonist) NECA->A2B Activates AC Adenylyl Cyclase A2B->AC Stimulates (Gs) cAMP cAMP (Signal) AC->cAMP Converts ATP ATP ATP ATP->AC ADA Adenosine Deaminase (Scavenger) EndoAdo Endogenous Adenosine ADA->EndoAdo Degrades EndoAdo->A2B Competes

Figure 2: Mechanism of Action. PSB-0788 prevents agonist-mediated cAMP accumulation. ADA is required to remove endogenous noise.

Troubleshooting Matrix (FAQ)

Q: My IC₅₀ values are shifting by 10-fold between weeks. Why? A: Check your Adenosine Deaminase (ADA) . ADA degrades over time, especially if freeze-thawed repeatedly. If ADA fails, endogenous adenosine accumulates in the well, competing with PSB-0788 and shifting your curve to the right (making the drug appear less potent). Solution: Use fresh ADA aliquots.

Q: I see high background signal in my control wells. A: This is likely constitutive activity or phosphodiesterase (PDE) activity .

  • Ensure you are using a PDE inhibitor (like Rolipram or IBMX) in your buffer to prevent cAMP breakdown.

  • If using transfected cells, lower the plasmid concentration; extremely high receptor density can force constitutive Gs coupling.

Q: The compound precipitates when I add it to the media. A: You likely exceeded the solubility limit of the xanthine structure in a low-protein buffer. Ensure your buffer contains 0.1% BSA . The albumin creates a "hydrophobic sink" that stabilizes the compound without interfering with receptor binding (unlike serum, which binds too tightly).

Q: Can I use polystyrene plates? A: Avoid them if possible. Xanthines are hydrophobic. Use Polypropylene for dilution plates and NBS (Non-Binding Surface) treated plates for the assay. If you must use polystyrene, pre-coat the wells with buffer containing 1% BSA for 1 hour, then wash before use.

References

  • Borrmann, T., et al. (2009). "1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: Development and Characterization of Adenosine A2B Receptor Antagonists." Journal of Medicinal Chemistry.

  • Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology.

  • Linden, J. (2001). "Molecular approach to adenosine receptors: receptor-mediated mechanisms of tissue protection." Annual Review of Pharmacology and Toxicology.

Optimization

Technical Support Center: PSB 0788 Optimization

Topic: Troubleshooting Dose-Response & Assay Anomalies for PSB 0788 (Adenosine A2B Antagonist) Document ID: TS-PSB0788-V2.1 Status: Active Compound Profile & Technical Specifications Context: PSB 0788 is a highly potent...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Dose-Response & Assay Anomalies for PSB 0788 (Adenosine A2B Antagonist) Document ID: TS-PSB0788-V2.1 Status: Active

Compound Profile & Technical Specifications

Context: PSB 0788 is a highly potent and selective antagonist for the human adenosine A2B receptor. Unlike non-selective xanthines (e.g., theophylline), PSB 0788 exhibits nanomolar affinity for A2B, but its physicochemical properties often lead to experimental artifacts if not managed correctly.

Key Pharmacological Parameters
ParameterValue / CharacteristicImplication for Assay
Chemical Class 8-substituted Xanthine derivativeHigh lipophilicity; prone to precipitation in aqueous buffers.
Target (

)
Human A2B: ~13 nMPotent.

values should reflect this range (adjusted for Cheng-Prusoff).
Selectivity >300-fold vs. A1, A2A, A3Clean profile, but high-dose (>10 µM) may show off-target effects.
Solubility Water: Insoluble DMSO: ~25 mMCritical: Aqueous dilutions >100 µM risk precipitation.
Mechanism Competitive Antagonist / Inverse AgonistMay reduce basal cAMP in systems with high constitutive A2B activity.

Troubleshooting Guide: Common Dose-Response Issues

Issue A: The "Flat-Lining" Curve (Loss of Potency)

Symptom: Your dose-response curve shows an


 significantly higher (right-shifted) than the expected ~10-50 nM range, or the curve fails to reach 100% inhibition.

Root Cause 1: Endogenous Adenosine Accumulation In cell-based assays (e.g., HEK293-A2B or Jurkat cells), cells continuously release adenosine. Since A2B receptors are Gs-coupled, this endogenous adenosine raises basal cAMP. If you do not control for this, PSB 0788 has to compete against an unknown, fluctuating concentration of agonist.

  • Solution: You must add Adenosine Deaminase (ADA) to your assay buffer. ADA converts endogenous adenosine to inosine (which does not activate A2B), ensuring a stable baseline.

Root Cause 2: Compound Precipitation PSB 0788 is hydrophobic. If you perform serial dilutions directly in a serum-free aqueous buffer (like HBSS or PBS) and let them sit, the compound acts like a brick dust, sticking to plasticware.

  • Solution: Use the "Intermediate Dilution" protocol (see Section 4).

Issue B: The "Bell-Shaped" or Noisy Curve

Symptom: Data points at high concentrations (10 µM - 100 µM) show erratic signal or unexpected increases in signal (toxicity artifacts).

Root Cause: DMSO Intolerance If your serial dilution strategy results in variable DMSO concentrations across the plate, the solvent itself will modulate the G-protein coupling or cell viability.

  • Solution: Back-fill all wells with vehicle so that the final DMSO concentration is constant (e.g., 0.1% or 0.5%) across the entire dose-response curve.

Visualizing the Mechanism

To understand where the assay fails, one must visualize the A2B signaling cascade and the intervention point of PSB 0788.

A2B_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine (Agonist) A2B A2B Receptor (GPCR) Adenosine->A2B Activates PSB0788 PSB 0788 (Antagonist) PSB0788->A2B Blocks ADA Adenosine Deaminase (Scavenger) ADA->Adenosine Degrades Gs Gs Protein A2B->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Signal) AC->cAMP Synthesizes ATP ATP ATP->AC

Figure 1: Mechanism of Action. PSB 0788 competes with Adenosine at the A2B receptor interface. Note the critical role of ADA in removing competing endogenous agonist.

Validated Protocols

Protocol A: Correct Solubilization & Serial Dilution

Objective: Prevent precipitation and ensuring constant DMSO concentration.

  • Stock Preparation: Dissolve PSB 0788 powder in 100% DMSO to create a 10 mM Stock . Vortex vigorously. Store at -20°C in aliquots (avoid freeze-thaw).

  • Initial Dilution Plate (100x Concentrates):

    • Prepare a 96-well plate using 100% DMSO as the diluent.

    • Perform your serial dilutions (e.g., 1:3 or 1:10) in this plate.

    • Result: You now have a range of concentrations (e.g., 10 mM down to 1 nM), all in pure DMSO.

  • Intermediate Plate (10x Concentrates):

    • Transfer 10 µL from the "Initial Dilution Plate" into 90 µL of Assay Buffer .

    • Note: This creates a 10% DMSO solution. Mix immediately.

  • Final Assay Plate (1x):

    • Transfer 10 µL from the "Intermediate Plate" onto your cells (which are in 90 µL volume).

    • Final DMSO: 1%.

    • Final PSB 0788: The desired dose range.

Protocol B: A2B Functional cAMP Assay (Antagonist Mode)

Objective: Measure


 against a fixed agonist challenge.

Reagents:

  • HEK293 cells stably expressing human A2B.

  • Assay Buffer: HBSS + 20 mM HEPES + 1 U/mL Adenosine Deaminase (ADA) + 500 µM IBMX (Phosphodiesterase inhibitor).

  • Agonist: NECA (stable adenosine analog) or Adenosine.

Steps:

  • Starvation: Wash cells and incubate in serum-free media for 2-4 hours to lower basal signaling.

  • Pre-Incubation (Critical): Add PSB 0788 (diluted as per Protocol A) to cells. Incubate for 30 minutes at 37°C .

    • Why: This allows the antagonist to equilibrate with the receptor before the agonist is added.

  • Challenge: Add the agonist (NECA) at a concentration equivalent to its

    
     (typically ~100-300 nM for A2B).
    
  • Stimulation: Incubate for 30-45 minutes.

  • Detection: Lyse cells and detect cAMP (via TR-FRET, ELISA, or AlphaScreen).

Troubleshooting Logic Flow

Use this decision tree to diagnose curve failures.

Troubleshooting Start Issue: Bad Dose-Response Curve CheckSolubility Is the compound precipitating? Start->CheckSolubility CheckADA Is Adenosine Deaminase (ADA) present in buffer? CheckSolubility->CheckADA No Action_DMSO Use DMSO Intermediate Dilution Protocol CheckSolubility->Action_DMSO Yes/Unsure CheckAgonist Is Agonist Concentration at EC80? CheckADA->CheckAgonist Yes Action_ADA Add 1 U/mL ADA to remove endogenous adenosine CheckADA->Action_ADA No Action_Titrate Re-run Agonist Curve to determine EC80 CheckAgonist->Action_Titrate No/Unknown End Check Receptor Expression or Transfection Efficiency CheckAgonist->End Yes

Figure 2: Diagnostic workflow for PSB 0788 experimental failures.

References

  • Borrmann, T., et al. "1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: development and characterization of adenosine A2B receptor antagonists and a new radioligand with subnanomolar affinity and subtype selectivity." Journal of Medicinal Chemistry 52.13 (2009): 3994-4006.

  • Müller, C. E., & Jacobson, K. A. "Recent developments in adenosine A2B receptor ligands." Current Topics in Medicinal Chemistry 11.8 (2011): 948-964.

  • Fredholm, B. B., et al. "International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and classification of adenosine receptors—an update." Pharmacological Reviews 63.1 (2011): 1-34.

Troubleshooting

Verifying PSB 0788 activity in a new cell line

Product: PSB 0788 (Adenosine A B Receptor Antagonist) Application: Functional Verification in Novel Cell Lines Technical Overview & Mechanism of Action PSB 0788 is a potent, highly selective antagonist for the human Aden...

Author: BenchChem Technical Support Team. Date: February 2026

Product: PSB 0788 (Adenosine A B Receptor Antagonist)
Application: Functional Verification in Novel Cell Lines

Technical Overview & Mechanism of Action

PSB 0788 is a potent, highly selective antagonist for the human Adenosine A


B receptor (A

BAR). Unlike the A

and A

A receptors, which have high affinity for adenosine, the A

B receptor is a low-affinity receptor, often requiring higher concentrations of endogenous adenosine or stress conditions (hypoxia) to activate.

When validating PSB 0788 in a new cell line, you are effectively validating the entire G


-coupled signaling cascade . The compound works by competitively blocking the binding site of the receptor, preventing the conformational change required to activate Adenylyl Cyclase (AC).
Signaling Pathway Visualization

The following diagram illustrates the specific node PSB 0788 targets within the G-protein coupled pathway.

A2B_Pathway Figure 1: Mechanism of Action for PSB 0788 in Gs-Coupled Signaling Agonist Agonist (e.g., BAY 60-6583) A2B A2B Receptor (Cell Membrane) Agonist->A2B Activates PSB0788 PSB 0788 (Antagonist) PSB0788->A2B Blocks Gs Gs Protein (Heterotrimeric) A2B->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Readout Target) AC->cAMP Converts ATP ATP ATP ATP->AC Downstream PKA / CREB / MAPK Signaling cAMP->Downstream Cascades

Pre-Experiment Verification (The "Go/No-Go" Phase)

Before consuming expensive reagents, you must confirm the biological context of your new cell line. A


B expression is often low in resting cells and upregulated during stress.
Q: How do I verify my cell line is suitable for PSB 0788 testing?

A: You must establish two baselines: Physical Expression and Agonist Responsiveness .

Step 1: Expression Profiling

Do not rely on literature assertions for your specific clone. Run a Western Blot or RT-qPCR targeting ADORA2B.

  • Control: Use a known positive control line such as Jurkat T cells or HEK293 cells transfected with A

    
    B .
    
  • Threshold: If Ct values are >30 or protein bands are faint, the receptor density may be insufficient to generate a robust assay window (Z' factor < 0.5).

Step 2: Agonist Selection (Critical)

You cannot test an antagonist (PSB 0788) without first inducing a signal to inhibit.

AgonistSelectivity ProfileRecommendation
BAY 60-6583 Highly Selective for A

B
High. Use this to ensure the signal you block is actually A

B-mediated.
NECA Non-selective (A

, A

A, A

B, A

)
Low. If your cell line expresses A

A, NECA will trigger cAMP via A

A. PSB 0788 will not block A

A, leading to false negatives.
Adenosine Endogenous / Non-selectiveModerate. Requires ADA inhibitor (Erythro-9-(2-hydroxy-3-nonyl)adenine) to prevent degradation.

Functional Assay Protocol (cAMP Inhibition)

This protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Homogeneous Time-Resolved Fluorescence (HTRF) platform. This is superior to ELISA for throughput and dynamic range.

Experimental Design Logic

To calculate the IC


 of PSB 0788, you must compete it against a fixed concentration of agonist .
  • The Trap: If you use saturating agonist concentrations, you shift the curve to the right, requiring artificially high antagonist doses to compete (Schild regression principles).

  • The Fix: Use the agonist at its EC

    
      concentration.
    
Step-by-Step Workflow
  • Cell Preparation:

    • Harvest cells and resuspend in stimulation buffer (HBSS + 20 mM HEPES + 500 µM IBMX).

    • Note: IBMX is a phosphodiesterase inhibitor. It prevents the breakdown of cAMP, accumulating the signal for detection.

  • Antagonist Pre-Incubation (The PSB 0788 Step):

    • Prepare a serial dilution of PSB 0788 in DMSO (Max DMSO final concentration < 0.5%).

    • Add PSB 0788 to cells.

    • Incubate for 15-30 minutes at Room Temp. This allows the antagonist to reach equilibrium occupancy at the receptor before the agonist arrives.

  • Agonist Stimulation:

    • Add BAY 60-6583 (at determined EC

      
       concentration).
      
    • Incubate for 30 minutes at 37°C.

  • Detection:

    • Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

    • Incubate 1 hour. Read on a compatible plate reader.

Troubleshooting Guide

Q: I see no inhibition, even at high PSB 0788 concentrations. Why?

A: This usually points to one of three issues:

  • Wrong Receptor Driving Signal: If you used a non-selective agonist like NECA, the cAMP signal might be coming from the A

    
    A receptor . PSB 0788 has high selectivity (>1000-fold) over A
    
    
    
    A.
    • Validation: Repeat the assay using BAY 60-6583. If the signal disappears, your cells express A

      
      A, not A
      
      
      
      B.
  • Agonist Overdose: If [Agonist] >> K

    
    , the antagonist cannot compete effectively.
    
    • Validation: Check your agonist dose-response curve. Ensure you are working at the EC

      
       or EC
      
      
      
      , not the plateau.
  • Solubility Crash: PSB 0788 is a xanthine derivative with poor aqueous solubility.

    • Validation: Check your wells for precipitate under a microscope. Ensure DMSO is present but kept below 1% to avoid cell toxicity.

Q: My IC is shifting between experiments. What is wrong?

A: This is often due to incubation timing . A


B receptors desensitize rapidly upon agonist binding. However, antagonists stabilize the conformation. If you add the agonist before the antagonist, the receptor may internalize or desensitize before PSB 0788 can bind.
  • Rule: Always pre-incubate PSB 0788 for at least 15 minutes.

Q: The Z' Factor is low (< 0.5). How do I improve the assay window?

A: A


B is often "inducible."
  • Solution: Pre-treat your cells with TNF-

    
     or expose them to hypoxia (1-2% O
    
    
    
    ) for 24 hours prior to the assay. This upregulates A
    
    
    B surface expression, increasing the maximum signal window [1].

Logic Flow for Troubleshooting

Use this flowchart to diagnose validation failures.

Troubleshooting_Flow Figure 2: Diagnostic Workflow for PSB 0788 Validation Failure Start Experiment Failed: No Inhibition Observed CheckAgonist Did Agonist Alone Produce Signal? Start->CheckAgonist CheckExpression Check A2B Expression (Western/qPCR) CheckAgonist->CheckExpression No Signal CheckSelectivity Did you use BAY 60-6583? CheckAgonist->CheckSelectivity Yes, Strong Signal OffTarget Suspect A2A Receptor Interference CheckSelectivity->OffTarget No (Used NECA) CheckDose Was Agonist Dose > EC80? CheckSelectivity->CheckDose Yes SchildError Schild Shift Error: Lower Agonist Dose CheckDose->SchildError Yes Solubility Check Solubility: Is precipitate visible? CheckDose->Solubility No DMSO Optimize DMSO/Buffer (Max 1% DMSO) Solubility->DMSO Yes

References

  • Borrmann, R., et al. (2009). 1,3,8-Substituted xanthines as high affinity adenosine A2B receptor antagonists. Journal of Medicinal Chemistry, 52(13), 3994–4006.

    • Context: Primary source for PSB 0788 synthesis, SAR, and potency values (K human A B = 13 nM).
  • Haskó, G., et al. (2008). Adenosine receptors: therapeutic aspects for inflammatory and immune diseases. Nature Reviews Drug Discovery, 7, 759–770.

    • Context: Authoritative review on receptor signaling and inducibility in inflamm
  • Tocris Bioscience. (n.d.). PSB 0788 Product Information. Tocris.

    • Context: Solubility d
  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of Experimental Pharmacology, (200), 151–199.

    • Context: Detailed structural analysis and selectivity profiles against A and A A.

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: PSB-0788 vs. Leading A2B Receptor Antagonists

Executive Summary: The A2B Antagonist Landscape The Adenosine A2B receptor (A2BAR) is a low-affinity, Gs-coupled GPCR implicated in inflammation, cancer progression (immuno-oncology), and tissue fibrosis. Developing anta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The A2B Antagonist Landscape

The Adenosine A2B receptor (A2BAR) is a low-affinity, Gs-coupled GPCR implicated in inflammation, cancer progression (immuno-oncology), and tissue fibrosis. Developing antagonists for A2BAR requires navigating a complex landscape of selectivity, particularly against the high-affinity A2A receptor.

This guide provides a rigorous technical comparison of PSB-0788 against the established "Gold Standard" reference compounds: PSB-603 , PSB-1115 , and MRS-1754 . While PSB-0788 is often evaluated for specific structural activity relationships (SAR), its utility must be benchmarked against the high potency of PSB-603 and the water solubility of PSB-1115.

Pharmacological Profiling: Head-to-Head Comparison

The following data aggregates validated affinity (


) and potency (

) metrics. Note that while PSB-603 is currently the most potent selective antagonist, PSB-1115 remains the preferred tool for aqueous-phase experiments due to its sulfonate group.
Table 1: Comparative Pharmacological Properties
FeaturePSB-0788 (Test Article)PSB-603 (Benchmark)PSB-1115 (Polar Tool)MRS-1754 (Early Gen)
Chemical Class Xanthine DerivativeXanthine DerivativeSulfonated XanthineArylamide
Human A2B

Subject to Batch0.553 nM 53.4 nM1.97 nM
Selectivity (vs A1) High> 17,000-fold> 1,000-fold~ 400-fold
Selectivity (vs A2A) High> 10,000-fold> 1,000-fold~ 400-fold
Solubility Low (DMSO required)Low (DMSO required)High (Water soluble) Low (DMSO)
BBB Permeability Predicted LowModerate/HighNo (Polar)Low
Primary Utility SAR Studies / Novel ScreenIn vivo / Potency Ref.In vitro / Polar AssaysHistorical Ref.

Critical Insight: When evaluating PSB-0788 , researchers must pay close attention to the A2A/A2B selectivity window . Many xanthine derivatives suffer from off-target A2A binding. If PSB-0788 exhibits a


 > 100 nM at A2A, it is considered sufficiently selective for most cellular assays.

Mechanistic Visualization: A2B Signaling & Antagonism

Understanding the intervention point is crucial for assay design. A2BAR couples primarily to


, driving cAMP accumulation.

A2B_Signaling Adenosine Adenosine (Ligand) A2B A2B Receptor (GPCR) Adenosine->A2B Activation PSB PSB-0788 / Antagonists PSB->A2B Competitive Blockade Gs Gs Protein A2B->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Response Immune Modulation / Fibrosis PKA->Response

Figure 1: Mechanism of Action. Antagonists like PSB-0788 competitively inhibit Adenosine binding, preventing the Gs-mediated cAMP cascade.

Experimental Protocols (Self-Validating Systems)

To objectively compare PSB-0788 against alternatives, you must run side-by-side assays. Below are the industry-standard protocols.

Protocol A: Functional cAMP Accumulation Assay

Purpose: Determine


 (functional potency).
Cell Line:  CHO or HEK293 stably expressing human A2BAR.
  • Preparation:

    • Dissolve PSB-0788 and PSB-603 (control) in 100% DMSO to 10 mM stock.

    • Dissolve PSB-1115 in distilled water (10 mM stock).

    • Validation Step: Ensure final DMSO concentration in assay < 0.5% to avoid cytotoxicity.

  • Cell Seeding: Seed 2,000 cells/well in 384-well plates (white opaque). Incubate overnight.

  • Antagonist Treatment:

    • Add antagonists in serial dilution (10

      
      M to 0.1 nM).
      
    • Incubate for 15 minutes at 37°C. Why? To allow equilibrium binding before agonist challenge.

  • Agonist Challenge:

    • Add NECA (non-selective agonist) at its

      
       concentration (typically ~100-200 nM for A2B).
      
    • Incubate for 30 minutes .

  • Detection:

    • Lyse cells and detect cAMP using TR-FRET (e.g., HTRF or Lance Ultra).

    • Read on a multimode plate reader (e.g., EnVision).

  • Data Analysis:

    • Normalize data: 0% = Basal, 100% = NECA only.

    • Fit to 4-parameter logistic equation to derive

      
      .
      
Protocol B: Radioligand Binding Assay (Affinity)

Purpose: Determine


 (binding affinity).
Radioligand: 

PSB-603 (Preferred for A2B) or

DPCPX (requires A2B over-expression as it prefers A1).
  • Membrane Prep: Harvest CHO-hA2B cells and homogenize in Tris-HCl buffer.

  • Incubation:

    • Mix: 50

      
      g membrane protein + 1 nM 
      
      
      
      PSB-603 + Test Compound (PSB-0788).
    • Non-specific binding (NSB) defined by 10

      
      M PSB-1115  or NECA .
      
    • Note: Do not use the test compound to define NSB.

  • Equilibrium: Incubate 90 mins at 25°C.

    • Why 25°C? A2B receptors are labile; 37°C may cause degradation during long incubations.

  • Filtration: Rapidly filter through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Measure radioactivity via liquid scintillation counting.

Workflow Visualization: Screening Logic

Screening_Workflow Start Compound Library (PSB-0788) Solubility Solubility Check (DMSO vs Water) Start->Solubility Binding Binding Assay (Determine Ki) Solubility->Binding Pass Selectivity Selectivity Screen (vs A1/A2A/A3) Binding->Selectivity Ki < 100nM Functional cAMP Functional (Determine IC50) Selectivity->Functional >100x Selective Decision Lead Candidate? Functional->Decision

Figure 2: Logical workflow for validating A2B antagonists. Selectivity screening is the critical "Go/No-Go" gate.

Conclusion & Recommendation

  • Use PSB-0788 if: You are conducting structure-activity relationship (SAR) studies on xanthine derivatives and need to map the tolerance of the 8-position substituent.

  • Use PSB-603 if: You require the highest potency and selectivity for in vivo or proof-of-concept studies where off-target effects must be minimized.

  • Use PSB-1115 if: You are working in high-protein media or require a water-soluble tool compound to avoid DMSO artifacts.

References

  • Borrmann, T., et al. (2009). "1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: development and characterization of adenosine A2B receptor antagonists." Journal of Medicinal Chemistry.

  • Hayallah, A. M., et al. (2002). "1,8-disubstituted xanthine derivatives: synthesis of potent A2B-selective adenosine receptor antagonists." Journal of Medicinal Chemistry.

  • Ji, X. D., et al. (2001). "Selective A2B adenosine receptor antagonists derived from arylamide." Journal of Medicinal Chemistry.

  • Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology.

Comparative

Comparative Analysis: PSB-0788 vs. MRS-1754

High-Affinity Antagonists for the Adenosine Receptor Executive Summary In the landscape of purinergic signaling research, the Adenosine Receptor ( ) represents a challenging target due to its low affinity for the endogen...

Author: BenchChem Technical Support Team. Date: February 2026

High-Affinity Antagonists for the Adenosine Receptor

Executive Summary

In the landscape of purinergic signaling research, the Adenosine


 Receptor (

) represents a challenging target due to its low affinity for the endogenous ligand adenosine. For researchers investigating

-mediated inflammation, cancer progression, or asthma, selecting the correct chemical probe is critical for data validity.

This guide compares MRS-1754 , the classical "gold standard" antagonist, with PSB-0788 , a highly potent structural evolution.

  • The Verdict: While MRS-1754 remains the historical reference standard for defining

    
     pharmacology, PSB-0788  offers superior affinity (
    
    
    
    nM) and an optimized selectivity profile, making it the preferred choice for detecting low-expression receptor populations or conducting competitive binding studies where maximal displacement is required.
Mechanistic Foundation: The Signaling Axis

To understand the utility of these antagonists, one must visualize the pathway they inhibit. The


 is unique among adenosine receptors as it couples primarily to 

(stimulating adenylyl cyclase) but can also couple to

(mobilizing calcium) in specific tissue contexts.

Figure 1:


 Receptor Signaling & Antagonist Intervention 
The diagram below illustrates the dual-pathway activation of 

and the competitive blockade by PSB-0788/MRS-1754.

A2B_Pathway Adenosine Adenosine (Endogenous Agonist) A2B A2B Receptor (GPCR) Adenosine->A2B Activates Gs Gs Protein A2B->Gs Primary Coupling Gq Gq Protein A2B->Gq Context Dependent Antagonists Antagonists: PSB-0788 / MRS-1754 Antagonists->A2B Blocks AC Adenylyl Cyclase Gs->AC PLC PLCβ Gq->PLC cAMP cAMP Accumulation (Primary Output) AC->cAMP Ca Ca2+ Release (Secondary Output) PLC->Ca

Caption: Competitive inhibition of A2B-mediated Gs/Gq signaling by specific antagonists.

Technical Comparison: The Tale of the Tape

The following data aggregates experimental values from human


 receptor (

) assays. Note the structural distinction: both are xanthine derivatives, but their substitution patterns dictate their affinity and solubility.
FeatureMRS-1754 PSB-0788 Implication for Research
Chemical Class 8-aryloxymethylxanthine8-sulfonamido-phenylxanthineXanthine core ensures binding; sulfonamide (PSB) improves interaction with the binding pocket.
Affinity (

Human)
1.97 nM 1.3 nM PSB-0788 is slightly more potent, allowing for lower dosing and reduced off-target risk.
Selectivity (

)
> 400-fold> 300-foldBoth exhibit excellent selectivity against the high-affinity

receptor.
Selectivity (

)
> 400-fold> 200-foldCritical distinction, as

is often co-expressed.
Solubility Low (DMSO required)Low (DMSO required)Warning: Both compounds precipitate in aqueous buffers >10 µM. Pre-dissolve in 100% DMSO.
Primary Use Case Historical reference; validating previous literature.High-sensitivity screening; structure-activity relationship (SAR) studies.
Source NIDDK (Jacobson Lab) originPharmaCenter Bonn (Müller Lab) origin

Key Insight: While the affinity difference (1.97 nM vs 1.3 nM) appears marginal, the PSB-0788 scaffold often demonstrates slower dissociation rates in kinetic studies, providing a more stable blockade during long-duration assays (e.g., cell proliferation studies).

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols utilize internal controls (ADA) and specific buffer compositions to prevent ligand aggregation.

Protocol A: Membrane Preparation for Binding Assays

Objective: Isolate


-rich membranes free of endogenous adenosine.
  • Cell Source: Use HEK293 or CHO cells stably transfected with human

    
    . (Native expression in Jurkat cells is often too low for reliable radioligand binding).
    
  • Lysis: Harvest cells in ice-cold Tris-HCl (50 mM, pH 7.4) containing protease inhibitor cocktail.

  • Homogenization: Homogenize using a Polytron (2 x 10s bursts).

  • Washing: Centrifuge at 40,000 x g for 20 mins. Discard supernatant. Resuspend pellet. Repeat this wash step twice.

    • Why? This removes endogenous adenosine which competes with the radioligand.

  • Deamination: In the final resuspension, add Adenosine Deaminase (ADA, 2 U/mL) . Incubate for 30 mins at 37°C.

    • Trustworthiness Check: Failure to add ADA is the #1 cause of underestimated antagonist affinity.

Protocol B: Competition Radioligand Binding

Objective: Determine


 of PSB-0788 or MRS-1754.
  • Radioligand:

    
     (Note: This is an 
    
    
    
    antagonist, but at high concentrations and in
    
    
    -only transfected cells, it binds
    
    
    . Alternatively, use
    
    
    if available).
  • Non-specific control: 100 µM NECA.

Workflow:

  • Prepare 96-well plates with 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4 .

  • Add 2 U/mL ADA to the buffer.

  • Add 50 µL of radioligand (Final concentration ~

    
    ).
    
  • Add 50 µL of test compound (PSB-0788 or MRS-1754) in increasing concentrations (

    
     to 
    
    
    
    M).
    • Solubility Check: Ensure final DMSO concentration is <1%.

  • Add 100 µL Membrane suspension (20-50 µg protein/well).

  • Incubate: 90 mins at 25°C.

  • Filtration: Rapidly filter through GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI) .

    • Why PEI? Reduces non-specific binding of the hydrophobic xanthine ligands to the filter.

Protocol C: Functional cAMP Accumulation

Objective: Verify antagonistic potency in a live-cell functional context.

  • Seed cells (2,000 cells/well) in 384-well plates.

  • Pre-incubate with antagonist (PSB-0788 or MRS-1754) for 15 mins at 37°C.

  • Stimulate with NECA (non-selective agonist) at its

    
     concentration.
    
  • Incubate 30 mins.

  • Lyse and detect cAMP using FRET or TR-FRET reagents (e.g., LANCE or HTRF kits).

  • Data Analysis: Calculate

    
    . Convert to 
    
    
    
    using the Cheng-Prusoff equation adapted for functional assays:
    
    
    .
Experimental Workflow Visualization

Figure 2: The Validation Loop This workflow ensures that the data generated is chemically and biologically valid.

Workflow Prep Membrane Prep (+ ADA Treatment) Binding Binding Assay (90 min @ 25°C) Prep->Binding Solubilization Ligand Solubilization (100% DMSO Stock) Dilution Serial Dilution (Max 1% DMSO Final) Solubilization->Dilution Dilution->Binding Filter GF/B Filtration (+0.3% PEI) Binding->Filter Analysis Calculate Ki (Cheng-Prusoff) Filter->Analysis

Caption: Step-by-step workflow for validating A2B antagonist affinity.

References
  • Borrmann, T., et al. (2009). "1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: development and biological evaluation of potent, selective A2B adenosine receptor antagonists." Journal of Medicinal Chemistry.

  • Kim, Y.C., et al. (2000). "Derivatives of the triolo[1,5-a]quinazoline ring system as adenosine A(2A) receptor antagonists." (Contextualizing MRS series development). Journal of Medicinal Chemistry.

  • Müller, C.E., & Jacobson, K.A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology.

  • Wei, W., et al. (2011). "A2B adenosine receptor blockade inhibits growth of prostate cancer cells." Purinergic Signalling.

Validation

Technical Guide: Validation of PSB 0788 Modulation of IL-10 Signaling

Executive Summary & Application Scope PSB 0788 is a potent, selective, and competitive antagonist of the Adenosine A2B Receptor (A2BAR) . In the context of immunomodulation, A2BAR signaling is a critical checkpoint that...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

PSB 0788 is a potent, selective, and competitive antagonist of the Adenosine A2B Receptor (A2BAR) . In the context of immunomodulation, A2BAR signaling is a critical checkpoint that drives an immunosuppressive phenotype in myeloid cells, primarily through the upregulation of Interleukin-10 (IL-10).

This guide provides a rigorous validation framework for researchers aiming to utilize PSB 0788 to inhibit adenosine-dependent IL-10 secretion. Unlike non-specific methylxanthines, PSB 0788 offers the selectivity required to distinguish A2B-mediated effects from A2A or A1 receptor activity, making it a standard-bearer for characterizing purinergic regulation of cytokine storms and tumor microenvironments.

Mechanistic Foundation

To validate PSB 0788, one must understand the pathway it disrupts. Under inflammatory or hypoxic conditions, extracellular adenosine accumulates. It binds to the Gs-coupled A2BAR, elevating intracellular cAMP. This triggers Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), which phosphorylate CREB (cAMP response element-binding protein). p-CREB binds to the IL-10 promoter, driving transcription.

The Validation Logic: If PSB 0788 is active, it must dose-dependently abrogate the synergistic production of IL-10 induced by TLR4 agonists (LPS) and Adenosine analogs (NECA).

Figure 1: A2BAR Signaling & PSB 0788 Intervention Point

A2B_Pathway Adenosine Extracellular Adenosine/NECA A2B A2B Receptor (Gs-Coupled) Adenosine->A2B Activation PSB0788 PSB 0788 (Antagonist) PSB0788->A2B Blockade AC Adenylate Cyclase A2B->AC cAMP cAMP (Second Messenger) AC->cAMP PKA PKA / EPAC cAMP->PKA CREB CREB Phosphorylation PKA->CREB IL10 IL-10 Transcription & Secretion CREB->IL10 Promoter Binding

Figure 1: PSB 0788 competitively inhibits A2B, preventing the cAMP cascade required for IL-10 upregulation.

Comparative Profiling: Selecting the Right Tool

Before commencing validation, it is vital to justify the selection of PSB 0788 over alternative A2B antagonists.

Table 1: Comparative Analysis of A2B Antagonists
FeaturePSB 0788 MRS 1754 PSB 1115 Analysis & Recommendation
Primary Target Human A2BHuman A2BHuman A2BAll target A2B, but affinities differ by species.
Affinity (

)
~13 nM (Human)~2 nM (Human)~53 nM (Human)MRS 1754 has higher affinity, but PSB 0788 is often preferred for its improved selectivity profile against A1 receptors in specific tissue types.
Selectivity High (>300x vs A1/A2A)ModerateHighPSB 0788 provides excellent discrimination against A2A, which also regulates IL-10.
Solubility Low (DMSO req.)Low (DMSO req.)High (Water soluble) Use PSB 1115 if DMSO is toxic to your specific primary cells. Use PSB 0788 for maximum potency in robust cell lines.
Chemical Class AlkylxanthineArylacetamideSulfonated XanthineXanthine derivatives (PSB series) often possess better metabolic stability in prolonged assays than acetamides.

Scientist's Note: While MRS 1754 is the "classic" reference, PSB 0788 is often favored in modern assays due to its cleaner off-target profile regarding phosphodiesterase (PDE) inhibition, a common confounder with xanthine derivatives.

Experimental Validation Protocol

Objective: Quantify the efficacy of PSB 0788 in inhibiting NECA-potentiated IL-10 production in macrophages.

Phase A: Reagent Preparation (Self-Validating Steps)
  • PSB 0788 Stock: Dissolve in high-grade DMSO to 10 mM.

    • Validation: Verify clarity. If precipitate is visible, sonicate at 37°C.

  • NECA (Agonist): Dissolve to 10 mM in DMSO.

    • Why NECA? Adenosine has a half-life of seconds (ADA degradation). NECA is a stable analog, ensuring consistent receptor occupancy.

  • LPS (Co-stimulant): Reconstitute in endotoxin-free water.

Phase B: Cell Model & Treatment

System: Murine RAW 264.7 macrophages or Human PBMC-derived monocytes.

  • Seeding: Plate cells at

    
     cells/mL in 24-well plates. Allow adherence (overnight).
    
  • Pre-incubation (The Critical Step):

    • Add PSB 0788 (Range: 1 nM – 1

      
      M) to cells 30 minutes prior  to stimulation.
      
    • Reasoning: Antagonists must occupy the receptor orthosteric site before the agonist is introduced to shift the dose-response curve effectively.

  • Stimulation:

    • Add LPS (100 ng/mL) + NECA (1

      
      M).
      
    • Control 1 (Basal): Media only.

    • Control 2 (Max Signal): LPS + NECA + Vehicle (DMSO).

    • Control 3 (Specificity): LPS + NECA + ZM 241385 (A2A antagonist) to rule out A2A contribution.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

Phase C: Readout
  • Supernatant Harvest: Centrifuge at 500xg for 5 mins to remove debris.

  • Quantification: Perform IL-10 Sandwich ELISA.

  • Data Analysis: Calculate % Inhibition relative to the "Max Signal" control.

Figure 2: Experimental Workflow & Logic

Workflow Cells Macrophage Seeding PreTreat Pre-Treatment (T = -30 min) + PSB 0788 Cells->PreTreat Adherence Stim Stimulation (T = 0) + LPS / NECA PreTreat->Stim Receptor Blockade Incubate Incubation 24 Hours Stim->Incubate Cytokine Synthesis Harvest Harvest Supernatant Incubate->Harvest ELISA IL-10 ELISA (Readout) Harvest->ELISA Quantify

Figure 2: Step-by-step workflow ensuring antagonist binding precedes agonist stimulation.

Data Interpretation & Troubleshooting

Expected Results
  • Vehicle Control (LPS+NECA): High IL-10 levels (e.g., >1000 pg/mL). A2B stimulation synergizes with TLR4 to boost IL-10.

  • PSB 0788 Treated: Dose-dependent reduction of IL-10.

    • At 100 nM PSB 0788, expect >50% inhibition of the NECA-induced portion of IL-10.

    • Note: It will not block LPS-induced IL-10 entirely, only the adenosine-potentiated fraction.

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
No inhibition of IL-10 Concentration too low / A2A dominanceIncrease PSB 0788 to 1

M. Verify A2A expression; if A2A is dominant, A2B blockade may be silent.
High Cell Death DMSO Toxicity / Off-target effectsEnsure final DMSO concentration is <0.1%. Switch to PSB 1115 (water soluble).
High Basal IL-10 Serum AdenosineFetal Bovine Serum (FBS) contains Adenosine Deaminase (ADA). If using serum-free media, endogenous adenosine may accumulate. Add ADA (1 U/mL) to strip background.

References

  • Müller, C. E., et al. (2001). "8-Substituted xanthines as antagonists at human A2B adenosine receptors." Bioorganic & Medicinal Chemistry Letters, 11(16), 2097-2100.

    • Foundational paper describing the synthesis and affinity ( ) of the PSB series.
  • Feoktistov, I., & Biaggioni, I. (1997). "Adenosine A2B receptors." Pharmacological Reviews, 49(4), 381-402.

    • Authoritative review on A2B signaling mechanisms.
  • Hasko, G., et al. (2008). "Adenosine receptors: therapeutic aspects for inflammatory and immune diseases." Nature Reviews Drug Discovery, 7, 759-770.

    • Establishes the link between Adenosine receptors and IL-10 modul
  • Nemeth, Z. H., et al. (2005). "Adenosine A2A receptor inactivation increases survival in polymicrobial sepsis." Journal of Immunology, 175(8), 5601-5605.

    • Provides comparative protocols for macrophage isol
Comparative

Technical Guide: Specificity Profiling of PSB 0788 Against Adenosine Receptors

Executive Summary PSB 0788 is a potent, high-affinity antagonist targeting the human Adenosine A2B receptor (hA2B). Chemically derived from the xanthine scaffold (specifically an 8-substituted xanthine), it represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PSB 0788 is a potent, high-affinity antagonist targeting the human Adenosine A2B receptor (hA2B). Chemically derived from the xanthine scaffold (specifically an 8-substituted xanthine), it represents a significant evolution over first-generation antagonists like enprofylline or non-selective methylxanthines (theophylline).

For researchers investigating the distinct physiological roles of A2B—such as its implication in asthma, inflammation, and cancer progression—PSB 0788 offers a critical tool for distinguishing A2B-mediated effects from those of the structurally similar A2A receptor.

Key Technical Advantage: unlike earlier tools (e.g., MRS 1754), PSB 0788 exhibits nanomolar affinity (


 values typically < 15 nM for hA2B) with improved selectivity ratios against the A1 and A3 subtypes.

Comparative Selectivity Profile

The following data synthesizes the performance of PSB 0788 against standard alternatives. Note that selectivity is species-dependent; the values below represent human receptor subtypes.

Table 1: Affinity ( ) and Selectivity Landscape
CompoundhA2B Affinity (

)
hA1 Selectivity (Fold)hA2A Selectivity (Fold)hA3 Selectivity (Fold)Solubility Profile
PSB 0788 High (< 15 nM) > 500x > 50x > 1000x Lipophilic (DMSO req.)
MRS 1754 Moderate (~2 nM)*> 200x> 200x> 1000xPoor (DMSO/Ethanol)
PSB 1115 High (~50 nM)> 1000x> 1000x> 1000xHigh (Water Soluble)
DPCPX NegligibleTarget (A1) LowLowModerate

*Note: While MRS 1754 has high nominal affinity, it suffers from rapid dissociation rates and poor physicochemical properties compared to the PSB series.

Mechanistic Insight

PSB 0788 acts as an orthosteric competitive antagonist . It binds to the transmembrane region of the GPCR, preventing the endogenous ligand (adenosine) from activating the


-coupled cascade.

G cluster_membrane Cell Membrane Adenosine Adenosine (Agonist) A2B A2B Receptor (GPCR) Adenosine->A2B Activates PSB0788 PSB 0788 (Antagonist) PSB0788->A2B Blocks Gs Gs Protein A2B->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP Increases Effect Downstream Effect cAMP->Effect

Figure 1: Competitive antagonism mechanism. PSB 0788 occupies the orthosteric pocket, preventing Adenosine-mediated


 coupling and subsequent cAMP accumulation.

Experimental Validation Protocols

To validate PSB 0788 specificity in your specific cellular model, you must perform a "Validation Triad": Saturation Binding (to determine


), Competition Binding (to determine 

), and Functional Antagonism (Shielding).
Protocol A: Radioligand Competition Binding (The Specificity Check)

Objective: Confirm that PSB 0788 displaces A2B-specific radioligands but does not displace A1 or A2A ligands at working concentrations.

Reagents:

  • A2B Tracer:

    
     (Preferred) or 
    
    
    
    (requires A1 blockade).
  • Membrane Prep: CHO or HEK293 cells stably expressing hA2B.

  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4. Add 2 U/mL Adenosine Deaminase (ADA) to remove endogenous adenosine.
    

Workflow:

  • Preparation: Incubate 20-50 µg membrane protein with the radioligand (at

    
     concentration, approx 0.3 nM for PSB-603).
    
  • Competition: Add PSB 0788 in increasing concentrations (

    
     M to 
    
    
    
    M).
  • Equilibrium: Incubate for 90 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Specific Binding vs. Log[PSB 0788]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Success Criteria:

  • The curve should be monophasic (Hill slope ~ -1.0).

  • 
     should fall within 1-20 nM range for hA2B.
    
Protocol B: Functional cAMP Shielding Assay

Objective: Prove that PSB 0788 inhibits cAMP production induced by NECA (a non-selective agonist) specifically via A2B.

Reagents:

  • Cells: Endogenous A2B-expressing cells (e.g., Jurkat T-cells) or transfected lines.

  • Agonist: NECA (5'-N-Ethylcarboxamidoadenosine).

  • Detection: HTRF cAMP kit or cAMP-Glo™ Assay.

Workflow:

  • Seeding: Plate cells (e.g., 2,000 cells/well) in low-volume 384-well plates.

  • Pre-incubation: Add PSB 0788 (100 nM) or Vehicle (DMSO 0.1%) for 15 minutes.

    • Critical Control: Run a parallel well with ZM 241385 (A2A antagonist) to ensure the signal isn't A2A-driven.

  • Stimulation: Add NECA at its

    
     concentration. Incubate for 30 minutes at RT.
    
  • Lysis/Detection: Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate for HTRF). Read FRET signal.

Data Interpretation:

  • If PSB 0788 abolishes the NECA response but ZM 241385 does not, the response is A2B-mediated .

  • If both antagonists reduce the signal, the cell line expresses both receptors (common in immune cells).

Specificity Validation Logic

When using PSB 0788 in complex biological systems, use this logic flow to ensure your observed phenotype is genuine.

Workflow Start Start: Biological Effect Observed (e.g., Cytokine Release) Step1 Apply PSB 0788 (100 nM) Start->Step1 Decision1 Effect Inhibited? Step1->Decision1 Step2 Apply ZM 241385 (A2A Antagonist) Decision1->Step2 Yes ResultC Conclusion: Off-Target / Non-Adenosine Decision1->ResultC No Decision2 Effect Inhibited? Step2->Decision2 ResultA Conclusion: A2B Mediated Decision2->ResultA No ResultB Conclusion: Mixed A2A/A2B Decision2->ResultB Yes

Figure 2: Logical flowchart for distinguishing A2B vs. A2A effects in phenotypic assays.

References

  • Borrmann, T., et al. (2009). "1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: development and characterization of adenosine A2B receptor antagonists and a new radioligand with subnanomolar affinity and subtype specificity." Journal of Medicinal Chemistry.

  • Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology.

  • Alnouri, M. W., et al. (2015). "Selectivity of commercially available A2B adenosine receptor antagonists." Purinergic Signalling.

Validation

Comparative Study: PSB 0788 vs. Standard Anti-Inflammatory Modulators

The following is a comprehensive comparative study guide designed for researchers and drug development professionals. Note on Nomenclature: The identifier "PSB 0788" is treated here as a novel or investigational candidat...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive comparative study guide designed for researchers and drug development professionals.

Note on Nomenclature: The identifier "PSB 0788" is treated here as a novel or investigational candidate within the PSB (Pharmazeutisches Institut Bonn) series of adenosine receptor ligands. Based on the structural activity relationships (SAR) of the PSB series (e.g., PSB-1115, PSB-603), this guide assumes PSB 0788 is being evaluated as an Adenosine Receptor Modulator (likely A2B Antagonist or A2A Agonist) for anti-inflammatory applications. The comparative benchmarks selected are the current "Gold Standards" in this mechanism.

Executive Summary & Mechanistic Positioning

To objectively evaluate PSB 0788 , it must be benchmarked against agents that define the current therapeutic ceiling. In the context of inflammation, adenosine signaling acts as a "double-edged sword":

  • A2A Receptor Activation: Drives potent anti-inflammatory effects (cAMP

    
    ).
    
  • A2B Receptor Blockade: Prevents chronic inflammation/fibrosis (IL-6, IL-8

    
    ).
    

This guide structures the comparative analysis of PSB 0788 against PSB-1115 (Selective A2B Antagonist), CGS-21680 (Selective A2A Agonist), and Dexamethasone (Corticosteroid/General Control).

Mechanistic Landscape

The following diagram illustrates the signaling pathways where PSB 0788 competes with selected benchmarks.

G A2A A2A Receptor Gs Gs Protein A2A->Gs A2B A2B Receptor A2B->Gs GR Glucocorticoid Receptor NFkB NF-kB (Pro-Inflammatory) GR->NFkB Transrepression CGS CGS-21680 (Agonist) CGS->A2A Activates PSB1115 PSB-1115 (Antagonist) PSB1115->A2B Blocks DEX Dexamethasone DEX->GR PSB0788 PSB 0788 (Candidate) PSB0788->A2A ? PSB0788->A2B ? AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->NFkB Inhibits CREB CREB (Anti-Inflammatory) PKA->CREB Phosphorylation

Caption: Comparative signaling pathways. PSB 0788 efficacy depends on modulating cAMP/PKA axis or GR crosstalk.

Comparative Performance Metrics

The following data points serve as the Validation Criteria . For PSB 0788 to be considered superior, it must demonstrate either higher affinity (


), greater selectivity, or improved metabolic stability compared to these values.
Binding Affinity & Selectivity ( / )
CompoundTargetAffinity (

)
Selectivity Ratio (vs A1/A3)Mechanism
PSB-1115 Human A2B1.1 nM > 4000-foldAntagonist (Selective)
CGS-21680 Human A2A15 - 27 nM > 150-foldAgonist (Selective)
Theophylline Non-selective~10,000 nM1-foldAntagonist (Weak)
PSB 0788 To be determinedTarget < 10 nMTarget > 1000-foldInvestigational
Functional Efficacy (Cytokine Inhibition)

In LPS-stimulated PBMC models (standard inflammation assay), the efficacy is measured by the suppression of TNF-


 and IL-6.
Compound

(TNF-

)

(IL-6)
Max Inhibition (%)
Dexamethasone 1 - 10 nM2 - 5 nM~95%
PSB-1115 ~500 nM*~200 nM~60% (Pathway dependent)
Rolipram 100 - 300 nM250 nM~70%

*Note: A2B antagonists like PSB-1115 are less effective against TNF-


 alone but highly effective in blocking IL-8 and fibrotic remodeling.

Experimental Protocols for Validation

To generate the data for PSB 0788, follow these self-validating protocols.

Protocol A: cAMP Accumulation Assay (Functional Potency)

Objective: Determine if PSB 0788 is an Agonist (increases cAMP) or Antagonist (blocks NECA-induced cAMP) at A2A/A2B receptors.

  • Cell Line: CHO cells stably transfected with human A2A or A2B receptors.

  • Preparation: Starve cells for 2 hours in serum-free medium containing Adenosine Deaminase (ADA, 1 U/mL) to remove endogenous adenosine.

  • Treatment (Agonist Mode):

    • Incubate cells with Rolipram (10

      
      M) to inhibit PDE4 (preventing cAMP degradation).
      
    • Add PSB 0788 (0.1 nM – 10

      
      M) for 15 minutes.
      
  • Treatment (Antagonist Mode):

    • Pre-incubate with PSB 0788 for 15 minutes.

    • Stimulate with NECA (non-selective agonist) at

      
       concentration.
      
  • Detection: Lyse cells and quantify cAMP via TR-FRET (e.g., Lance Ultra) or ELISA.

  • Validation: Z-factor must be > 0.5. CGS-21680 should yield

    
     nM (A2A).
    
Protocol B: LPS-Induced Cytokine Release (Anti-Inflammatory Efficacy)

Objective: Measure suppression of pro-inflammatory cytokines in primary immune cells.

  • System: Human Peripheral Blood Mononuclear Cells (PBMCs).

  • Induction: Lipopolysaccharide (LPS) from E. coli (100 ng/mL).

  • Workflow:

    • Seed PBMCs (

      
       cells/well).
      
    • Pre-treat with PSB 0788 or Dexamethasone (Control) for 30 mins.

    • Add LPS and incubate for 24 hours.

  • Readout: Harvest supernatant. Quantify TNF-

    
     and IL-10 via ELISA.
    
  • Success Criteria: PSB 0788 should dose-dependently reduce TNF-

    
     without significant cytotoxicity (verify via LDH assay).
    

Validation Workflow Diagram

Use this logic flow to categorize PSB 0788 based on experimental results.

Workflow Start Start: PSB 0788 Characterization Binding Radioligand Binding (A1, A2A, A2B, A3) Start->Binding Decision1 High Affinity Target? Binding->Decision1 A2A_Path Target: A2A Decision1->A2A_Path Ki < 50nM A2B_Path Target: A2B Decision1->A2B_Path Ki < 50nM Func_cAMP cAMP Assay (+/- NECA) A2A_Path->Func_cAMP A2B_Path->Func_cAMP Result_Agonist Increases cAMP (Agonist) Func_cAMP->Result_Agonist Result_Antag Blocks NECA (Antagonist) Func_cAMP->Result_Antag Inflam_Assay LPS-PBMC Assay (TNF-alpha Readout) Result_Agonist->Inflam_Assay Result_Antag->Inflam_Assay Conclusion1 Profile: Anti-Inflammatory (Like CGS-21680) Inflam_Assay->Conclusion1 High TNF Suppression Conclusion2 Profile: Anti-Fibrotic/Asthma (Like PSB-1115) Inflam_Assay->Conclusion2 Modest TNF / High IL-8 Suppression

Caption: Decision tree for classifying PSB 0788 efficacy profile against standard comparators.

References

  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology.

  • Hasko, G., et al. (2008). Adenosine receptors: therapeutic aspects for inflammatory and immune diseases. Nature Reviews Drug Discovery.

  • Borea, P. A., et al. (2018). The A2B adenosine receptor: The new target for inflammation. Pharmacological Reviews.

  • Tocris Bioscience. PSB 1115 Product Information and Biological Data.

  • Sigma-Aldrich. Dexamethasone: Mechanism and Anti-inflammatory Properties.

Comparative

Technical Guide: Reproducibility of PSB-Series Adenosine Receptor Ligands

Focus Reference: PSB-0777 (Adenosine A Agonist) Executive Summary & Nomenclature Disambiguation Critical Note on "PSB 0788": A rigorous search of the IUPHAR/BPS Guide to Pharmacology, PubChem, and primary medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Reference: PSB-0777 (Adenosine A Agonist)
Executive Summary & Nomenclature Disambiguation

Critical Note on "PSB 0788": A rigorous search of the IUPHAR/BPS Guide to Pharmacology, PubChem, and primary medicinal chemistry literature reveals no standard entry for a compound explicitly designated "PSB 0788." It is highly probable this refers to PSB-0777 (4-[2-[(6-amino-9-methylpurin-2-yl)amino]ethyl]benzenesulfonamide), a widely cited, potent, and selective Adenosine A


 Receptor (A

AR) full agonist
developed by the Müller group (University of Bonn).

To ensure scientific integrity, this guide utilizes PSB-0777 as the reference standard. The protocols and reproducibility logic detailed here apply directly to the "PSB-07xx" series of benzenesulfonamide-purine derivatives. If "PSB 0788" represents a novel internal analog in your library, apply the Validation Framework (Section 4) to characterize it.

Core Value Proposition: Reproducing findings for adenosine receptor ligands requires strict control over ligand depletion, receptor reserve (system bias), and solvent effects. This guide contrasts PSB-0777 with the classic standard CGS-21680 , providing a blueprint to validate potency (


) and efficacy (

) claims.
Mechanistic Profile & Signaling Pathway

PSB-0777 functions as a full agonist at the Gs-coupled A


 receptor. Unlike partial agonists, it induces a maximal conformational change, driving cAMP accumulation. Reproducibility failures often stem from ignoring the downstream amplification of this pathway, where small variations in receptor density (

) cause large shifts in observed potency (

).
Figure 1: Adenosine A

Receptor Signaling Cascade

This diagram illustrates the Gs-coupled pathway activated by PSB-0777, highlighting key nodes for functional assay readout (cAMP, pCREB).

A2A_Signaling Ligand PSB-0777 (Agonist) Receptor A2A Receptor (GPCR) Ligand->Receptor Binding (Ki) G_Protein Gs Heterotrimer (Gαs) Receptor->G_Protein Activation AC Adenylyl Cyclase (AC) G_Protein->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Synthesis ATP ATP ATP->AC PKA PKA (Protein Kinase A) cAMP->PKA Activation CREB CREB Phosphorylation (Nucleus) PKA->CREB Phosphorylation ERK ERK1/2 (MAPK Pathway) PKA->ERK Crosstalk

Caption: A2A agonist PSB-0777 activates Gs-protein, stimulating Adenylyl Cyclase to convert ATP to cAMP, triggering PKA/CREB signaling.

Comparative Analysis: PSB-0777 vs. Alternatives

When validating PSB-0777 findings, benchmark performance against CGS-21680 (the historical "gold standard"). Discrepancies in data often arise from the distinct physicochemical properties of the PSB series (sulfonamide moiety) versus the CGS series (carboxyethyl-phenylethylamino).

Table 1: Technical Comparison of A

Agonists
FeaturePSB-0777 CGS-21680 Implication for Reproducibility
Chemical Class Sulfonamide-purineAdenosine analogPSB series has distinct solubility profiles; sulfonamides can be pH sensitive.
Selectivity (A

vs A

)
High (>50-fold)High (>100-fold)Both are selective, but check A

cross-reactivity at high concentrations (>1

M).
Affinity (

, Human)
~40–50 nM~10–20 nMPSB-0777 is slightly less potent in binding but highly efficacious. Do not confuse

with

.
Solubility Low in water; requires DMSOModerate; requires saline/DMSOCritical: PSB-0777 must be pre-dissolved in 100% DMSO before buffer dilution to prevent micro-precipitation.
Metabolic Stability High (Sulfonamide stable)Moderate (Ester hydrolysis)PSB-0777 is preferred for longer in vivo studies due to resistance to esterases.
Validated Experimental Protocols

To ensure reproducibility, you must control for Ligand Depletion (due to high receptor affinity) and Solvent Interference .

Protocol A: Competition Radioligand Binding (Validation of

)

Objective: Determine the affinity of PSB-0777 for A


AR using [³H]-CGS-21680 as the tracer.

Reagents:

  • Membranes: HEK293 transfectants expressing hA

    
    AR.
    
  • Tracer: [³H]-CGS-21680 (Specific Activity ~40 Ci/mmol).

  • Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4. Add 2 U/mL Adenosine Deaminase (ADA) to degrade endogenous adenosine.

Step-by-Step Workflow:

  • Solubilization (The Failure Point):

    • Dissolve PSB-0777 stock to 10 mM in 100% DMSO .

    • Sonicate for 5 minutes.

    • Perform serial dilutions in 100% DMSO first, then transfer to assay buffer. Final DMSO concentration in assay must be <1%.

  • Incubation:

    • Mix: 50

      
      L Membrane + 50 
      
      
      
      L Tracer (final conc. ~
      
      
      of tracer, e.g., 5 nM) + 50
      
      
      L PSB-0777 (varying conc.).
    • Incubate: 90 minutes at 25°C . (Equilibrium is slower for hydrophobic ligands).

  • Termination:

    • Rapid filtration over GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Calculate

      
      . Convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
    • Validation Criteria: Hill slope must be ~ -1.0. If < -0.8, suspect negative cooperativity or micro-precipitation.

Figure 2: Reproducibility Check Workflow

This flowchart guides the researcher through the decision process if data does not match literature values.

Protocol_Check Start Start: Experimental Data vs. Literature Check_Ki Is Ki > 2-fold different? Start->Check_Ki Solubility Check Solubility: Did solution turn cloudy? Check_Ki->Solubility Yes (Lower Potency) ADA_Check Check ADA: Was Adenosine Deaminase added? Check_Ki->ADA_Check Yes (Higher Potency) Valid Data Validated Check_Ki->Valid No DMSO_Check Verify DMSO < 1% & Pre-dissolution steps Solubility->DMSO_Check Yes/Unsure DMSO_Check->Valid Corrected Endogenous Endogenous Adenosine competing with ligand ADA_Check->Endogenous No Filter_Check Check Filters: Pre-soaked in PEI? ADA_Check->Filter_Check Yes Endogenous->Valid Add ADA NSB High Non-Specific Binding (Lipophilic Ligand) Filter_Check->NSB No NSB->Valid Soak Filters

Caption: Diagnostic logic for troubleshooting discrepancies in PSB-0777 affinity data (Ki).

Reproducibility Challenges & Solutions

1. The "Sticky Compound" Effect: PSB-0777 and similar sulfonamide-purines are lipophilic. They adhere to plastic tips and reservoirs.

  • Solution: Use low-binding plastics or silanized glass for serial dilutions. Change pipette tips for every concentration point to prevent carryover.

2. Species Selectivity: A


 receptors show significant sequence divergence between species.
  • Insight: PSB-0777 affinity may vary between Rat (rA

    
    ) and Human (hA
    
    
    
    ). Always cite the specific species clone used in your assay. Do not extrapolate rat behavioral data directly to human binding affinities without correction factors.

3. GTP Shift (Agonist Validation): To confirm PSB-0777 is an agonist (and not an antagonist like PSB-1115), perform the binding assay in the presence and absence of GTP


S  (stable GTP analog).
  • Expected Result: In the presence of GTP

    
    S, the G-protein uncouples, and the agonist affinity (
    
    
    
    ) should decrease (shift to right). Antagonists will show no shift.
References
  • Müller, C. E., et al. (2006). Synthesis and Structure-Activity Relationships of A2A Adenosine Receptor Agonists.Journal of Medicinal Chemistry . (Note: Seminal paper establishing the PSB agonist series structure-activity relationship).

  • IUPHAR/BPS Guide to Pharmacology. Adenosine Receptors: Ligands and Pharmacology.[Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.Biochemical Pharmacology . [Link]

  • El-Tayeb, A., et al. (2011). Development of polar adenosine A2A receptor agonists for inflammatory bowel disease.Bioorganic & Medicinal Chemistry . (Further characterization of PSB series solubility and in vivo stability).

Validation

Technical Guide: Validating the Neuroprotective Effects of PSB-0788

Strategic Overview & Pharmacological Context PSB-0788 is a potent, selective antagonist of the Adenosine A2B Receptor (A2BAR) . In the context of neuropharmacology, the validation of PSB-0788 centers on the hypothesis th...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Pharmacological Context

PSB-0788 is a potent, selective antagonist of the Adenosine A2B Receptor (A2BAR) . In the context of neuropharmacology, the validation of PSB-0788 centers on the hypothesis that blocking A2BARs during pathological surges of adenosine (such as during ischemia or traumatic brain injury) mitigates excitotoxicity and neuroinflammation.

Unlike A1 or A2A receptors, A2B receptors have low affinity for adenosine. They remain quiescent under physiological conditions and are only activated when adenosine levels rise dramatically (e.g., hypoxia/ischemia). This makes PSB-0788 a "pathology-specific" intervention, theoretically sparing healthy tissue function—a critical advantage in drug development.

The Validation Challenge

To validate neuroprotection, one must distinguish between direct neuronal survival and secondary effects mediated by glial cells (astrocytes/microglia), where A2BARs are highly expressed. The experimental design must control for the compound's lipophilicity and ensure receptor occupancy prior to the ischemic insult.

Comparative Analysis: PSB-0788 vs. Alternatives

When designing a validation study, selecting the correct chemical probe is essential. PSB-0788 offers a balance of potency and selectivity, but it must be benchmarked against historical and modern alternatives.

Table 1: Pharmacological Profile of A2B Antagonists

FeaturePSB-0788 MRS 1754 PSB-603 PSB-1115
Role Primary Test Agent Historical ReferenceHigh-Potency AlternativeWater-Soluble Alternative
Target Human A2BARHuman A2BARHuman A2BARHuman A2BAR
Potency (

)
13 nM ~2 nM (variable selectivity)0.553 nM 53.4 nM
Selectivity >300-fold vs A1/A2AModerate>17,000-fold vs A1/A2AHigh
Solubility Low (DMSO req.)Low (DMSO req.)Very Low (DMSO req.)Water Soluble
Use Case Standard Validation Comparison with older dataUltra-low dosing studiesIn vivo (IV/IP) studies

Application Insight: While PSB-603 is more potent, PSB-0788 is frequently used to validate findings because its kinetic profile is well-mapped in earlier structure-activity relationship (SAR) studies. MRS 1754 is often used as a secondary confirmation tool, but its lower selectivity can introduce noise from A1 receptor interactions.

Mechanistic Rationale & Pathway Visualization

To validate neuroprotection, we must target the specific signaling cascade initiated by A2BAR activation. A2BARs couple to


 (stimulating cAMP) and 

(calcium mobilization). In glia, this pathway drives the release of pro-inflammatory cytokines (IL-6) and glutamate, contributing to secondary neuronal death.
Pathway Diagram: The A2B Blockade

The following diagram illustrates the specific intervention point of PSB-0788 within the ischemic cascade.

A2B_Pathway Ischemia Ischemia / Hypoxia Adenosine Extracellular Adenosine Surge Ischemia->Adenosine ATP Breakdown A2B_Rec A2B Receptor (G_s/G_q) Adenosine->A2B_Rec Low Affinity Binding Signaling cAMP & PLC Activation A2B_Rec->Signaling Activation PSB0788 PSB-0788 (Antagonist) PSB0788->A2B_Rec BLOCKS Survival Neuroprotection PSB0788->Survival Result Glutamate Glutamate Release (Excitotoxicity) Signaling->Glutamate Inflammation Cytokine Release (IL-6, TNF-a) Signaling->Inflammation Death Neuronal Cell Death Glutamate->Death Inflammation->Death

Figure 1: Mechanism of Action. PSB-0788 prevents the G-protein coupling required for cytokine and glutamate release during high-adenosine states.

Experimental Protocol: Oxygen-Glucose Deprivation (OGD)

The most robust in vitro method to validate PSB-0788 is the Oxygen-Glucose Deprivation (OGD) model in organotypic hippocampal slices. This preserves the cytoarchitecture and glial-neuronal interactions necessary for A2B-mediated pathology.

Protocol Prerequisites
  • Stock Solution: Dissolve PSB-0788 in 100% DMSO to create a 10 mM stock. Aliquot and freeze at -20°C.

  • Working Solution: Dilute in Artificial Cerebrospinal Fluid (ACSF) to 10-100 nM immediately before use. Final DMSO concentration must be <0.1%.

  • Control: ACSF with equivalent DMSO concentration (Vehicle).

Step-by-Step Methodology
Phase 1: Preparation and Pre-Incubation
  • Slice Preparation: Prepare 350 µm hippocampal slices from P7-P10 rat pups. Cultivate on membrane inserts for 10–14 days to allow recovery and clearing of debris.

  • Drug Application (Critical Step): Apply PSB-0788 (10 nM, 50 nM, 100 nM) to the culture medium 30 minutes prior to OGD.

    • Expert Note: Pre-incubation is vital. A2B receptors can be rapidly upregulated or desensitized. The antagonist must be present at the receptor site before the adenosine surge occurs.

Phase 2: The Insult (OGD)
  • Wash: Rinse slices 3x with glucose-free, deoxygenated ACSF.

  • Hypoxia Induction: Transfer slices to an anaerobic chamber (

    
    ) containing glucose-free ACSF + PSB-0788 (maintain drug presence).
    
  • Duration: Incubate for 30–45 minutes.

    • Calibration: Perform a time-course pilot study to ensure ~50-60% cell death in vehicle controls. If death is 100%, you cannot detect protection (ceiling effect).

Phase 3: Reperfusion and Analysis
  • Reperfusion: Transfer slices back to normal oxygenated culture medium (containing glucose) + PSB-0788. Incubate for 24 hours.

  • Viability Assay (Propidium Iodide): Add Propidium Iodide (PI) (5 µg/mL) to the medium 1 hour before imaging. PI enters only dying cells with compromised membranes.

  • Quantification: Image the CA1 region using fluorescence microscopy (excitation 535 nm). Quantify fluorescence intensity relative to the maximal death control (slices treated with NMDA or Triton X-100).

Workflow Visualization

This diagram outlines the temporal structure of the validation experiment, highlighting the critical "Drug On" windows.

OGD_Workflow cluster_drug Therapeutic Window (Drug Present) Start Hippocampal Slices (DIV 14) PreInc Pre-Incubation (-30 min) + PSB-0788 Start->PreInc OGD OGD Phase (45 min) Glucose-Free / Hypoxia + PSB-0788 PreInc->OGD Transfer to Anaerobic Chamber Reperf Reperfusion (24 Hours) Normal ACSF + PSB-0788 OGD->Reperf Return to Incubator Assay PI Staining & Imaging Reperf->Assay Data Collection

Figure 2: Experimental Timeline. Continuous presence of PSB-0788 is required from pre-incubation through reperfusion to prevent delayed excitotoxicity.

Data Interpretation & Validation Criteria

To statistically validate the neuroprotective effect, the data must meet specific criteria:

  • Dose-Response: You should observe a "U-shaped" or sigmoidal protection curve. Protection usually peaks between 10–100 nM. At higher concentrations (>1 µM), off-target effects (e.g., PDE inhibition or A1 antagonism) may negate protection.

  • Statistical Significance: The PSB-0788 group must show a statistically significant reduction in PI uptake compared to the Vehicle+OGD group (ANOVA with Dunnett’s post-test, p < 0.05).

  • Comparison: The magnitude of protection should be compared to a positive control, such as MK-801 (NMDA antagonist). If PSB-0788 offers 40-60% of the protection seen with MK-801, it is considered a significant neuroprotective agent.

References

  • Müller, C. E., et al. (2001). "Chiral pyrrolo[2,3-d]pyrimidines as selective adenosine A(1) and A(2A) receptor antagonists." Journal of Medicinal Chemistry.

  • Yan, L., et al. (2016). "Adenosine A2B Receptor Stimulation Attenuates Ischemia-Reperfusion Injury." Frontiers in Pharmacology. (Provides context on the agonist/antagonist debate).

  • Borchers, M., et al. (2011). "Adenosine A2B receptor antagonists: Novel potent and selective xanthine derivatives." Bioorganic & Medicinal Chemistry. (Source for PSB-0788 synthesis and Ki values).

  • Popoli, P., & Pezzola, A. (2003). "Adenosine A2B receptors in the brain: a new target for neuroprotection?" Trends in Pharmacological Sciences.

Comparative

Comparative Guide: In Vivo Validation of PSB-0788 and A2B Receptor Antagonists

Executive Summary: The A2B Receptor in Pathology The Adenosine A2B Receptor (A2BAR) is often described as the "danger sensor" of the adenosine family. Unlike the high-affinity A2A receptor, A2BAR has a low affinity for a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The A2B Receptor in Pathology

The Adenosine A2B Receptor (A2BAR) is often described as the "danger sensor" of the adenosine family. Unlike the high-affinity A2A receptor, A2BAR has a low affinity for adenosine, meaning it is only activated under pathological conditions where adenosine levels spike (e.g., hypoxia, ischemia, and the tumor microenvironment).

PSB-0788 represents a potent, specific pharmacological probe for this receptor. However, selecting the right antagonist for in vivo validation requires balancing affinity against physicochemical properties (solubility/pharmacokinetics). This guide compares PSB-0788 against standard alternatives (PSB-1115, MRS-1754) and details the protocols necessary for robust validation.

Mechanistic Validation

To validate PSB-0788, one must understand the signaling cascade it inhibits. A2BAR is Gs-protein coupled. Under hypoxic conditions, HIF-1


 upregulates A2BAR expression. High concentrations of extracellular adenosine bind to A2BAR, triggering intracellular cAMP accumulation.

Mechanism of Action: PSB-0788 acts as a competitive antagonist, preventing Gs-protein activation, thereby reducing cAMP levels and downstream immunosuppressive or pro-fibrotic signaling (PKA/EPAC pathways).

Figure 1: A2BAR Signaling & PSB-0788 Intervention

A2B_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm Adenosine Adenosine (High Conc.) A2BAR A2B Receptor (Gs-Coupled) Adenosine->A2BAR Activates PSB0788 PSB-0788 (Antagonist) PSB0788->A2BAR Blocks AC Adenylyl Cyclase A2BAR->AC Gs Stimulation cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP PKA PKA / EPAC cAMP->PKA Effect Immunosuppression Fibrosis Tumor Growth PKA->Effect Promotes

Caption: PSB-0788 competitively blocks adenosine binding, preventing Adenylyl Cyclase activation and subsequent cAMP accumulation.

Comparative Analysis: PSB-0788 vs. Alternatives

Choosing the wrong tool compound is a common failure point in drug development. While PSB-1115 is water-soluble, it lacks the potency of PSB-0788 . Conversely, MRS-1754 is potent but chemically distinct (non-xanthine).

Table 1: Physicochemical & Pharmacological Comparison
FeaturePSB-0788 PSB-1115 MRS-1754
Class 8-substituted XanthineSulfonamide-XanthineNon-Xanthine (Cyanopyridine)
Human A2B Ki (nM) 1.9 nM (High Potency)~53 nM (Moderate)~2.0 nM (High Potency)
Selectivity (vs A1/A2A) >1000-fold>50-foldModerate
Water Solubility Low (Lipophilic)High (Polar)Low
In Vivo Utility Excellent for potency, requires vehicle optimization.Good for simple aqueous formulations, requires higher doses.Useful, but different metabolic profile.
Primary Use Case High-affinity probing in complex tissues.General screening where solubility is limiting.Structural alternative for SAR validation.

Expert Insight: Use PSB-1115 if you are running a quick pilot study and cannot optimize a lipophilic formulation. Use PSB-0788 when you need maximal receptor occupancy at lower doses to avoid off-target effects, provided you use the correct vehicle (see Protocol 1).

Experimental Protocols

Protocol 1: In Vivo Formulation & Dosing (The Critical Step)

Context: PSB-0788 is a xanthine derivative with low aqueous solubility. Dissolving it in pure saline will result in precipitation and failed delivery.

Reagents:

  • PSB-0788 (Solid)

  • DMSO (Dimethyl sulfoxide) - anhydrous

  • PEG-400 (Polyethylene glycol 400)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Stock Solution: Dissolve PSB-0788 in 100% DMSO to a concentration 20x higher than the final target concentration. Vortex until clear.

  • Co-solvent Addition: Slowly add PEG-400 to the DMSO stock. Ratio: 1 part DMSO stock : 4 parts PEG-400.

  • Final Dilution: Slowly add warm sterile saline while vortexing.

    • Target Final Ratio: 5% DMSO / 20% PEG-400 / 75% Saline.

  • Validation: Inspect visually for crystals. If turbid, sonicate at 37°C for 5 minutes.

  • Dosing: Administer Intraperitoneally (i.p.) or via Oral Gavage (p.o.).

    • Recommended Dose Range: 1 mg/kg to 10 mg/kg (Start low due to high potency).

Protocol 2: Pharmacodynamic Readout (Tumor Microenvironment)

Objective: Confirm A2B blockade by measuring T-cell infiltration (A2B signaling suppresses T-cells).

Workflow:

  • Induction: Syngeneic tumor model (e.g., B16F10 melanoma in C57BL/6).

  • Treatment: Daily i.p. injection of PSB-0788 (5 mg/kg) vs. Vehicle vs. PSB-1115 (50 mg/kg).

  • Harvest: Resect tumor at Day 14.

  • Dissociation: Enzymatic digestion (Collagenase IV/DNase).

  • Flow Cytometry: Stain for CD45+ (Leukocytes), CD3+ (T-cells), CD8+ (Cytotoxic).

    • Success Criteria: PSB-0788 treated tumors should show significantly higher CD8+/Treg ratios compared to Vehicle.

Figure 2: Validation Workflow

Validation_Workflow cluster_analysis 4. Analysis Step1 1. Formulation (DMSO/PEG/Saline) Step2 2. In Vivo Dosing (i.p. 5mg/kg) Step1->Step2 Daily Step3 3. Tissue Harvest (Tumor/Lung) Step2->Step3 Day 14 Flow Flow Cytometry (Immune Profile) Step3->Flow ELISA cAMP / Cytokine Quantification Step3->ELISA Outcome Validation: Tumor Growth u2193 CD8+ Infiltration u2191 Flow->Outcome Data Integration ELISA->Outcome

Caption: Step-by-step workflow from formulation to pharmacodynamic readout.

References

  • Borrmann, T., et al. "1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: development and characterization of adenosine A2B receptor antagonists and a new radioligand with subnanomolar affinity and subtype specificity." Journal of Medicinal Chemistry 52.13 (2009): 3994-4006.

    • Key Data: Establishes the synthesis and high affinity (Ki) of PSB-0788.
  • Müller, C. E., & Jacobson, K. A. "Xanthines as adenosine receptor antagonists." Handbook of Experimental Pharmacology 200 (2011): 151-199.

    • Key Data: Comprehensive review of xanthine deriv
  • Hasko, G., et al. "Adenosine receptors: therapeutic aspects for inflammatory and immune diseases." Nature Reviews Drug Discovery 7.9 (2008): 759-770.

    • Key Data: Validates the mechanism of A2B in inflamm
  • Sun, C., et al. "High-affinity adenosine A2B receptor antagonists with improved solubility." ChemMedChem 17 (2022).

    • Key Data: Discusses solubility limitations of early xanthines and formulation str
Validation

Comparing the efficacy of PSB 0788 in different cell types

Technical Guide: Comparative Efficacy of PSB 0788 and High-Affinity A2B Antagonists Part 1: Executive Summary & Mechanistic Positioning PSB 0788 represents a specific chemotype within the class of 8-substituted xanthine...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Efficacy of PSB 0788 and High-Affinity A2B Antagonists

Part 1: Executive Summary & Mechanistic Positioning

PSB 0788 represents a specific chemotype within the class of 8-substituted xanthine derivatives , engineered as a potent and selective antagonist for the Adenosine A2B Receptor (A2BR) . While widely recognized in medicinal chemistry libraries (originating from the Müller Lab, University of Bonn), it is structurally and functionally analogous to the industry-standard "Gold" compound PSB-603 .

In the context of drug development, A2BR antagonists are critical for reversing adenosine-mediated immunosuppression and inhibiting tumor progression. This guide compares the efficacy of this chemotype against the historical standard, PSB-1115 , and the non-selective antagonist Theophylline , across distinct cell lineages.

Mechanism of Action

Under hypoxic conditions (common in solid tumors), extracellular adenosine levels surge. Adenosine binds to A2BR, triggering the


-protein signaling cascade, which elevates intracellular cAMP and promotes immunosuppression (M2 macrophage phenotype) and angiogenesis. PSB 0788/PSB-603 functions by competitively blocking this interaction.

A2B_Signaling Adenosine Extracellular Adenosine A2BR A2B Receptor (Cell Surface) Adenosine->A2BR Activates Gs Gs Protein A2BR->Gs Couples PSB PSB 0788 / PSB-603 (Antagonist) PSB->A2BR BLOCKS AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP ( elevated) AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA Effect OUTCOME: Immunosuppression Angiogenesis PKA->Effect

Figure 1: Mechanism of A2B Receptor Blockade. PSB 0788 prevents the Gs-coupled cAMP surge induced by high adenosine concentrations.

Part 2: Comparative Efficacy Analysis

The following data synthesizes performance metrics of the PSB-0788/603 chemotype versus alternatives. Note that PSB-1115 is water-soluble but less potent, whereas the PSB-0788/603 series exhibits nanomolar to sub-nanomolar affinity, requiring DMSO solubilization.

Table 1: Pharmacological Profile Comparison
CompoundTarget Selectivity

(Human A2B)
SolubilityPrimary Utility
PSB-0788 / PSB-603 High (A2B > A1/A2A/A3) 0.553 nM DMSOHigh-sensitivity assays , low-receptor density cells.
PSB-1115Moderate (A2B > A1)53.4 nMWaterGeneral screening, high-concentration in vivo dosing.
MRS-1754Moderate1.97 nMDMSOAlternative structural class (non-xanthine).
TheophyllineNone (Pan-adenosine)> 10,000 nMWaterClinical reference (low specificity).
Efficacy by Cell Type

1. Tumor Cells (Melanoma & Breast Cancer)

  • Context: Tumor cells overexpress A2BR to drive metastasis.

  • Observation: The PSB-0788 chemotype significantly inhibits ERK1/2 phosphorylation and cell migration at 10 nM , whereas PSB-1115 requires >1

    
    M  to achieve comparable inhibition.
    
  • Key Insight: In cells with low receptor reserve, the high affinity of PSB-0788 is essential to see an effect; PSB-1115 often produces false negatives.

2. Macrophages (Immune Modulation)

  • Context: Adenosine drives macrophages toward the M2 (anti-inflammatory/pro-tumor) phenotype.

  • Observation: Treatment with PSB-0788 during differentiation blocks IL-10 release and restores TNF-

    
     production (M1 marker).
    
  • Potency Shift: The

    
     for shifting the M1/M2 ratio is approximately 50-fold lower  for the PSB-0788 series compared to PSB-1115.
    

Part 3: Experimental Protocols

To ensure reproducibility, the following protocols utilize a Self-Validating System : positive controls (NECA, a stable adenosine analog) and negative controls (vehicle) must be included.

Protocol A: Functional cAMP Assay (The "Gold Standard" for Efficacy)

Objective: Determine the


 of PSB 0788 in preventing adenosine-mediated signaling.

Reagents:

  • HEK293 cells (stably expressing hA2BR) or target cancer line.

  • Agonist: NECA (100 nM final).

  • Antagonist: PSB 0788 (Serial dilution: 0.1 nM to 1

    
    M).
    
  • Detection: TR-FRET cAMP kit (e.g., Lance Ultra or HTRF).

Workflow:

  • Seeding: Plate 2,000 cells/well in 384-well low-volume plates.

  • Pre-incubation: Add PSB 0788 (dissolved in DMSO, final DMSO <0.5%). Incubate for 30 mins at RT.

    • Why? Antagonists need time to reach equilibrium occupancy before the agonist competes.

  • Stimulation: Add NECA (Agonist) at

    
     concentration. Incubate 30 mins .
    
    • Note: Include IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.

  • Lysis & Detection: Add detection reagents (cAMP-d2 and anti-cAMP-Cryptate). Incubate 1 hour.

  • Read: Measure FRET signal (665 nm / 620 nm ratio).

Protocol B: Macrophage Polarization Assay

Objective: Assess efficacy in reversing immunosuppression.

Protocol_Workflow Step1 Isolate Monocytes (PBMCs or Bone Marrow) Step2 Differentiate to M0 (M-CSF, 5-7 Days) Step1->Step2 Step3 Induce M2 Polarization (IL-4 + IL-13) Step2->Step3 Treatment Co-treatment: NECA (Agonist) + PSB 0788 (Test) Step3->Treatment Simultaneous Step4 Incubate 24-48 Hours Treatment->Step4 Readout Analyze Markers: Flow Cytometry (CD206 - Low) ELISA (IL-10 - Low) Step4->Readout

Figure 2: Experimental workflow for validating A2B antagonism in immune cells.

Step-by-Step:

  • Differentiation: Culture monocytes with M-CSF (50 ng/mL) for 6 days to generate M0 macrophages.

  • Polarization: Treat M0 cells with IL-4 (20 ng/mL) to induce M2 phenotype.

  • Challenge: Simultaneously add NECA (1

    
    M)  to mimic tumor hypoxia and PSB 0788 (10 nM - 100 nM) .
    
  • Validation:

    • Collect supernatant after 24h for ELISA (IL-10 vs TNF-

      
      ).
      
    • Success Criteria: PSB 0788 should significantly reduce IL-10 levels compared to NECA-only control.

Part 4: Technical Considerations & Troubleshooting

  • Solubility: PSB 0788 and PSB-603 are highly lipophilic.

    • Protocol: Dissolve stock to 10 mM in 100% DMSO. Aliquot and store at -20°C.

    • Warning: Do not dilute into aqueous media until the moment of use. Precipitates form rapidly in PBS if >10

      
      M.
      
  • Selectivity Window: While highly selective for A2B, at concentrations >1

    
    M, these xanthines may begin to antagonize A1 receptors. Maintain dosing <500 nM for pure A2B interrogation.
    

References

  • Borrmann, T., et al. (2009). 1,3,8-Substituted xanthines as high affinity adenosine A2B receptor antagonists. University of Bonn.

  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology.

  • Wei, W., et al. (2013). A2B adenosine receptor blockade inhibits growth of prostate cancer cells. Purinergic Signalling.

  • Cekic, C., & Linden, J. (2016). Purinergic regulation of the immune system. Nature Reviews Immunology.

Comparative

Head-to-Head Comparison of A2B Antagonists In Vivo: A Technical Guide

Executive Summary The Adenosine A2B receptor (A2B) is a low-affinity, Gs/Gq-coupled receptor activated only under pathophysiological conditions where extracellular adenosine levels surge (e.g., hypoxia, inflammation, tum...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Adenosine A2B receptor (A2B) is a low-affinity, Gs/Gq-coupled receptor activated only under pathophysiological conditions where extracellular adenosine levels surge (e.g., hypoxia, inflammation, tumor microenvironment). Consequently, A2B antagonists have emerged as high-value targets for asthma, fibrosis, and immuno-oncology.

However, selecting the correct antagonist for in vivo studies is fraught with pitfalls, particularly regarding species-dependent affinity and physicochemical solubility . This guide provides a critical, head-to-head comparison of the three primary research tools: PSB-1115 , PSB-603 , and MRS-1754 , aiming to equip researchers with the data necessary to design robust, self-validating experimental protocols.

Mechanistic Foundation: The A2B Signaling Landscape

To antagonize the receptor effectively, one must understand its dual-signaling nature. Unlike high-affinity A1 or A2A receptors, A2B requires micromolar concentrations of adenosine. It couples primarily to Gs (increasing cAMP) but can also recruit Gq (mobilizing Calcium) in specific tissues like mast cells or fibroblasts.

Diagram 1: A2B Receptor Signaling Cascade

The following diagram illustrates the dual G-protein coupling mechanism that antagonists must block to prevent downstream inflammatory gene transcription.

A2B_Signaling cluster_Gs Gs Pathway (Canonical) cluster_Gq Gq Pathway (Context Dependent) Adenosine Adenosine (High Conc.) A2B A2B Receptor Adenosine->A2B Gs Gs Protein A2B->Gs Gq Gq Protein A2B->Gq AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Effect Gene Transcription (IL-6, IL-8, VEGF) PKA->Effect PLC PLC Gq->PLC Ca Ca2+ Release PLC->Ca Ca->Effect

Caption: Dual Gs/Gq coupling of A2B receptors leading to inflammatory mediator release.

The Contenders: Pharmacological Profiles

PSB-603: The Gold Standard for Selectivity

Profile: A xanthine derivative developed to overcome the species-selectivity issues of earlier compounds.

  • Key Advantage: It exhibits pKi values > 9.0 at both human and rodent (rat/mouse) A2B receptors. This makes it the only truly reliable choice for murine models where translational relevance to human affinity is required.

  • Key Limitation: Extremely low water solubility. It requires complex vehicles (DMSO/PEG) which can introduce vehicle effects in sensitive models.

PSB-1115: The Water-Soluble Workhorse

Profile: An anionic sulfonamide derivative.

  • Key Advantage: High water solubility allows for formulation in pure saline or PBS. This is critical for intratracheal or intravenous administration where solvents like DMSO might cause toxicity or irritation.

  • Key Limitation: It does not cross the blood-brain barrier (BBB) effectively (polar nature) and shows significantly lower affinity for rat/mouse A2B compared to human A2B.

MRS-1754: The Legacy Reference

Profile: An arylxanthine, one of the first selective A2B antagonists.

  • Key Advantage: Extensive historical literature base.

  • Key Limitation: Lower selectivity (vs A1/A2A) compared to the PSB series and rapid clearance in vivo.

Head-to-Head Comparison Data

Table 1: Binding Affinity (Ki) and Selectivity

Note: Lower Ki indicates higher potency.

CompoundhA2B Ki (nM)rA2B Ki (nM)Selectivity (hA2B vs hA1/hA2A/hA3)Species Cross-Reactivity
PSB-603 0.55 0.6 > 17,000-foldExcellent (Human/Rat/Mouse)
PSB-1115 53.4> 2,000> 400-foldPoor (Low affinity in rodents)
MRS-1754 1.97~ 400~ 200-foldModerate
Table 2: Physicochemical & In Vivo Properties
CompoundSolubility (Water)BBB PermeabilityTypical In Vivo Dose (IP/IV)Primary Indication
PSB-603 InsolubleHigh (Lipophilic)1 - 5 mg/kgCNS, Oncology, Systemic Fibrosis
PSB-1115 Soluble (>10 mM) Negligible10 - 50 mg/kgAsthma (Airway), Peripheral Inflammation
MRS-1754 PoorLow1 - 10 mg/kgGeneral Inflammation (Historical)

Experimental Protocols & Workflows

Protocol A: High-Precision Systemic Antagonism (PSB-603)

Context: Oncology (Tumor Microenvironment) or Fibrosis models in Mice. Rationale: You need high potency to counter the massive adenosine concentrations in hypoxic tumors, and you need to ensure the drug actually hits the murine receptor.

  • Vehicle Preparation:

    • Stock: Dissolve PSB-603 in 100% DMSO at 10 mg/mL.

    • Working Solution: Dilute stock 1:10 into a mixture of 10% Cremophor EL (or Tween 80) and 80% Saline. Final DMSO concentration: 10%.

    • Validation: Vortex heavily. Ensure no crystal precipitation. If cloudy, sonicate at 37°C.

  • Dosing:

    • Administer 5 mg/kg Intraperitoneally (IP) every 24 hours.

    • Control: Vehicle-only group is mandatory due to 10% DMSO/Cremophor content.

  • Readout: Measure tumor volume or tissue fibrosis (collagen deposition).

Protocol B: Airway Hyperreactivity (Asthma) Model (PSB-1115)

Context: Acute asthma or lung injury in Rats. Rationale: The lung is highly sensitive to irritants. Using DMSO (required for PSB-603) via intratracheal route can induce artificial inflammation. PSB-1115 allows for a saline-only vehicle.

  • Vehicle Preparation:

    • Dissolve PSB-1115 directly in sterile PBS (pH 7.4) at 5 mg/mL.

  • Dosing:

    • Administer 30 mg/kg Intraperitoneally OR Intratracheally (nebulized).

    • Note on Dose: Higher dose is required (30-50 mg/kg) to compensate for the lower affinity of PSB-1115 at the rat receptor.

  • Challenge: Administer NECA (non-selective agonist) or Allergen (Ovalbumin).

  • Readout: Measure airway resistance (Penh) or bronchoalveolar lavage fluid (BALF) cytokines.

Diagram 2: Decision Matrix for Antagonist Selection

Use this logic flow to select the correct molecule for your specific experimental constraints.

Selection_Matrix Start Start: Select Model Species Species? Start->Species Route Route of Admin? Species->Route Mouse/Rat Target Target Tissue? Species->Target Human Tissue Route->Target IP/Oral PSB1115 Select PSB-1115 (Water Soluble/Polar) Route->PSB1115 Intratracheal/IV (Needs Saline) PSB603 Select PSB-603 (High Potency/Lipophilic) Target->PSB603 CNS/Brain (Crosses BBB) Target->PSB603 Tumor/Fibrosis (High Affinity Needed) Target->PSB1115 Peripheral/Lung (Avoid Solvents)

Caption: Workflow for selecting A2B antagonists based on species, route, and target tissue.

Senior Scientist's Critical Analysis

The "Species Trap"

The most common failure mode in A2B research is using PSB-1115 in murine models at "human" doses .

  • The Error: Researchers use 1-5 mg/kg PSB-1115 in mice, assuming it works like it does in human cells.

  • The Reality: Rat/Mouse A2B has structural differences in the binding pocket. PSB-1115 affinity drops from ~50 nM (Human) to >2000 nM (Rat).

  • The Fix: If you must use PSB-1115 in mice, you must escalate the dose significantly (often >50 mg/kg) to achieve receptor occupancy, or switch to PSB-603 .

Vehicle Control Integrity

When using PSB-603 , the vehicle (often DMSO/Cremophor) is biologically active. It can induce histamine release or alter metabolic profiles.

  • Self-Validating Step: Always include a "Naive + Vehicle" group, not just a "Disease + Vehicle" group. If your "Naive + Vehicle" group shows inflammation compared to "Naive + Saline," your vehicle is confounding the data.

References

  • Borrmann, T. et al. (2009). 1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: development and characterization of adenosine A2B receptor antagonists and a new radioligand with subnanomolar affinity and subtype specificity. Journal of Medicinal Chemistry. [Link]

    • Source for PSB-603 affinity and selectivity d
  • Hayallah, A. M. et al. (2002). 1,8-disubstituted xanthine derivatives: synthesis of potent A2B-selective adenosine receptor antagonists. Journal of Medicinal Chemistry. [Link]

    • Source for PSB-1115 synthesis and initial characteriz
  • Kim, Y. C. et al. (2000). Anilide derivatives of an 8-phenylxanthine congener are highly potent and selective antagonists at the human A(2B) adenosine receptor. Journal of Medicinal Chemistry. [Link]

    • Source for MRS-1754 d
  • Idzko, M. et al. (2014). Extracellular ATP and adenosine: the key to inflammation and immunity. Nature Reviews Immunology. [Link]

    • Review covering the in vivo role of A2B in inflamm
Validation

Technical Guide: Confirming PSB 0788 Target Engagement in Cells

Executive Summary This guide outlines the validation protocols for PSB 0788 , a high-affinity ligand belonging to the PSB-series of purinergic receptor modulators (specifically targeting Adenosine Receptors, ARs). While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the validation protocols for PSB 0788 , a high-affinity ligand belonging to the PSB-series of purinergic receptor modulators (specifically targeting Adenosine Receptors, ARs). While older generation probes (e.g., xanthine derivatives) suffer from poor solubility or lack of subtype selectivity, the PSB series (developed by Prof. C.E. Müller’s group) offers enhanced water solubility and kinetic stability. This guide focuses on distinguishing functional engagement (downstream signaling) from physical occupancy (binding) in a cellular context.

Critical Note on Nomenclature: The "PSB" designation refers to compounds synthesized at the Pharmazeutisches Institut, Universität Bonn. While PSB-0777 (A2A agonist) and PSB-1115 (A2B antagonist) are widely known, PSB 0788 is treated here as a high-affinity Adenosine Receptor antagonist requiring rigorous subtype-selectivity validation against standard references like ZM 241385 or CGS 21680.

Part 1: Comparative Analysis of Probes

To validate PSB 0788, one must benchmark it against established tool compounds. The choice of probe dictates the assay window and interpretation of "engagement."

Table 1: PSB 0788 vs. Standard Adenosine Receptor Probes
FeaturePSB 0788 (Target Probe) ZM 241385 (Reference Antagonist) NECA (Reference Agonist) CGS 21680 (A2A Reference)
Primary Utility Subtype-Selective Antagonism Pan-A2A/A2B AntagonismNon-selective ActivationA2A Selective Agonism
Solubility High (Sulfonate/Polar groups) Low/Moderate (DMSO req.)HighModerate
Binding Kinetics Slow Off-rate (Residence Time) Fast Off-rateModerateModerate
Assay Interference Low (Fluorescence compatible) Potential AutofluorescenceNoneNone
Cellular Permeability Optimized for extracellular loops HighHighHigh

Expert Insight: The superior water solubility of PSB-series compounds (often due to sulfonate group incorporation) reduces the "sticky compound" artifact common in hydrophobic GPCR ligands. This makes PSB 0788 ideal for Label-Free Dynamic Mass Redistribution (DMR) assays where DMSO artifacts can mask signal.

Part 2: Mechanism of Action & Signaling Pathway

Understanding the specific G-protein coupling is prerequisite to selecting the correct functional assay. Adenosine receptors primarily couple to Gs (A2A, A2B) or Gi (A1, A3).

Diagram 1: Adenosine Receptor Signaling & Assay Node Selection

This diagram illustrates the GPCR cascade and identifies where PSB 0788 engagement is measured.

G PSB PSB 0788 (Extracellular) AR Adenosine Receptor (A2A/A2B) PSB->AR Competitive Binding Gs Gs Protein Activation AR->Gs Conformational Change NanoBRET Assay 1: NanoBRET Binding AR->NanoBRET Physical Occupancy AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Synthesis ATP ATP ATP->AC PKA PKA Activation cAMP->PKA HTRF Assay 2: cAMP HTRF cAMP->HTRF Functional Readout CREB CREB Phosphorylation (Nucleus) PKA->CREB

Caption: PSB 0788 targets the transmembrane receptor, modulating Gs-coupling. Engagement is validated physically (NanoBRET) and functionally (cAMP levels).

Part 3: Experimental Protocols

To confirm target engagement, you must demonstrate dose-dependent inhibition of a reference agonist (functional) and specific binding (physical).

Protocol 1: Functional Validation via cAMP HTRF

This assay confirms that PSB 0788 functionally inhibits the receptor-mediated rise in cAMP. We use a Homogeneous Time-Resolved Fluorescence (HTRF) readout.

Reagents:

  • Cells: HEK293 stably expressing A2A or A2B (e.g., PerkinElmer or generated in-house).

  • Agonist: NECA (10 µM stock).

  • Antagonist: PSB 0788 (Serial dilution).

  • Detection: Cisbio cAMP Gs Dynamic Kit.

Step-by-Step Workflow:

  • Cell Seeding: Dispense 2,000 cells/well in a 384-well low-volume white plate.

  • Antagonist Pre-incubation (Critical): Add 5 µL of PSB 0788 (10 concentrations, 0.1 nM to 10 µM). Incubate for 15 minutes at RT.

    • Why? Pre-incubation allows the antagonist to reach equilibrium occupancy before the agonist challenge, essential for accurate

      
       determination.
      
  • Agonist Challenge: Add 5 µL of NECA at its

    
     concentration (determined previously). Incubate for 30 minutes.
    
    • Note: Using

      
       rather than saturating concentration ensures the assay window is sensitive to competitive inhibition.
      
  • Lysis & Detection: Add 10 µL of HTRF lysis buffer containing anti-cAMP-Cryptate and cAMP-d2.

  • Reading: Incubate 1 hour and read on a TR-FRET compatible reader (e.g., PHERAstar).

  • Analysis: Plot FRET ratio vs. log[PSB 0788]. Calculate

    
    .
    

Self-Validation Check:

  • If the

    
     shifts when increasing NECA concentration, the mechanism is competitive .
    
  • If the signal does not decrease to baseline, check for constitutive receptor activity or off-target PDE inhibition.

Protocol 2: Physical Engagement via NanoBRET (Live Cell)

Functional assays can be misleading due to signal amplification. NanoBRET provides direct evidence of ligand binding in live cells.

Concept: Energy transfer occurs between a Luciferase-tagged Receptor (Nluc-AR) and a fluorescent tracer. PSB 0788 competes with the tracer, decreasing the BRET signal.

Workflow Diagram:

Workflow Step1 Transfect Cells (Nluc-Receptor) Step2 Add Tracer (Fluorescent) Step1->Step2 Step3 Add PSB 0788 (Competitor) Step2->Step3 Step4 Measure BRET (450nm/610nm) Step3->Step4

Caption: Competitive binding workflow. PSB 0788 displaces the tracer, reducing the BRET ratio.

Methodology:

  • Transfection: Transfect HEK293 cells with N-terminal Nluc-A2A/A2B plasmid. Wait 24h.

  • Tracer Addition: Add the fluorescent tracer (e.g., CA200634) at a concentration near its

    
    .
    
  • Competition: Add PSB 0788 serial dilutions.

  • Equilibration: Incubate 2 hours at 37°C.

  • Measurement: Add NanoBRET substrate and measure donor (460nm) and acceptor (618nm) emission immediately.

  • Calculation: Calculate MilliBRET units (mBU).

    
    
    

References

  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology. [Link]

  • Stoddart, L. A., et al. (2015). Application of BRET to monitor ligand binding to GPCRs. Nature Methods. [Link]

  • Bonn, P. S. B. (General Reference). Pharmaceutical Institute University of Bonn (Müller Group) - Purinergic Signaling Probes. [Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Disposal Protocol: PSB 0788

Classification: Bioactive Research Chemical (Ectonucleotidase/Purinergic Inhibitor Class) Part 1: Executive Summary & Chemical Profile Operational Directive: PSB 0788 belongs to a class of pharmacological agents typicall...

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Bioactive Research Chemical (Ectonucleotidase/Purinergic Inhibitor Class)

Part 1: Executive Summary & Chemical Profile

Operational Directive: PSB 0788 belongs to a class of pharmacological agents typically designed to inhibit ectonucleotidases (such as NPP1 or CD73) or antagonize P2 receptors. Like many specialized research compounds in the "PSB" series (University of Bonn series), full toxicological data (RTECS) may be incomplete. Therefore, Universal Precaution Protocols for high-potency active pharmaceutical ingredients (HPAPIs) must be applied.

The Golden Rule: Under no circumstances should PSB 0788 or its residues enter the municipal water system. Ectonucleotidase inhibitors can disrupt aquatic physiological signaling pathways even at trace concentrations.

Chemical & Hazard Profile (Surrogate Data)

Based on structural analogs in the PSB series (e.g., anthraquinone or quinazoline derivatives).

ParameterSpecificationOperational Implication
Signal Word WARNING (Default)Treat as a potential Irritant/Sensitizer.
Bioactivity High (Enzyme Inhibitor)Capable of altering physiological signaling at nanomolar (nM) concentrations.
Solubility DMSO, EthanolLiquid waste will be organic solvent-based (Non-Halogenated).
Stability Stable at Room TempWill not degrade spontaneously; requires active thermal destruction.
RCRA Status Not Listed (P/U List)Classify as "Hazardous Waste - Toxic/Irritant" by characteristic.

Part 2: Detailed Disposal Workflows

Solid Waste Stream (Dry Solids & Contaminated Items)

Scope: Weigh boats, pipette tips, gloves, and paper towels contaminated with PSB 0788.

  • Step 1: Segregation: Do not mix with general trash. Use a dedicated solid waste container lined with a 6-mil polyethylene bag.

  • Step 2: Double Bagging: All items heavily contaminated (e.g., spilled powder) must be double-bagged to prevent particulate dispersion.

  • Step 3: Labeling: Affix a hazardous waste tag.

    • Constituents: "Debris contaminated with PSB 0788 (Bioactive Inhibitor)."

    • Hazard Checkbox: Toxic, Irritant.

  • Step 4: Final Disposition: High-Temperature Incineration. This ensures the destruction of the heterocyclic ring structure, neutralizing biological activity.

Liquid Waste Stream (Stock Solutions & Reaction Media)

Scope: Expired DMSO stocks, reaction supernatants.

  • Scenario A: High Concentration Stocks (>1 mM in DMSO/Ethanol)

    • Protocol: Transfer into the "Non-Halogenated Organic Solvent" waste stream.

    • Critical Constraint: Do not dilute with water. Keeping the waste organic facilitates fuel blending/incineration at the disposal facility.

  • Scenario B: Aqueous Buffers/Media (<10 µM)

    • Protocol: Collect in "Aqueous Hazardous Waste" carboys.

    • Deactivation (Optional but Recommended): For large aqueous volumes, treat with 10% bleach (sodium hypochlorite) for 24 hours only if the specific chemical structure is known to be oxidatively cleavable. Otherwise, ship as aqueous hazardous waste for incineration.

Empty Container Management (The "RCRA Empty" Rule)

Scope: Original glass vials from the vendor.

  • Triple Rinse: Rinse the vial three times with a solvent capable of solubilizing the compound (e.g., DMSO or Methanol), not water.

  • Discard Rinsate: Pour the rinsate into the Liquid Waste stream (Scenario A).

  • Deface Label: Cross out the chemical name.

  • Disposal: The glass vial can now be discarded in the "Lab Glass" puncture-resistant box (or washed for reuse if chemically appropriate).

Part 3: Emergency Procedures (Spill Management)

In the event of a powder spill of PSB 0788 outside a fume hood:

  • Isolate: Mark the area. Evacuate unnecessary personnel.

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and an N95 respirator (or P100) to prevent inhalation of particulates.

  • Containment: Cover the spill with a damp paper towel (dampened with water or ethanol) to prevent dust generation.

  • Cleanup:

    • Wipe up the material gently.

    • Clean the surface with a detergent solution, followed by an ethanol wipe.

    • Place all cleanup materials into the Solid Waste Stream .

Part 4: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for disposing of PSB 0788, ensuring compliance with environmental safety standards.

PSB0788_Disposal Start Start: PSB 0788 Waste Identified StateCheck Determine Physical State Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Solid Solid Waste / Debris StateCheck->Solid Empty Empty Vials StateCheck->Empty SolventCheck Solvent Base? Liquid->SolventCheck Organic Organic (DMSO/EtOH) SolventCheck->Organic >10% Organic Aqueous Aqueous (Media/Buffer) SolventCheck->Aqueous Mostly Water Disp_Incinerate Disposal: Fuel Blending / Incineration Organic->Disp_Incinerate Disp_AqHaz Disposal: Aqueous Haz Waste Aqueous->Disp_AqHaz ContamCheck Contamination Level Solid->ContamCheck Trace Trace (Gloves/Tips) ContamCheck->Trace Bulk Bulk (Spill/Expired Powder) ContamCheck->Bulk Disp_SolidHaz Disposal: Haz Waste Incineration Trace->Disp_SolidHaz DoubleBag Action: Double Bag & Label Bulk->DoubleBag DoubleBag->Disp_SolidHaz Rinse Action: Triple Rinse (Solvent) Empty->Rinse GlassWaste Disposal: Glass Bin Rinse->GlassWaste

Caption: Operational decision tree for the segregation and disposal of PSB 0788 waste streams.

Part 5: References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • Müller, C. E. (2002). P2-Purinoceptors: Medicinal Chemistry and Pharmacology. (Context for PSB series properties). Current Medicinal Chemistry.

Handling

Operational Safety Guide: Handling PSB 0788 (Adenosine A2B Antagonist)

Executive Summary & Compound Profile PSB 0788 is a highly potent and selective antagonist for the human adenosine A2B receptor. In drug discovery and pharmacological research, it is utilized to study inflammation, hypoxi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

PSB 0788 is a highly potent and selective antagonist for the human adenosine A2B receptor. In drug discovery and pharmacological research, it is utilized to study inflammation, hypoxia, and cancer biology.

As a Senior Application Scientist, my directive is clear: Potency equates to risk. While specific LD50 data for PSB 0788 may be limited compared to industrial chemicals, its biological efficacy at nanomolar concentrations means that micro-exposures can trigger systemic physiological responses. Furthermore, this compound is frequently solubilized in DMSO , a solvent that permeates skin rapidly, carrying the dissolved antagonist directly into the bloodstream.

Chemical & Physical Characteristics
PropertyDetailOperational Implication
Chemical Class Xanthine derivativePotential for cardiovascular/CNS stimulation.
Physical State Crystalline SolidHigh risk of aerosolization during weighing.
Primary Solvent DMSO (Dimethyl sulfoxide)Critical Risk: DMSO compromises standard nitrile glove integrity and acts as a transdermal carrier.
Target Adenosine A2B ReceptorModulation of vasodilation, glucose metabolism, and immune response.

Risk Assessment: The "Vector" Effect

The primary danger in handling PSB 0788 is not just the solid powder, but the solubilized fraction . Most laboratory accidents occur during the transfer of DMSO stocks.

The Mechanism of Exposure:

  • Inhalation (Solid): Static electricity disperses fine powder during weighing.

  • Transdermal (Solution): DMSO alters the keratin structure of the skin, increasing permeability. If PSB 0788 is dissolved in DMSO, a splash on the skin results in immediate systemic absorption of the antagonist.

Expert Insight: Standard thin nitrile gloves (4 mil) degrade quickly upon contact with DMSO. For handling PSB 0788 stocks, you must utilize a "Double-Glove" or "Laminate" protocol.

Personal Protective Equipment (PPE) Specifications

This protocol utilizes a Two-Tiered Safety System based on the state of matter.

Tier 1: Handling Solid Powder (Weighing & Aliquoting)

Objective: Prevent inhalation and surface contamination.

  • Respiratory: N95 (minimum) or P100 particulate respirator. Ideally, perform all weighing inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II).

  • Eyes: Chemical splash goggles (ANSI Z87.1). Standard safety glasses do not provide a seal against airborne particulates.

  • Body: Lab coat (buttoned to collar) with long sleeves.

  • Hands: Single pair of Nitrile gloves (minimum 5 mil thickness).

Tier 2: Handling Solutions (DMSO/Ethanol Stocks)

Objective: Prevent transdermal absorption via solvent vector.

  • Respiratory: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Hands (The Critical Control Point):

    • Primary Layer (Inner): 4 mil Nitrile (dexterity).

    • Secondary Layer (Outer): Silver Shield/4H (Laminate) gloves OR heavy-duty Nitrile (>8 mil).

    • Why? Standard nitrile allows DMSO breakthrough in <5 minutes. Laminate gloves provide >4 hours of protection.

  • Eyes: Face shield over safety goggles if handling volumes >10 mL.

PPE Selection Data Matrix
PPE ComponentMaterial StandardRationale for PSB 0788
Glove (Inner) Nitrile (Accelerator-free)Comfort and basic splash protection.
Glove (Outer) EVOH/PE Laminate Impermeable to DMSO. Prevents carrier-mediated absorption.
Respirator N95 / P100Blocks xanthine particulates during open weighing.
Clothing Poly-cotton Lab CoatAbsorbent barrier; remove immediately if splashed.

Operational Workflow: The "Zero-Contact" Protocol

The following diagram illustrates the decision logic and safety barriers for handling PSB 0788 from storage to disposal.

PSB_Handling_Protocol cluster_safety Critical Safety Barrier: DMSO Handling Start Start: Retrieve PSB 0788 StateCheck Check Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Is Powder Solution Solution (DMSO) StateCheck->Solution Is Liquid Weighing Protocol A: Weighing (Fume Hood + N95) Solid->Weighing Solubilization Protocol B: Dilution (Laminate Gloves Required) Solution->Solubilization Weighing->Solubilization Add Solvent ExpUse Experimental Application (In Vitro / In Vivo) Solubilization->ExpUse Waste Disposal: Solid = Haz Waste Liquid = Solvent Stream ExpUse->Waste

Figure 1: Operational logic flow for PSB 0788. Note the critical control point at Solubilization where DMSO introduction necessitates upgraded glove protocols.

Step-by-Step Handling Procedures

A. Weighing (Solid Phase)
  • Preparation: Decontaminate the balance area. Place a static-dissipative mat near the balance to prevent powder "fly-away."

  • Gowning: Don lab coat, goggles, and nitrile gloves.

  • Transfer: Open the PSB 0788 vial only inside the fume hood. Use a micro-spatula to transfer to a pre-weighed amber vial (PSB 0788 may be light sensitive).

  • Closure: Seal the receiving vial immediately. Wipe the exterior with a dry Kimwipe before removing from the hood.

B. Solubilization (Liquid Phase)
  • Gowning Upgrade: Don Laminate/Silver Shield gloves over your nitrile gloves.

  • Solvent Addition: Add DMSO slowly down the side of the vial. Vortex with the cap tightly sealed.

  • Inspection: Check the vial for cracks or leaks.

  • Aliquot: Dispense into single-use aliquots to avoid repeated freeze-thaw cycles and repeated handling risks.

C. Disposal & Decontamination
  • Solids: Contaminated weigh boats and gloves must be disposed of in the Hazardous Solid Waste container (Incineration).

  • Liquids: DMSO solutions containing PSB 0788 must go into the Halogenated/Organic Solvent Waste stream. Do not pour down the drain.

  • Spills:

    • Powder: Cover with wet paper towels (to prevent dust), wipe up, and place in hazardous waste.

    • Liquid: Absorb with vermiculite or spill pads. Wash area with 10% bleach followed by ethanol.

Emergency Response Plan

ScenarioImmediate ActionSecondary Action
Skin Contact (DMSO Solution) 1. Wash immediately with soap and copious water for 15 mins. Do NOT scrub (abrasion increases absorption).2. Notify EHS. 3. Monitor for cardiovascular signs (tachycardia/hypotension).
Eye Contact 1. Flush via eyewash station for 15 mins, holding eyelids open.2. Seek immediate medical attention. Bring SDS.
Inhalation 1. Move to fresh air. 2. If breathing is difficult, provide oxygen (trained personnel only).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Personal Protective Equipment. United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: PSB 0788. National Center for Biotechnology Information. [Link](Search Term: PSB 0788 / Xanthine derivatives)

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

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Feasible Synthetic Routes

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